molecular formula C9H14O B146757 trans-2,cis-6-Nonadienal CAS No. 557-48-2

trans-2,cis-6-Nonadienal

Cat. No.: B146757
CAS No.: 557-48-2
M. Wt: 138.21 g/mol
InChI Key: HZYHMHHBBBSGHB-ODYTWBPASA-N
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Description

(2E,6Z)-nona-2,6-dienal is an enal that is (2E,6Z)-nona-2,6-diene substituted by an oxo group at position 1. It has a role as a plant metabolite. It is an enal and a trans-2,3-unsaturated fatty aldehyde.
trans-2,cis-6-Nonadienal has been reported in Vaccinium vitis-idaea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6Z)-nona-2,6-dienal
Source PubChem
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InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYHMHHBBBSGHB-ODYTWBPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
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DSSTOX Substance ID

DTXSID1047104
Record name trans,cis-2,6-Nonadienal
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Molecular Weight

138.21 g/mol
Source PubChem
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Physical Description

Liquid, Slightly yellow liquid; powerful, violet, cucumber
Record name 2,6-Nonadienal, (2E,6Z)-
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Record name Nona-2-trans-6-cis-dienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

94.00 to 95.00 °C. @ 18.00 mm Hg
Record name Violet-leaf aldehyde
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Solubility

very slightly, Soluble in most fixed oils; Insoluble in water, soluble (in ethanol)
Record name Violet-leaf aldehyde
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Record name Nona-2-trans-6-cis-dienal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.850-0.870
Record name Nona-2-trans-6-cis-dienal
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CAS No.

557-48-2, 26370-28-5
Record name (E,Z)-2,6-Nonadienal
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Record name 2,6-Nonadienal, (2E,6Z)-
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Record name (2E,6Z)-nona-2,6-dien-1-al
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Record name 2,6-NONADIENAL, (2E,6Z)-
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Record name Violet-leaf aldehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of trans-2,cis-6-Nonadienal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

trans-2,cis-6-Nonadienal, a C9 aldehyde renowned for its characteristic fresh cucumber aroma, is a product of the intricate lipoxygenase (LOX) pathway in plants. This volatile organic compound is not only a key contributor to food aroma but also plays significant roles in plant defense mechanisms. Understanding its biosynthetic pathway is crucial for applications in the food, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the key enzymes, their kinetic properties, and the experimental protocols for their study. The pathway involves the sequential action of 9-lipoxygenase (9-LOX), hydroperoxide lyase (HPL), and a (3Z):(2E)-enal isomerase on the substrate α-linolenic acid. This document summarizes the available quantitative data, provides detailed experimental methodologies, and visualizes the pathway and workflows to facilitate further research and development in this area.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade initiated from the polyunsaturated fatty acid, α-linolenic acid. The pathway is primarily active upon tissue disruption, which allows the enzymes to come into contact with their substrates.

The key steps are:

  • Oxygenation: α-linolenic acid is oxygenated by a specific 9-lipoxygenase (9-LOX) to form (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).

  • Cleavage: The 9-HPOT is then cleaved by a hydroperoxide lyase (HPL) to yield (3Z,6Z)-nonadienal and 9-oxononanoic acid.

  • Isomerization: Finally, the unstable (3Z,6Z)-nonadienal is isomerized to the more stable and aromatic this compound by a (3Z):(2E)-enal isomerase.

This pathway is highly specific, with the regioselectivity of the initial lipoxygenase attack being a critical determinant of the final aldehyde product. While 13-lipoxygenases lead to the formation of C6 aldehydes, the production of C9 aldehydes like nonadienal is dependent on the action of 9-lipoxygenases.[1]

This compound Biosynthesis cluster_0 Biosynthesis Pathway alpha-Linolenic_Acid α-Linolenic Acid 9-HPOT (9S)-hydroperoxy- (10E,12Z,15Z)-octadecatrienoic acid alpha-Linolenic_Acid->9-HPOT 9-Lipoxygenase (9-LOX) + O2 3Z_6Z_Nonadienal (3Z,6Z)-Nonadienal 9-HPOT->3Z_6Z_Nonadienal Hydroperoxide Lyase (HPL) 9_Oxononanoic_Acid 9-Oxononanoic Acid 9-HPOT->9_Oxononanoic_Acid Hydroperoxide Lyase (HPL) trans_2_cis_6_Nonadienal This compound 3Z_6Z_Nonadienal->trans_2_cis_6_Nonadienal (3Z):(2E)-enal Isomerase

Figure 1. The biosynthetic pathway of this compound.

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis is governed by the kinetic properties of the involved enzymes and various environmental factors.

Table 1: Factors Affecting this compound Production in Cucumber
FactorOptimal Condition/EffectReference(s)
pH Production is highest between pH 5.7 and 7.0.[2][2]
Temperature Enzyme activity is stable between 40-50°C.[3][3]
Substrate Availability Supplementation with α-linolenic acid enhances production.[2][2]
Tissue Type Mesocarp and endocarp tissues produce higher amounts than exocarp.[2][2]
Table 2: Kinetic Parameters of Recombinant Cucumber (3Z):(2E)-Hexenal Isomerases
EnzymeKcat (s-1)Km (mM)Kcat/Km (s-1 mM-1)Reference(s)
HI-1 683 ± 1340.6 ± 0.131129 ± 223
HI-2 7.6 ± 1.60.2 ± 0.0537.7 ± 2.1

Note: Kinetic parameters were determined using (Z)-3-hexenal as the substrate. Both enzymes have been shown to also convert (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Heterologous Expression and Purification of Recombinant Enzymes

The production of pure, active enzymes is essential for detailed kinetic and structural studies.

Recombinant_Enzyme_Workflow cluster_workflow Recombinant Protein Production Workflow Gene_Cloning Gene Cloning (e.g., CsLOX1, CsHPL, CsHI) Vector_Ligation Ligation into Expression Vector (e.g., pET) Gene_Cloning->Vector_Ligation Transformation Transformation into E. coli Host (e.g., BL21(DE3)) Vector_Ligation->Transformation Cell_Culture Cell Culture and Induction (e.g., with IPTG) Transformation->Cell_Culture Cell_Harvesting Cell Harvesting (Centrifugation) Cell_Culture->Cell_Harvesting Cell_Lysis Cell Lysis (e.g., Sonication, French Press) Cell_Harvesting->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Analysis Purity and Concentration Analysis (SDS-PAGE, Bradford) Purification->Analysis

Figure 2. A generalized workflow for recombinant enzyme production.

Protocol for Heterologous Expression and Purification of Cucumber (3Z):(2E)-Hexenal Isomerase (HI):

  • Gene Cloning and Vector Construction: The coding sequence of the cucumber HI gene is amplified by PCR and cloned into an expression vector, such as pGEX, which allows for the expression of the protein with a purification tag (e.g., GST).

  • Transformation: The expression vector is transformed into a suitable E. coli strain, like BL21 (DE3).

  • Protein Expression:

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate for 16-20 hours at 18°C.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Apply the supernatant to a GST-affinity chromatography column.

    • Wash the column extensively with wash buffer.

    • Elute the purified GST-tagged HI protein with an elution buffer containing reduced glutathione.

    • Analyze the purity of the eluted protein by SDS-PAGE.

Enzyme Activity Assays

Protocol for 9-Lipoxygenase (9-LOX) Activity Assay:

This assay measures the formation of conjugated dienes, which absorb light at 234 nm.

  • Substrate Preparation: Prepare a stock solution of α-linolenic acid.

  • Reaction Mixture: In a quartz cuvette, mix a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and the purified 9-LOX enzyme solution.

  • Initiation of Reaction: Start the reaction by adding the α-linolenic acid substrate to the cuvette.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product.

Protocol for Hydroperoxide Lyase (HPL) Activity Assay:

This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is cleaved.

  • Substrate Preparation: The substrate, 9-hydroperoxy-linolenic acid (9-HPOT), can be synthesized by incubating α-linolenic acid with a 9-lipoxygenase (e.g., from potato tubers) and then purifying the product.

  • Reaction Mixture: In a quartz cuvette, combine a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5) and the purified HPL enzyme.

  • Initiation of Reaction: Add the 9-HPOT substrate to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 234 nm.

  • Calculation of Activity: Determine the enzyme activity from the rate of substrate consumption.

Protocol for (3Z):(2E)-Enal Isomerase Activity Assay:

This assay is typically performed using GC-MS to separate and quantify the substrate and product.

  • Substrate: (3Z,6Z)-nonadienal is used as the substrate.

  • Reaction: Incubate the purified isomerase enzyme with the substrate in a suitable buffer at a controlled temperature.

  • Extraction: Stop the reaction and extract the volatile compounds using a method like solid-phase microextraction (SPME).

  • GC-MS Analysis: Analyze the extracted volatiles by GC-MS to separate and quantify the amounts of (3Z,6Z)-nonadienal and the product, this compound.

  • Calculation of Activity: The enzyme activity is calculated based on the amount of product formed over time.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like this compound.

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow Sample_Prep Sample Preparation (e.g., tissue homogenization) Extraction Volatile Extraction (e.g., SPME) Sample_Prep->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (e.g., Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Mass Spectrometer) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Figure 3. A typical workflow for GC-MS analysis of volatile compounds.

Protocol for GC-MS Analysis:

  • Sample Preparation and Extraction:

    • Homogenize fresh cucumber tissue in a suitable buffer.

    • Place the homogenate in a sealed vial.

    • Expose a solid-phase microextraction (SPME) fiber to the headspace of the vial to adsorb the volatile compounds.

  • GC-MS Conditions:

    • Injection: Desorb the volatiles from the SPME fiber in the hot injection port of the GC.

    • Column: Use a suitable capillary column for separating volatile compounds (e.g., a polar column like DB-WAX).

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230°C) to elute all compounds.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Mass Spectrometer: Operate in electron impact (EI) mode, scanning a mass range of, for example, 35-350 amu.

  • Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

    • Quantify the compound by creating a calibration curve using known concentrations of the standard.

Conclusion and Future Directions

The biosynthesis of this compound is a well-defined pathway involving the concerted action of three key enzymes. While the overall pathway is understood, further research is needed to fully characterize the kinetics and regulation of the cucumber 9-lipoxygenase and hydroperoxide lyase. The availability of detailed experimental protocols, such as those outlined in this guide, will facilitate these future investigations. A deeper understanding of this pathway will not only enhance our knowledge of plant biochemistry but also open new avenues for the biotechnological production of this valuable flavor and fragrance compound, and potentially lead to the development of novel therapeutic agents that target the lipoxygenase pathway.

References

An In-depth Technical Guide to the Chemical Properties of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,cis-6-Nonadienal, a volatile unsaturated aldehyde, is a significant contributor to the characteristic aroma of various fruits and vegetables, most notably cucumbers. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological significance. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, also known as violet leaf aldehyde or cucumber aldehyde, possesses a unique molecular structure that dictates its distinct physical and organoleptic properties. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
CAS Number 557-48-2
Appearance Colorless to pale yellow liquid[1]
Density 0.850 - 0.870 g/mL at 20-25°C[1][2]
Boiling Point 94-95°C at 18 mmHg[1]
Refractive Index 1.470 - 1.476 at 20°C[1][2]
Flash Point 83°C (181.4°F)[2]
Solubility Very slightly soluble in water
Odor Profile Intensely green, cucumber, violet leaf, with watery, melon-like nuances and subtle fatty undertones.[1]

Synthesis and Biosynthesis

Chemical Synthesis

A common synthetic route to this compound involves a multi-step process starting from cis-4-heptenal.[2] The general workflow for this synthesis is outlined below.

G cluster_synthesis Chemical Synthesis Workflow cis-4-Heptenal cis-4-Heptenal Malonic Acid Condensation Malonic Acid Condensation cis-4-Heptenal->Malonic Acid Condensation trans-2,cis-6-Nonadienoic Acid trans-2,cis-6-Nonadienoic Acid Malonic Acid Condensation->trans-2,cis-6-Nonadienoic Acid Esterification (Methanol, Acid) Esterification (Methanol, Acid) trans-2,cis-6-Nonadienoic Acid->Esterification (Methanol, Acid) Methyl trans-2,cis-6-Nonadienoate Methyl trans-2,cis-6-Nonadienoate Esterification (Methanol, Acid)->Methyl trans-2,cis-6-Nonadienoate Reduction (LiAlH4) Reduction (LiAlH4) Methyl trans-2,cis-6-Nonadienoate->Reduction (LiAlH4) trans-2,cis-6-Nonadien-1-ol trans-2,cis-6-Nonadien-1-ol Reduction (LiAlH4)->trans-2,cis-6-Nonadien-1-ol Oxidation (KMnO4 or PCC) Oxidation (KMnO4 or PCC) trans-2,cis-6-Nonadien-1-ol->Oxidation (KMnO4 or PCC) This compound This compound Oxidation (KMnO4 or PCC)->this compound

A generalized workflow for the chemical synthesis of this compound.
Biosynthesis

In nature, this compound is biosynthesized from α-linolenic acid through the lipoxygenase (LOX) pathway.[3] This enzymatic cascade is initiated by plant tissue damage.

G cluster_biosynthesis Biosynthesis via Lipoxygenase Pathway alpha-Linolenic Acid alpha-Linolenic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) alpha-Linolenic Acid->Lipoxygenase (LOX) 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid Lipoxygenase (LOX)->13-Hydroperoxylinolenic Acid Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) 13-Hydroperoxylinolenic Acid->Hydroperoxide Lyase (HPL) cis-3,cis-6-Nonadienal cis-3,cis-6-Nonadienal Hydroperoxide Lyase (HPL)->cis-3,cis-6-Nonadienal Isomerase Isomerase cis-3,cis-6-Nonadienal->Isomerase This compound This compound Isomerase->this compound

The biosynthetic pathway of this compound from α-linolenic acid.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Oxidation of trans-2,cis-6-Nonadien-1-ol

This protocol describes the oxidation of the corresponding alcohol to the aldehyde using pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent suitable for this transformation.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trans-2,cis-6-nonadien-1-ol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

The crude aldehyde can be purified by silica gel column chromatography.[4]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (B1210297)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 2-5% ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[5][6]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • MS Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected by the mass spectrometer.

  • Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Spectroscopic Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.[7][8][9]

  • ¹H NMR (in CDCl₃): The spectrum will show characteristic signals for the aldehydic proton, the vinylic protons, the allylic protons, and the terminal methyl group.

  • ¹³C NMR (in CDCl₃): The spectrum will display signals for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.

3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present.[10][11]

  • A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated aldehyde will be observed around 1685-1705 cm⁻¹.

  • Characteristic C-H stretching vibrations for the aldehyde group will appear around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C=C stretching vibrations will be present in the 1600-1680 cm⁻¹ region.

Biological Significance and Signaling

This compound is a "green leaf volatile" (GLV) that plays a crucial role in plant defense and communication. It is released upon tissue damage and can act as a semiochemical, a signaling molecule that affects the behavior of other organisms, particularly insects.[12]

G cluster_signaling Role in Plant-Insect Interaction Herbivore Damage Herbivore Damage Release of this compound Release of this compound Herbivore Damage->Release of this compound Attraction of Parasitoids/Predators Attraction of Parasitoids/Predators Release of this compound->Attraction of Parasitoids/Predators Kairomone Repellence of Herbivores Repellence of Herbivores Release of this compound->Repellence of Herbivores Allomone Plant Defense Response Plant Defense Response Release of this compound->Plant Defense Response Induction of defense genes

The role of this compound as a semiochemical in plant defense.

The release of this compound can attract natural enemies of the herbivore, an indirect defense mechanism. It can also act as a repellent to other herbivores and can induce the expression of defense-related genes in the plant.[13] The specific signaling pathways initiated by this compound within the plant are complex and involve crosstalk with other plant hormones like jasmonic acid and salicylic (B10762653) acid.[14]

Stability and Reactivity

This compound is an aldehyde and is therefore susceptible to oxidation to the corresponding carboxylic acid. It is also unstable in highly acidic or alkaline conditions.[2] In the presence of alcohols, it can form acetals.[2] The α,β-unsaturated nature of the aldehyde also makes it susceptible to nucleophilic addition reactions at the β-carbon.

Conclusion

This compound is a multifaceted molecule with significant applications in the flavor and fragrance industry and important roles in biological systems. A thorough understanding of its chemical properties, synthesis, and biological activity is crucial for its effective utilization in research and development. This guide provides a foundational resource for professionals working with this important compound.

References

A Technical Guide to trans-2,cis-6-Nonadienal: Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal, a volatile unsaturated aldehyde, is a significant contributor to the characteristic fresh and green aroma of several fruits and vegetables.[1] Also known as cucumber aldehyde or violet leaf aldehyde, this compound is of great interest to the flavor, fragrance, and pharmaceutical industries due to its potent sensory properties and potential biological activities. This technical guide provides an in-depth overview of the natural occurrences of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Sources of this compound

This compound is a key aroma compound in a variety of well-known plants. Its presence is most notably associated with the characteristic scent of cucumbers (Cucumis sativus) and freshly cut watermelon (Citrullus lanatus).[1] It is also a significant component of violet leaf absolute (Viola odorata), contributing to its intense green and slightly floral aroma. Additionally, this aldehyde has been identified in bread crust.[1]

Quantitative Data on Natural Occurrences

The concentration of this compound can vary significantly depending on the plant variety, maturity, and environmental conditions. The following table summarizes available quantitative data from various studies.

Natural SourceCultivar/VarietyConcentration RangeAnalytical MethodReference
Cucumber (Cucumis sativus)223 GWAS Varieties1.30 - 3.05 ppm (µg/g)SPME-GC-MS[2]
Cucumber (Cucumis sativus)29 Cultivars (South China and European types)Identified as one of the three most abundant volatilesHS-SPME-GC-MS[3]
Watermelon (Citrullus lanatus)'Crimson Sweet', 'Asahi Miyako', 'Gavina'Identified as a key aroma metabolite, with higher content in mature fruitHS-SPME-GC-MS[4][5]
Watermelon (Citrullus lanatus)Seedless VarietiesIdentified as a major volatile compoundHeadspace SPME-GC-MS[6]
Violet Leaf (Viola odorata)Not SpecifiedA major component of the absoluteNot Specified

Biosynthesis of this compound

The biosynthesis of this compound is a well-characterized branch of the oxylipin pathway in plants, which is often initiated in response to tissue damage or stress. The primary precursor for this C9 aldehyde is α-linolenic acid, an abundant polyunsaturated fatty acid in plant cell membranes.

The pathway involves the sequential action of two key enzymes:

  • Lipoxygenase (LOX): Specifically, 9-lipoxygenase (9-LOX) catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

  • Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74C), cleaves the 9-HPOT intermediate to yield cis-3,cis-6-nonadienal and 9-oxononanoic acid.

  • Isomerase (potential): It is proposed that cis-3,cis-6-nonadienal is then isomerized to the more stable this compound, although the specific enzyme responsible for this step is not always fully elucidated.

Signaling Pathway and Regulation

The production of this compound is tightly regulated and plays a role in plant defense signaling. The expression of both LOX and HPL genes is known to be modulated by various biotic and abiotic stresses, including wounding, pathogen attack, and water deficit.[7][8] This stress-induced upregulation leads to the rapid production of volatile aldehydes, which can act as signaling molecules to activate further defense responses within the plant and in neighboring plants, as well as deter herbivores.

biosynthesis_and_signaling stress Biotic/Abiotic Stress (Wounding, Pathogens) gene_expression Upregulation of LOX and HPL genes stress->gene_expression induces membrane Membrane Lipids alpha_linolenic α-Linolenic Acid membrane->alpha_linolenic release hpot 9-Hydroperoxy- octadecatrienoic Acid (9-HPOT) alpha_linolenic->hpot catalyzed by lox lox 9-Lipoxygenase (9-LOX) cis3_nonadienal cis-3,cis-6-Nonadienal hpot->cis3_nonadienal catalyzed by hpl hpl Hydroperoxide Lyase (HPL) trans2_nonadienal This compound cis3_nonadienal->trans2_nonadienal isomerization isomerase isomerase Isomerase defense Plant Defense Responses trans2_nonadienal->defense acts as signaling molecule gene_expression->lox gene_expression->hpl experimental_workflow start Start: Plant Tissue Sample homogenize 1. Homogenization (with buffer/salt solution) start->homogenize vial 2. Transfer to Headspace Vial (add internal standard) homogenize->vial spme 3. HS-SPME Extraction (e.g., 40°C, 30 min) vial->spme gcms 4. GC-MS Analysis spme->gcms desorption   a. Thermal Desorption in GC Injector data 5. Data Processing (Identification & Quantification) gcms->data separation   b. Chromatographic Separation detection   c. Mass Spectrometric Detection end End: Quantitative Results data->end

References

An In-depth Technical Guide to trans-2,cis-6-Nonadienal (CAS Number: 557-48-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,cis-6-Nonadienal, a nine-carbon doubly unsaturated aldehyde, is a volatile organic compound of significant interest across various scientific disciplines. Initially recognized for its potent and characteristic aroma of cucumber and violet leaf, its applications have expanded from the flavor and fragrance industry to the focus of biochemical and toxicological research.[1][2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis and purification protocols, detailed spectral analysis, and a thorough examination of its biological activities. Particular emphasis is placed on its role as a fatty acid synthase (FAS) inhibitor and its genotoxic potential, aspects of considerable relevance to drug development and safety assessment.[3][4] This document is intended to serve as a core resource for researchers and scientists engaged in the study and application of this multifaceted molecule.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with the molecular formula C₉H₁₄O.[5][6] It is a doubly unsaturated aldehyde, featuring a trans double bond at the 2-position and a cis double bond at the 6-position.[6] This specific stereochemistry is crucial for its characteristic odor profile.[7] The compound is also commonly known as cucumber aldehyde or violet leaf aldehyde.[2][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 557-48-2[6]
Molecular Formula C₉H₁₄O[6]
Molecular Weight 138.21 g/mol [6]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 94-95 °C at 18 mmHg[6]
Density 0.86 g/mL at 25 °C[6]
Refractive Index 1.470-1.475 at 20 °C[6]
Solubility Very slightly soluble in water; soluble in ethanol (B145695) and most fixed oils.[6]
Odor Threshold In the order of parts per billion (ppb)[7]

Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Condensation of cis-4-Heptenal (B146815) with Malonic Acid

  • Reaction: In a flask equipped with a reflux condenser and a stirrer, dissolve malonic acid (1.1 equivalents) in pyridine.

  • To this solution, add cis-4-heptenal (1 equivalent) and a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude trans-2,cis-6-nonadienoic acid.

Step 2: Esterification to Methyl trans-2,cis-6-nonadienoate

  • Reaction: Dissolve the crude trans-2,cis-6-nonadienoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture at reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the methyl ester.

Step 3: Reduction to trans-2,cis-6-Nonadien-1-ol

  • Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (0.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl trans-2,cis-6-nonadienoate (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the sequential and careful addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield trans-2,cis-6-nonadien-1-ol.

Step 4: Oxidation to this compound

  • Reaction: Dissolve the trans-2,cis-6-nonadien-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetone.

  • Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) or perform an oxidation using potassium permanganate.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or isomers. A combination of extraction and chromatographic or distillation techniques is typically employed.

Purification Method 1: Bisulfite Extraction

For the selective removal of the aldehyde from other organic impurities, a bisulfite extraction can be performed.[4][9][10]

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct.

  • Separate the aqueous layer and wash it with diethyl ether to remove any remaining organic impurities.

  • The aldehyde can be regenerated from the aqueous layer by the addition of a base, such as sodium carbonate or sodium hydroxide, followed by extraction with an organic solvent.

Purification Method 2: Column Chromatography

Column chromatography can be used to purify the aldehyde, although care must be taken as aldehydes can be sensitive to acidic silica gel.[1][2]

  • Stationary Phase: Silica gel, potentially deactivated with a small amount of triethylamine (B128534) to prevent acid-catalyzed degradation of the aldehyde.[2]

  • Mobile Phase: A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).[1]

  • The fractions are collected and analyzed by TLC to identify those containing the pure product.

Purification Method 3: Fractional Distillation

Given that this compound is a liquid, fractional distillation under reduced pressure can be an effective method of purification, especially for separating it from less volatile impurities.[7][11][12][13]

  • The crude product is placed in a distillation flask equipped with a fractionating column (e.g., a Vigreux column).

  • The system is subjected to a vacuum, and the temperature is gradually increased.

  • Fractions are collected at different temperature ranges, with the pure product distilling at its characteristic boiling point at the given pressure.

Spectral Analysis

The structure of this compound has been confirmed by various spectroscopic methods. The following is an analysis of its characteristic spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~9.5d1HH-1 (Aldehyde)J = ~8 Hz
~6.8dt1HH-3J = ~15.6, 6.8 Hz
~6.1dd1HH-2J = ~15.6, 8 Hz
~5.4-5.6m2HH-6, H-7
~2.8q2HH-5J = ~7 Hz
~2.2q2HH-8J = ~7 Hz
~1.0t3HH-9J = ~7.5 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The values presented are approximate and based on typical spectra.

Interpretation:

  • The downfield signal at ~9.5 ppm is characteristic of an aldehyde proton.

  • The signals at ~6.8 and ~6.1 ppm with a large coupling constant (~15.6 Hz) are indicative of the two vinyl protons on the trans double bond at the 2-position.[14][15][16]

  • The multiplet around 5.4-5.6 ppm corresponds to the two vinyl protons on the cis double bond at the 6-position.

  • The methylene (B1212753) protons at positions 5 and 8 are adjacent to double bonds and appear as quartets.

  • The upfield triplet at ~1.0 ppm is characteristic of the terminal methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~194C-1 (Carbonyl)
~158C-3
~133C-2
~131C-7
~125C-6
~32C-5
~27C-4
~21C-8
~14C-9

Note: The chemical shifts are approximate and can vary with the solvent.

Interpretation:

  • The most downfield signal at ~194 ppm is characteristic of a carbonyl carbon in an aldehyde.[17][18][19]

  • The signals in the range of 125-158 ppm correspond to the four sp² hybridized carbons of the two double bonds.[17][18][19]

  • The remaining upfield signals are from the sp³ hybridized carbons of the methylene and methyl groups.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 138, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of an unsaturated aldehyde.

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
138[C₉H₁₄O]⁺ (Molecular Ion)
109[M - CHO]⁺
95[M - C₂H₅O]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺
41[C₃H₅]⁺ (Base Peak)

Interpretation:

  • The fragmentation is initiated by the ionization of the aldehyde. Common fragmentation pathways for unsaturated aldehydes include cleavage of the C-C bonds adjacent to the double bonds and the carbonyl group.[14][20][21] The base peak at m/z = 41 is a common fragment in many organic molecules containing alkyl chains.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~2965, 2935, 2875C-H stretch (alkane)
~2720C-H stretch (aldehyde)
~1690C=O stretch (conjugated aldehyde)
~1640C=C stretch
~970C-H bend (trans C=C)

Interpretation:

  • The strong absorption band around 1690 cm⁻¹ is characteristic of the C=O stretching vibration of a conjugated aldehyde.

  • The band at ~2720 cm⁻¹ is a characteristic C-H stretching vibration for an aldehyde.

  • The band at ~970 cm⁻¹ is indicative of the out-of-plane C-H bending of a trans-substituted double bond.

Biological Activity and Toxicology

Beyond its well-known sensory properties, this compound exhibits a range of biological activities that are of interest to researchers in the life sciences and drug development.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a variety of plants, most notably in cucumber, violet leaves, and watermelon.[3][7] It is a key component of the "green leaf volatiles" that are released by plants in response to tissue damage.[9]

The biosynthesis of this compound proceeds through the lipoxygenase (LOX) pathway. Isotopic labeling studies have shown that it is formed from the oxidative cleavage of α-linolenic acid, a common polyunsaturated fatty acid in plants.[3] This enzymatic cascade is initiated by lipoxygenase, which introduces a hydroperoxy group into the fatty acid chain, followed by cleavage by a hydroperoxide lyase to yield the C9 aldehyde.

Biosynthesis alpha_linolenic_acid α-Linolenic Acid hydroperoxy_intermediate Hydroperoxy Intermediate alpha_linolenic_acid->hydroperoxy_intermediate Lipoxygenase (LOX) nonadienal This compound hydroperoxy_intermediate->nonadienal Hydroperoxide Lyase

Biosynthesis of this compound.
Mechanism of Action: Fatty Acid Synthase Inhibition

A significant aspect of the biological activity of this compound is its ability to inhibit fatty acid synthase (FAS).[4] FAS is a key enzyme in the de novo synthesis of fatty acids and is a target of interest for the development of therapeutics for cancer and metabolic disorders.

The α,β-unsaturated aldehyde moiety in this compound is a reactive electrophile that can undergo a Michael addition reaction with nucleophilic residues in proteins. It is proposed that this compound acts as a covalent inhibitor of FAS by reacting with a nucleophilic amino acid residue, such as cysteine, in the active site of the enzyme.[22][23] However, a specific IC₅₀ value for this compound against FAS is not well-documented in publicly available literature. For context, other natural product inhibitors of FAS, such as certain polyphenols, exhibit IC₅₀ values in the low micromolar range.[24]

The inhibition of FAS can have significant downstream effects on cellular signaling pathways. FAS inhibition has been shown to impact the PI3K/Akt/mTOR and β-catenin signaling pathways, which are critical for cell growth, proliferation, and survival.[13][23]

FAS_Inhibition_Pathway nonadienal This compound fas Fatty Acid Synthase (FAS) nonadienal->fas fatty_acid_synthesis De Novo Fatty Acid Synthesis fas->fatty_acid_synthesis pi3k_akt_mtor PI3K/Akt/mTOR Pathway fatty_acid_synthesis->pi3k_akt_mtor beta_catenin β-catenin Pathway fatty_acid_synthesis->beta_catenin cell_proliferation Cell Proliferation & Survival pi3k_akt_mtor->cell_proliferation beta_catenin->cell_proliferation

Potential Downstream Effects of FAS Inhibition.
Toxicology

The toxicological profile of this compound is an important consideration, particularly for its use in consumer products and for occupational exposure.

Genotoxicity: Studies have shown that this compound can induce genotoxic effects at certain concentrations. In human lymphocytes, it was found to cause a significant dose-related increase in sister-chromatid exchanges and micronuclei at concentrations ranging from 5 to 70 µM.[3] The compound was observed to have aneugenic effects, meaning it can lead to an abnormal number of chromosomes, rather than clastogenic effects (causing breaks in chromosomes).[3]

Acute Toxicity: The acute dermal LD₅₀ in rabbits is reported to be greater than 5000 mg/kg, suggesting low acute toxicity via skin contact.[25]

Irritation: The compound is classified as a skin and eye irritant.[10]

General Metabolism of Unsaturated Aldehydes: Unsaturated aldehydes are generally metabolized in the body through conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant. This reaction is often followed by reduction of the aldehyde group to an alcohol. The resulting conjugates are then typically excreted.

Summary and Future Directions

This compound is a molecule with a rich profile of chemical and biological properties. While its role in the flavor and fragrance industry is well-established, its potential as a modulator of biological systems, particularly as a fatty acid synthase inhibitor, warrants further investigation. For drug development professionals, the key takeaway is its potential as a covalent inhibitor of a clinically relevant enzyme, though its potency and specificity require further characterization.

Future research should focus on several key areas:

  • Quantitative Biology: Determining the IC₅₀ of this compound for fatty acid synthase and other potential off-target enzymes is crucial for understanding its therapeutic potential.

  • Mechanism of Action: Elucidating the precise mechanism of FAS inhibition, including the identification of the specific amino acid residues it covalently modifies, would provide valuable insights for rational drug design.

  • Pharmacokinetics and Metabolism: A detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this specific aldehyde is necessary to assess its suitability as a drug candidate.

  • In Vivo Studies: Further in vivo studies are needed to evaluate its efficacy and safety in preclinical models of diseases where FAS is a relevant target.

This technical guide provides a solid foundation for researchers and scientists working with this compound. As our understanding of this molecule deepens, so too will its potential applications in both basic and applied research.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Condensation s2 Esterification s1->s2 s3 Reduction s2->s3 s4 Oxidation s3->s4 p1 Bisulfite Extraction s4->p1 p2 Column Chromatography s4->p2 p3 Fractional Distillation s4->p3 a1 NMR (¹H, ¹³C) p1->a1 p2->a1 p3->a1 a2 Mass Spectrometry a1->a2 a3 IR Spectroscopy a2->a3 a4 Biological Assays (e.g., FAS inhibition) a3->a4

General Experimental Workflow.

References

The Dual Nature of trans-2,cis-6-Nonadienal in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

trans-2,cis-6-Nonadienal, a C9-aldehyde, is a volatile organic compound (VOC) recognized for its characteristic fresh cucumber aroma. Beyond its role in flavor and fragrance, this molecule plays a pivotal and multifaceted role in plant physiology.[1] Derived from the enzymatic oxidation of polyunsaturated fatty acids, this compound functions as a potent signaling molecule and a defense compound, exhibiting a concentration-dependent duality. At low concentrations, it orchestrates defensive responses and primes plants against future attacks, while at higher concentrations, it can act as a direct toxin to pathogens. This technical guide provides an in-depth analysis of the biosynthesis, perception, signaling pathways, and physiological effects of this compound in plants. It summarizes quantitative data, details key experimental protocols, and presents visual diagrams of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in plant science and related fields.

Introduction

Plants, as sessile organisms, have evolved sophisticated chemical communication and defense systems. Among the key players in this chemical arsenal (B13267) are green leaf volatiles (GLVs), a group of C6 and C9 aldehydes and alcohols released upon tissue damage. This compound, also known as cucumber aldehyde, is a prominent C9-aldehyde found in various plant species, most notably in cucumber (Cucumis sativus).[2][3] Initially considered mere byproducts of lipid peroxidation, it is now evident that C9-aldehydes like this compound are crucial mediators of plant responses to both biotic and abiotic stresses.[4] This guide delves into the intricate roles of this volatile compound, providing a technical overview for advanced research and potential applications.

Biosynthesis and Emission

The production of this compound is initiated by the disruption of cell membranes, typically caused by mechanical damage from herbivores or pathogen invasion.[1] The biosynthetic pathway involves the following key steps:

  • Release of Polyunsaturated Fatty Acids (PUFAs): Mechanical damage triggers the release of α-linolenic acid from chloroplast membranes.[1][5]

  • Oxygenation by Lipoxygenase (LOX): The enzyme 13-lipoxygenase catalyzes the addition of molecular oxygen to α-linolenic acid, forming 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][5]

  • Cleavage by Hydroperoxide Lyase (HPL): 13-HPOT is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal (a C6-aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.[5]

  • Isomerization: While not the direct precursor, related C9 aldehydes are formed through similar pathways involving specific LOX and HPL enzymes acting on C18 PUFAs. Isotopic labeling studies have confirmed that this compound is formed from α-linolenic acid, a reaction catalyzed by hydroperoxide lyases.[6]

Simplified biosynthesis pathway of C9 aldehydes.

Quantitative Data

The endogenous concentration of this compound varies significantly among plant species, cultivars, and even different tissues within the same plant. Its production is dynamically regulated by developmental stage and environmental stimuli.

Table 1: Concentration of this compound in Cucumber (Cucumis sativus)

Cucumber CultivarConcentration (µg/kg FW)Reference
C-9479.77 ± 5.24[7]
No. 26 (6 dpa)~1000 (1.0 µg/g)[8]
No. 14 (6 dpa)~930 (0.93 µg/g)[8]
Transgenic Line 210 06Higher than control[9]
Transgenic Line 212 01Higher than control[9]
Transgenic Line 224 09Higher than control[9]
Transgenic Line 225 03Higher than control[9]
cv. Borszczagowski (Control)Lower than transgenic lines[9]

*dpa: days post-anthesis

Experimental Protocols

The analysis of volatile compounds like this compound requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method.

Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

Objective: To extract, identify, and quantify this compound and other volatile compounds from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, fruits)

  • 20 mL headspace vials with septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., 2-methyl-3-heptanone, non-native to the sample)

  • Sodium chloride (NaCl)

Methodology:

  • Sample Preparation:

    • Weigh a precise amount of fresh plant material (e.g., 1.0 g) and place it into a 20 mL headspace vial.

    • For fruit samples, homogenize the tissue before placing it in the vial.

    • Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles.

    • Add a known amount of the internal standard.

    • Immediately seal the vial with a septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific equilibration time (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.

    • Thermally desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes).

    • Separate the volatile compounds using a suitable GC temperature program (e.g., start at 40°C, hold for 2 min, then ramp to 240°C at 5°C/min).

    • Detect and identify the compounds using the mass spectrometer, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and spectral libraries (e.g., NIST).

    • Quantify the compound by comparing its peak area to that of the internal standard.

Workflow for the analysis of plant volatiles.

Signaling Pathways

The perception of this compound and other GLVs initiates a rapid and complex signaling cascade, leading to the activation of defense responses. While a specific receptor for this compound has not yet been definitively identified, the initial events are known to involve changes in membrane potential and ion fluxes.[1]

Early Signaling Events

Upon perception, this compound triggers a rapid depolarization of the plasma membrane.[10] This is followed by an influx of calcium ions (Ca²⁺) into the cytosol, which acts as a crucial second messenger.[1][11][12] The increase in cytosolic Ca²⁺ concentration, along with the generation of reactive oxygen species (ROS), activates downstream signaling components.[1]

MAPK Cascade Activation

The signal is further transduced through a Mitogen-Activated Protein Kinase (MAPK) cascade.[13][14] In grasses, exposure to GLVs has been shown to activate 46 kDa and 44 kDa MAPKs.[13] This phosphorylation cascade ultimately leads to the activation of transcription factors that regulate the expression of defense-related genes.[2]

Crosstalk with Phytohormone Signaling

The signaling pathway initiated by this compound exhibits significant crosstalk with the major defense-related phytohormone pathways, namely jasmonic acid (JA) and salicylic (B10762653) acid (SA).[15][16][17] GLVs can prime the JA pathway, leading to a more robust and rapid defense response upon subsequent herbivore attack.[18] The interaction between these pathways allows for a fine-tuned and appropriate defense strategy against different types of attackers.

trans_2_cis_6_Nonadienal_Signaling_Pathway cluster_perception Perception at Plasma Membrane cluster_early_events Early Signaling Events cluster_mapk MAPK Cascade cluster_hormonal Hormonal Crosstalk cluster_response Downstream Responses T2c6N This compound Receptor Putative Receptor T2c6N->Receptor MembraneDepolarization Membrane Depolarization Receptor->MembraneDepolarization ROS_Burst ROS Burst Receptor->ROS_Burst Ca2_Influx Ca²⁺ Influx MembraneDepolarization->Ca2_Influx MAPKKK MAPKKK Ca2_Influx->MAPKKK ROS_Burst->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (e.g., 46/44 kDa) MAPKK->MAPK P TFs Transcription Factors (e.g., WRKYs) MAPK->TFs P JA_Pathway Jasmonic Acid (JA) Pathway Priming Defense_Genes Defense Gene Expression (e.g., PR proteins, Phytoalexins) JA_Pathway->Defense_Genes SA_Pathway Salicylic Acid (SA) Pathway Modulation SA_Pathway->Defense_Genes TFs->Defense_Genes Physiological_Response Physiological Response (e.g., Induced Resistance) Defense_Genes->Physiological_Response

References

A Technical Guide to the Sensory Perception of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal, a volatile unsaturated aldehyde, is a significant contributor to the characteristic aroma of many fruits and vegetables, most notably cucumber.[1] Its potent and distinct sensory profile makes it a molecule of great interest in the fields of flavor chemistry, food science, and sensory neuroscience. Understanding its sensory perception thresholds is crucial for product development, quality control, and for elucidating the fundamental mechanisms of olfaction and gustation. This technical guide provides an in-depth overview of the sensory perception of this compound, including its detection thresholds, the experimental protocols for their determination, and the underlying signaling pathways.

Data Presentation: Sensory Perception Thresholds

The sensory perception of this compound is characterized by a very low odor detection threshold, making it a powerful aroma compound.[2] While its taste perception is less well-documented quantitatively, it is known to contribute to the overall flavor profile of foods.

Sensory ModalityPerception ThresholdMediumMethod
Odor ~0.01 - 50 ppb (parts per billion)Air/WaterGas Chromatography-Olfactometry (GC-O)
Taste Not explicitly quantified in literatureWater/Food MatrixAscending Forced-Choice Method (Staircase)

Note: The wide range in the reported odor threshold can be attributed to variations in methodology, the purity of the compound, and the sensitivity of the panelists.

Experimental Protocols

The determination of sensory perception thresholds requires rigorous and well-controlled experimental designs to ensure the reliability and validity of the data.

Odor Detection Threshold Determination using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the state-of-the-art technique for determining the odor detection threshold of volatile compounds.[3][4] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To determine the lowest concentration of this compound that can be detected by a human panelist.

Materials:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry port)

  • Mass spectrometer (MS) for compound identification (optional but recommended)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5 or equivalent)

  • High-purity this compound standard

  • Solvent for dilution (e.g., deodorized water or ethanol)

  • A panel of trained sensory assessors

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are then made to create a range of concentrations, from well above the expected threshold to below it.

  • GC-O Analysis:

    • An aliquot of each dilution is injected into the GC.

    • The GC separates the volatile compounds, and the effluent is split between the MS detector (if used) and the sniffing port.

    • A trained panelist sniffs the effluent at the sniffing port and indicates when an odor is detected.

    • The retention time of the detected odor is recorded.

  • Data Analysis: The detection threshold is determined as the lowest concentration at which a statistically significant portion of the panel can detect the odor. This can be calculated using various psychophysical methods, such as the method of limits or the frequency method.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis Stock Stock Solution of This compound Dilutions Serial Dilutions Stock->Dilutions Injection Injection into GC Dilutions->Injection Separation GC Separation Injection->Separation Split Effluent Split Separation->Split MS Mass Spectrometer (Identification) Split->MS Sniffing Sniffing Port (Detection) Split->Sniffing Panelist Sensory Panelist Sniffing->Panelist Threshold Threshold Determination Panelist->Threshold

GC-O Experimental Workflow

Taste Detection Threshold Determination using the Ascending Forced-Choice (Staircase) Method

The ascending forced-choice method, often referred to as the staircase method, is a common psychophysical procedure for determining taste thresholds.

Objective: To determine the lowest concentration of this compound that can be reliably distinguished from a blank sample by taste.

Materials:

  • High-purity this compound standard

  • Deionized, deodorized water

  • A series of glass or food-grade plastic cups

  • A panel of trained sensory assessors

Methodology:

  • Sample Preparation: A series of solutions of this compound in water are prepared, with concentrations increasing in logarithmic steps.

  • Testing Procedure:

    • Panelists are presented with three samples in a triangular test format: two are blanks (water) and one contains a low concentration of this compound.

    • Panelists are asked to identify the "odd" sample.

    • If the panelist correctly identifies the sample, the concentration is decreased for the next trial. If they are incorrect, the concentration is increased.

    • This "up-down" procedure continues for a set number of reversals (changes in direction from increasing to decreasing concentration or vice-versa).

  • Data Analysis: The taste detection threshold is calculated as the geometric mean of the concentrations at the reversal points for each panelist. The group threshold is the average of the individual thresholds.

Taste_Threshold_Workflow Start Start with a low concentration Present Present a triangle test (2 blanks, 1 sample) Start->Present Decision Panelist identifies 'odd' sample Present->Decision Correct Correct Identification Decision->Correct Yes Incorrect Incorrect Identification Decision->Incorrect No Decrease Decrease Concentration Correct->Decrease Increase Increase Concentration Incorrect->Increase Decrease->Present Next Trial Reversal Record Reversal Point Decrease->Reversal Increase->Present Next Trial Increase->Reversal End Calculate Geometric Mean of Reversals Reversal->End After sufficient reversals

Ascending Forced-Choice (Staircase) Method

Signaling Pathways

The perception of this compound involves distinct signaling pathways for its odor and potential taste.

Olfactory Signaling Pathway

The odor of aldehydes like this compound is primarily detected by olfactory receptors (ORs) located in the olfactory epithelium. The OR-I7 receptor, in particular, has been identified as being responsive to a range of aldehydes.[5][6]

The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) initiates a signaling cascade:

  • Binding: this compound binds to an olfactory receptor (e.g., OR-I7) on the cilia of an olfactory sensory neuron.

  • G-protein Activation: This binding activates a G-protein (Gαolf).

  • Adenylate Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of Na+ and Ca2+ ions through the CNG channels depolarizes the neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain.

Olfactory_Pathway Odorant This compound OR Olfactory Receptor (e.g., OR-I7) (GPCR) Odorant->OR G_Protein G-protein (Gαolf) Activation OR->G_Protein AC Adenylyl Cyclase III Activation G_Protein->AC cAMP ATP → cAMP AC->cAMP CNG CNG Ion Channel Opening cAMP->CNG Depolarization Influx of Na⁺ and Ca²⁺ (Depolarization) CNG->Depolarization AP Action Potential to Olfactory Bulb Depolarization->AP

Olfactory Signaling Pathway for Aldehydes

Putative Taste Signaling Pathway

Recent research suggests that short-chain aliphatic aldehydes can act as taste modulators by activating the calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor.[7][8][9][10] While direct evidence for this compound is pending, this pathway provides a plausible mechanism for its contribution to taste.

  • Binding: this compound binds to the Calcium-Sensing Receptor (CaSR) on the surface of taste receptor cells.

  • G-protein Activation: This activates a G-protein (likely Gq).

  • PLC Activation: The activated G-protein stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+.

  • TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the TRPM5 ion channel.

  • Depolarization: The influx of Na+ ions through TRPM5 depolarizes the taste cell.

  • Neurotransmitter Release: Depolarization leads to the release of neurotransmitters (e.g., ATP), which signal to afferent nerve fibers.

Taste_Pathway Aldehyde This compound CaSR Calcium-Sensing Receptor (CaSR) (GPCR) Aldehyde->CaSR G_Protein G-protein (Gq) Activation CaSR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG PIP₂ → IP₃ + DAG PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release IP₃ TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Influx of Na⁺ (Depolarization) TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter

Putative Taste Signaling Pathway via CaSR

Conclusion

This compound is a potent aroma compound with a complex sensory profile. Its low odor detection threshold highlights its importance in the flavor and fragrance industry. While its role in taste perception is an emerging area of research, the activation of the calcium-sensing receptor presents a compelling hypothesis. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and professionals to further investigate and utilize the unique sensory properties of this fascinating molecule. Future research should focus on precisely quantifying the taste threshold of this compound in various food matrices and further elucidating the specific receptors and downstream signaling components involved in its perception.

References

Unraveling the Degradation of trans-2,cis-6-Nonadienal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the degradation pathways and products of trans-2,cis-6-nonadienal, a significant flavor and aroma compound. This document, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the factors influencing its stability, the resulting degradation products, and the methodologies for their examination.

This compound, renowned for its characteristic fresh cucumber aroma, is an unsaturated aldehyde derived from the enzymatic degradation of linolenic acid.[1] Its inherent instability, particularly in aqueous environments that are not acidic, presents a challenge in various applications.[2] Understanding its degradation is crucial for ensuring product stability, efficacy, and safety in the food, fragrance, and pharmaceutical industries.

Degradation Pathways and Products

While specific quantitative data and detailed experimental protocols for the degradation of this compound are not extensively documented in publicly available literature, its chemical structure as an α,β-unsaturated aldehyde provides a strong indication of its likely degradation pathways. These include oxidation, hydrolysis, and polymerization.

Oxidation: The aldehyde functional group and the carbon-carbon double bonds are susceptible to oxidation. Autoxidation, a common process in the presence of oxygen, can lead to the formation of carboxylic acids, shorter-chain aldehydes, and ketones. Potential oxidation products could include trans-2,cis-6-nonadienoic acid and various volatile smaller molecules resulting from cleavage of the carbon chain.

Hydrolysis: In aqueous media, the aldehyde group can be hydrated. While this is a reversible process, it can be a precursor to other reactions. The stability of this compound has been noted to be significantly improved in acidic conditions (pH 2.0), suggesting that hydroxide-catalyzed reactions may contribute to its degradation in neutral or basic solutions.[2]

Polymerization: Aldehydes, particularly α,β-unsaturated aldehydes, can undergo polymerization reactions, leading to the formation of higher molecular weight compounds. This can result in a loss of the characteristic aroma and potentially alter the physical properties of a formulation.

Analytical Methodologies for Degradation Studies

The analysis of this compound and its degradation products typically involves chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the identification and quantification of volatile and semi-volatile degradation products.[2] Derivatization techniques, such as with O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to enhance the sensitivity and selectivity of the analysis for aldehydes.

High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile degradation products, HPLC is the method of choice. Aldehydes and ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be readily detected by UV-Vis absorbance.

A general experimental workflow for studying the degradation of this compound is outlined below:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare this compound Solution Oxidation Oxidative Stress (e.g., H2O2) Prep->Oxidation Expose to Hydrolysis Hydrolytic Stress (Acidic, Neutral, Basic pH) Prep->Hydrolysis Expose to Thermal Thermal Stress (Elevated Temperature) Prep->Thermal Expose to Photo Photolytic Stress (UV/Vis Light Exposure) Prep->Photo Expose to Sampling Sample at Time Points Oxidation->Sampling Hydrolysis->Sampling Thermal->Sampling Photo->Sampling GCMS GC-MS Analysis (Volatiles) Sampling->GCMS HPLC HPLC-UV/MS Analysis (Non-volatiles, with derivatization) Sampling->HPLC ID Identify Degradation Products GCMS->ID HPLC->ID Quant Quantify Degradants and Parent Compound ID->Quant Pathway Elucidate Degradation Pathways Quant->Pathway

Figure 1. General workflow for a forced degradation study of this compound.

Cellular Signaling Implications

As an α,β-unsaturated aldehyde, this compound has the potential to interact with biological systems. This class of compounds is known to be reactive towards nucleophiles, such as the thiol groups in cysteine residues of proteins. Such interactions can modulate the function of key signaling proteins.

One of the most well-studied pathways affected by α,β-unsaturated aldehydes is the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response. Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then initiates the transcription of a battery of antioxidant and cytoprotective genes.

The potential interaction of this compound and its degradation products with this and other cellular signaling pathways warrants further investigation, particularly in the context of drug development and safety assessment.

G T2C6N This compound (or degradation products) Keap1_Nrf2 Keap1-Nrf2 Complex T2C6N->Keap1_Nrf2 Reacts with Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Nucleus->ARE Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription of Response Cellular Stress Response Genes->Response

References

An In-depth Technical Guide on the Safety and Toxicology of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal, a C9 aldehyde with a characteristic cucumber and violet leaf aroma, is a widely used flavoring and fragrance ingredient.[1][2] Its presence in various consumer products necessitates a thorough understanding of its safety and toxicological profile. This technical guide provides a comprehensive overview of the available data on the safety and toxicology of this compound, with a focus on genotoxicity, acute toxicity, and skin sensitization. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows are presented to support risk assessment and inform future research.

Toxicological Data Summary

The acute toxicity of this compound is low by both oral and dermal routes of administration. The primary toxicological concerns identified are its potential for skin sensitization and its aneugenic effects observed in in vitro genotoxicity studies.

Quantitative Toxicology Data
EndpointSpeciesRouteValueReference
Acute Oral LD50RatOral> 5000 mg/kgFood and Chemical Toxicology, Vol. 20, Pg. 769
Acute Dermal LD50RabbitDermal> 5000 mg/kgFood and Chemical Toxicology, Vol. 20, Pg. 769
Skin SensitizationHumanDermalMay cause an allergic skin reactionGHS Classification
Genotoxicity (Micronucleus)Human Lymphocytes & Namalva CellsIn VitroPotent inducer of aneuploidy--INVALID-LINK--
Genotoxicity (Sister Chromatid Exchange)Human Lymphocytes & Namalva CellsIn VitroSignificant dose-related increases--INVALID-LINK--

Experimental Protocols

Acute Oral Toxicity (Adapted from OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a protocol similar to the now-repealed OECD Guideline 401. This method involves the administration of the test substance in graduated doses to groups of experimental animals, typically rats.

  • Test Animals: Healthy, young adult rats of a single strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The vehicle, if used, is typically an inert substance like corn oil.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals, including those that die during the test and survivors at termination, are subjected to a gross necropsy.

In Vitro Micronucleus Assay (Adapted from OECD Guideline 487)

The aneugenic potential of this compound was identified through in vitro micronucleus assays. This test detects damage to chromosomes or the mitotic apparatus.

  • Cell Cultures: Human peripheral blood lymphocytes or the Namalva cell line are commonly used.

  • Exposure Conditions: Cultures are exposed to various concentrations of the test substance (e.g., 5 µM to 70 µM for nonadienal) with and without a metabolic activation system (S9 mix) for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous treatment.

  • Micronucleus Scoring: After treatment, cells are harvested, and cytokinesis is blocked (e.g., using cytochalasin B) to allow for the identification of binucleated cells. The frequency of micronuclei in these cells is then scored. The use of centromere-specific probes (fluorescence in situ hybridization) can distinguish between micronuclei containing whole chromosomes (aneugenic effect) and those with chromosome fragments (clastogenic effect).

Skin Sensitization: Local Lymph Node Assay (LLNA) (Adapted from OECD Guideline 429)

The potential of this compound to cause skin sensitization is often assessed using the murine Local Lymph Node Assay (LLNA).

  • Test Animals: CBA/J mice are typically used.

  • Test Substance Application: Various concentrations of the test substance are applied to the dorsal surface of the mouse ear for three consecutive days.

  • Cell Proliferation Measurement: On day 5, a radiolabeled precursor (e.g., ³H-methyl thymidine) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel into the lymph node cells is measured as an indicator of lymphocyte proliferation.

  • Data Analysis: A stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.

Signaling Pathways and Experimental Workflows

Biosynthesis and Metabolism of this compound

This compound is a naturally occurring compound formed in plants from the lipoxygenase (LOX) pathway, with alpha-linolenic acid serving as the precursor.[2] As an α,β-unsaturated aldehyde, its primary route of detoxification in vivo is expected to be through conjugation with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This is followed by further metabolism to a mercapturic acid derivative, which is then excreted.

cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism and Detoxification alpha-Linolenic_Acid alpha-Linolenic_Acid Lipoxygenase_(LOX) Lipoxygenase_(LOX) alpha-Linolenic_Acid->Lipoxygenase_(LOX) Oxidation Hydroperoxide_Lyase Hydroperoxide_Lyase Lipoxygenase_(LOX)->Hydroperoxide_Lyase Intermediate Hydroperoxides trans-2,cis-6-Nonadienal_Bio This compound Hydroperoxide_Lyase->trans-2,cis-6-Nonadienal_Bio Cleavage trans-2,cis-6-Nonadienal_Met This compound GSH_Conjugate Glutathione Conjugate trans-2,cis-6-Nonadienal_Met->GSH_Conjugate Conjugation Glutathione_(GSH) Glutathione_(GSH) Glutathione_(GSH)->GSH_Conjugate GST GST GST->GSH_Conjugate Metabolism_to_Mercapturic_Acid Further Metabolism GSH_Conjugate->Metabolism_to_Mercapturic_Acid Mercapturic_Acid_Derivative Mercapturic Acid (Excreted in Urine) Metabolism_to_Mercapturic_Acid->Mercapturic_Acid_Derivative

Caption: Biosynthesis and proposed metabolic pathway of this compound.

Experimental Workflow for the In Vitro Micronucleus Assay

The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound using the in vitro micronucleus assay.

Start Start Cell_Culture Prepare Cell Cultures (e.g., Human Lymphocytes) Start->Cell_Culture Treatment Treat Cells with This compound (with and without S9) Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cytokinesis_Block Add Cytochalasin B Incubation->Cytokinesis_Block Harvest Harvest and Fix Cells Cytokinesis_Block->Harvest Staining Stain with DNA-specific Dye (and Centromere Probe if applicable) Harvest->Staining Microscopy Microscopic Analysis Staining->Microscopy Scoring Score Micronuclei in Binucleated Cells Microscopy->Scoring Data_Analysis Statistical Analysis Scoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro micronucleus assay.

Conclusion

The available data indicate that this compound has low acute toxicity. However, it is a potential skin sensitizer (B1316253) and has been shown to induce aneuploidy in in vitro genotoxicity studies. The aneugenic effect suggests that it may interfere with the mitotic apparatus rather than directly damaging DNA. The primary metabolic pathway for detoxification is likely through glutathione conjugation. Further in vivo studies are warranted to fully characterize its toxicokinetic profile and to better understand the relevance of the in vitro genotoxicity findings to human health risk assessment.

References

Methodological & Application

Synthesis of trans-2,cis-6-Nonadienal: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of trans-2,cis-6-nonadienal, a valuable unsaturated aldehyde also known as violet leaf aldehyde. This document outlines two primary synthesis methods: a multi-step chemical synthesis and a biosynthetic approach.

Chemical Synthesis of this compound

A common and effective method for the chemical synthesis of this compound begins with the commercially available starting material, cis-4-heptenal (B146815). The overall synthetic pathway involves a four-step sequence: a Knoevenagel-type condensation, followed by esterification, reduction of the ester to an allylic alcohol, and finally, a selective oxidation to the desired aldehyde.

Logical Workflow for Chemical Synthesis

cluster_0 Synthesis of this compound A cis-4-Heptenal B trans-2,cis-6-Nonadienoic Acid A->B  Knoevenagel-Doebner  Condensation   C Methyl trans-2,cis-6-Nonadienoate B->C  Fischer  Esterification   D trans-2,cis-6-Nonadien-1-ol C->D  Reduction  (e.g., DIBAL-H)   E This compound D->E  Selective  Oxidation (e.g., MnO₂)  

Caption: Chemical synthesis pathway for this compound.

Experimental Protocols

Step 1: Knoevenagel-Doebner Condensation to form trans-2,cis-6-Nonadienoic Acid

This reaction lengthens the carbon chain of cis-4-heptenal by reacting it with malonic acid in the presence of a basic catalyst, followed by decarboxylation.

  • Materials:

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 volumes relative to the aldehyde).

    • Add cis-4-heptenal (1.0 equivalent) to the stirred solution.

    • Add a catalytic amount of piperidine (0.1 equivalents).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

    • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Carefully pour the mixture into a separatory funnel containing 10% aqueous HCl to neutralize the pyridine.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude trans-2,cis-6-nonadienoic acid.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Fischer Esterification to form Methyl trans-2,cis-6-Nonadienoate

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction step.

  • Materials:

    • trans-2,cis-6-Nonadienoic Acid

    • Methanol (B129727) (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Diethyl ether

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve trans-2,cis-6-nonadienoic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 20-30 equivalents, serving as both reactant and solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash carefully with saturated aqueous NaHCO₃ solution to neutralize the acid.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain methyl trans-2,cis-6-nonadienoate. The product can be purified by column chromatography if necessary.

Step 3: Reduction to form trans-2,cis-6-Nonadien-1-ol

The methyl ester is selectively reduced to the corresponding allylic alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation at low temperatures to avoid over-reduction.

  • Materials:

    • Methyl trans-2,cis-6-Nonadienoate

    • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M solution in hexanes)

    • Anhydrous dichloromethane (B109758) (DCM) or Toluene (B28343)

    • Methanol

    • Rochelle's salt (potassium sodium tartrate) solution, saturated aqueous

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve methyl trans-2,cis-6-nonadienoate (1.0 equivalent) in anhydrous DCM or toluene under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H solution (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield trans-2,cis-6-nonadien-1-ol. Purify by column chromatography.

Step 4: Selective Oxidation to form this compound

The allylic alcohol is oxidized to the target aldehyde. Activated manganese dioxide (MnO₂) is a mild and selective reagent for this purpose, minimizing the risk of over-oxidation or isomerization.[1][2]

  • Materials:

    • trans-2,cis-6-Nonadien-1-ol

    • Activated manganese dioxide (MnO₂)

    • Dichloromethane (DCM) or Hexane

    • Celite®

  • Protocol:

    • Dissolve trans-2,cis-6-nonadien-1-ol (1.0 equivalent) in a suitable solvent such as DCM or hexane.

    • Add a large excess of activated MnO₂ (5-10 equivalents by weight) to the solution.

    • Stir the suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC. Reaction times can vary significantly depending on the activity of the MnO₂.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad thoroughly with the solvent used for the reaction.

    • Combine the filtrates and concentrate under reduced pressure to afford this compound. The product is often pure enough for many applications, but can be further purified by column chromatography or distillation under reduced pressure.

Quantitative Data Summary
StepReactionReactantsTypical Yield (%)Purity (%)
1Knoevenagel-Doebner Condensationcis-4-Heptenal, Malonic Acid70-85>95 (after purification)
2Fischer Esterificationtrans-2,cis-6-Nonadienoic Acid, Methanol85-95>98 (after purification)
3DIBAL-H ReductionMethyl trans-2,cis-6-Nonadienoate75-90>95 (after purification)
4MnO₂ Oxidationtrans-2,cis-6-Nonadien-1-ol60-80>96 (after purification)

Note: Yields and purity are approximate and can vary depending on reaction scale, purity of reagents, and specific reaction conditions.

Biosynthesis of this compound

This compound is naturally produced in many plants, such as cucumber and violet leaf, through the lipoxygenase (LOX) pathway.[3] This biosynthetic route utilizes α-linolenic acid as a precursor and involves a two-step enzymatic cascade.

Biosynthetic Pathway

cluster_1 Biosynthesis of this compound A α-Linolenic Acid B 9-Hydroperoxy-10(E),12(Z),15(Z)- octadecatrienoic Acid (9-HPOT) A->B  Lipoxygenase (LOX)   C This compound B->C  Hydroperoxide Lyase (HPL)  

Caption: Biosynthetic pathway of this compound from α-linolenic acid.

General Experimental Protocol for Biocatalytic Synthesis

This protocol provides a general framework for the enzymatic synthesis of this compound. Optimization of pH, temperature, enzyme and substrate concentrations will be necessary for specific enzyme sources.

  • Materials:

    • α-Linolenic acid

    • Lipoxygenase (LOX) enzyme preparation (e.g., from soybean)

    • Hydroperoxide lyase (HPL) enzyme preparation (can be from plant extracts or a recombinant source)

    • Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer, pH typically 6.5-7.5)

    • Organic solvent for extraction (e.g., diethyl ether or hexane)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Prepare a buffered solution of α-linolenic acid. The substrate may need to be emulsified using a suitable surfactant.

    • Add the lipoxygenase enzyme preparation to the substrate solution and incubate with gentle agitation at a controlled temperature (typically 20-30 °C). Oxygen supply (e.g., by bubbling air) is crucial for this step.

    • Monitor the formation of the hydroperoxide intermediate.

    • Once the first step is complete, add the hydroperoxide lyase enzyme preparation to the reaction mixture.

    • Continue the incubation under the same temperature and agitation conditions.

    • The reaction is typically monitored by analyzing the headspace for the volatile aldehyde product using Gas Chromatography (GC) or by extracting aliquots and analyzing by GC-Mass Spectrometry (GC-MS).

    • Upon completion, extract the reaction mixture with an organic solvent.

    • Wash the organic extract with brine, dry over anhydrous Na₂SO₄, and carefully concentrate the solvent to obtain the crude this compound.

    • Purification can be achieved by column chromatography or preparative GC.

Quantitative Data for Biosynthesis

Quantitative data for the biocatalytic synthesis of this compound is highly dependent on the specific enzymes used (source, purity, activity), substrate concentration, and reaction conditions. Yields can range from analytical detectable amounts to preparative scale quantities with optimized systems.

ParameterTypical Range
Substrate Concentration1-10 g/L
Enzyme LoadingVaries significantly based on activity
Reaction Time1-24 hours
Product Titermg/L to g/L
Molar Yield10-70% (highly variable)

Experimental Workflow Visualization

cluster_2 General Experimental Workflow Start Start Setup Reaction Setup (Reagents & Solvent) Start->Setup Reaction Reaction (Heating/Cooling, Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction  Incomplete   Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup  Complete   Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Extraction of trans-2,cis-6-Nonadienal from Cucumbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal is a key volatile compound responsible for the characteristic fresh aroma of cucumbers (Cucumis sativus)[1][2][3]. As a C9 aldehyde, it belongs to a class of compounds enzymatically produced from the oxidation of fatty acids upon tissue disruption[3][4]. The accurate extraction and quantification of this compound are crucial for flavor and fragrance research, quality control in the food industry, and potentially for investigating its biological activities in drug development. These application notes provide detailed protocols for the extraction and analysis of this compound from cucumbers, a summary of quantitative data, and a visualization of its biosynthetic pathway.

Data Presentation

The concentration of this compound in cucumbers can vary significantly depending on the cultivar and developmental stage of the fruit[1]. The following table summarizes quantitative data from various studies.

Cucumber Cultivar/TypeCompoundConcentration Range (µg/kg FW)Analytical MethodReference
Various Cultivars(E,Z)-2,6-Nonadienal9,400 - 12,500HS-SDME-GC-MS[5]
Inbred Line 'No. 26' (high flavor)(E,Z)-2,6-Nonadienal~93 - 1018HS-SPME-GC-MS[1]
Inbred Line 'No. 14' (low flavor)(E,Z)-2,6-NonadienalNot specifiedHS-SPME-GC-MS[1]
Pickling Cucumbers (Fresh)(E,Z)-2,6-Nonadienal8,000 - 12,000Solvent Extraction-GC[3]
29 Different Cultivars(E,Z)-2,6-Nonadienalup to 479.77 ± 5.24HS-SPME-GC-MS[6]

Biosynthetic Pathway of this compound

The characteristic aroma of cucumber, including this compound, is not present in the intact fruit but is rapidly synthesized when the tissue is damaged[2][3]. The biosynthesis is an enzymatic cascade initiated by the release of fatty acids.

This compound Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Enzymatic Cascade Linolenic_Acid Linolenic Acid (Substrate) LOX Lipoxygenase (LOX) Linolenic_Acid->LOX O2 HPOT 13-Hydroperoxylinolenic Acid (13-HPOT) LOX->HPOT HPL Hydroperoxide Lyase (HPL) HPOT->HPL cis3_cis6_Nonadienal cis-3,cis-6-Nonadienal HPL->cis3_cis6_Nonadienal Isomerase Isomerase cis3_cis6_Nonadienal->Isomerase trans2_cis6_Nonadienal This compound (Cucumber Aldehyde) Isomerase->trans2_cis6_Nonadienal

Biosynthesis of this compound in Cucumber.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a widely used, solvent-free method for the extraction of volatile compounds from cucumbers.

Materials:

  • Fresh cucumbers

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME holder (manual or autosampler)

  • 20 mL headspace vials with PTFE/silicone septa

  • Saturated sodium chloride (NaCl) solution

  • Heating and agitation system (e.g., water bath with magnetic stirrer)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize fresh cucumber tissue. Transfer a known amount (e.g., 5 g) of the homogenate into a 20 mL headspace vial. To enhance the release of volatiles, add a saturated NaCl solution[7].

  • Incubation: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a set temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose the conditioned SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation. Do not allow the fiber to touch the sample.

  • Desorption and Analysis: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

HS-SPME Workflow Start Start: Fresh Cucumber Sample Homogenization Homogenize Cucumber Start->Homogenization Vial Transfer to Headspace Vial (+ Saturated NaCl) Homogenization->Vial Incubation Incubate and Agitate (e.g., 40-60°C for 15-30 min) Vial->Incubation Extraction Expose SPME Fiber to Headspace (e.g., 30-60 min) Incubation->Extraction Desorption Desorb in GC Inlet Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis End End: Data Acquisition Analysis->End

Workflow for HS-SPME of Cucumber Volatiles.
Protocol 2: Simultaneous Distillation-Extraction (SDE)

This is a classic method for extracting volatile and semi-volatile compounds from a sample matrix.

Materials:

  • Fresh cucumbers

  • Likens-Nickerson type SDE apparatus

  • Organic solvent (e.g., diethyl ether/n-pentane mixture, 1:1 v/v)[8]

  • Distilled water

  • Heating mantles

  • Anhydrous sodium sulfate

  • Concentrator (e.g., Vigreux column or rotary evaporator)

Procedure:

  • Sample Preparation: Homogenize a known quantity of fresh cucumber (e.g., 30 g) with distilled water (e.g., 500 mL)[8].

  • Extraction: Place the cucumber slurry in one flask of the SDE apparatus and the organic solvent in the other. Heat both flasks to boiling. The steam and solvent vapors will co-distill, extract the volatile compounds, and condense back into their respective flasks. Continue the extraction for a set period (e.g., 3 hours)[8].

  • Drying and Concentration: After extraction, cool the solvent flask and dry the extract over anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 0.5 mL) using a Vigreux column or a gentle stream of nitrogen[8].

  • Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

ParameterSetting 1Setting 2
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)[9]DB-WAX (30 m x 0.25 mm x 0.25 µm)[6]
Carrier Gas Helium at 1.0 mL/min[7][9]Helium at 1.0 mL/min[6]
Injector Temp. 250°C[7][9]230°C[8]
Oven Program 40°C (3.5 min), then 10°C/min to 100°C, then 7°C/min to 180°C, then 25°C/min to 280°C (5 min hold)[9]40°C (5 min), then 5°C/min to 220°C, then 20°C/min to 250°C (2.5 min hold)[6]
MS Ion Source Temp. 230°C[9]230°C[6]
Ionization Mode Electron Impact (EI) at 70 eV[7][8][9]Electron Impact (EI) at 70 eV[6]
Mass Range m/z 50-500[9]m/z 50-400[7][8]

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the extraction and analysis of this compound from cucumbers. The choice of extraction method will depend on the specific research goals, available equipment, and desired sample throughput. HS-SPME is a rapid and solventless technique ideal for high-throughput screening of cucumber varieties, while SDE provides a more exhaustive extraction suitable for detailed profiling. Accurate quantification and understanding of the biosynthesis of this key aroma compound are essential for advancing our knowledge in food science and exploring its potential applications in other fields.

References

Application Note: GC-MS Analysis of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of trans-2,cis-6-nonadienal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key volatile organic compound responsible for the characteristic fresh, green aroma of cucumbers, melons, and other plants.[1][2] Accurate and reliable quantification of this compound is crucial for flavor and fragrance analysis, quality control in the food and beverage industry, and research in plant science and chemical ecology. The described methodology utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by separation and detection on a DB-WAX capillary column. This note is intended for researchers, scientists, and quality control professionals in the fields of analytical chemistry, food science, and drug development.

Introduction

This compound, also known as cucumber aldehyde or violet leaf aldehyde, is a C9 aldehyde that contributes significantly to the aroma profile of many fruits and vegetables.[1][2] Its potent, characteristic scent makes it a valuable compound in the flavor and fragrance industry. In biological systems, it is a member of the "green leaf volatiles" (GLVs), which are released by plants in response to tissue damage and play a role in plant defense and communication.[1] The analysis of this compound is often challenging due to its volatility and potential for isomerization. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds.[1] This application note details a robust HS-SPME-GC-MS method for the analysis of this compound.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in Table 1. This includes its chemical properties, retention time under the specified conditions, and key mass spectral fragments for identification and quantification.

ParameterValueReference
Chemical Formula C₉H₁₄O--INVALID-LINK--
Molecular Weight 138.21 g/mol --INVALID-LINK--
CAS Number 557-48-2--INVALID-LINK--
Boiling Point 94-95 °C at 18 mmHg--INVALID-LINK--
Kovats Retention Index (non-polar column) ~1125--INVALID-LINK--
Key Mass Fragments (m/z) and Relative Intensity 41 (100%), 70 (85%), 55 (80%), 81 (75%), 39 (70%), 69 (65%), 95 (60%), 138 (M+, 10%)--INVALID-LINK--

Experimental Protocols

Sample Preparation (HS-SPME)

This protocol is adapted from methodologies used for the analysis of volatile compounds in cucumbers.[1][3]

  • Sample Homogenization: Weigh 5.0 g of the sample (e.g., cucumber, melon) into a 20 mL headspace vial.

  • Matrix Modification: Add 5 mL of a saturated NaCl solution to the vial. This increases the ionic strength of the sample matrix and enhances the release of volatile compounds into the headspace.

  • Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., 2-octanol (B43104) in methanol, 100 µg/mL) for quantitative analysis.

  • Equilibration: Seal the vial with a PTFE/silicone septum and cap. Place the vial in a heating block or water bath at 60°C for 30 minutes to allow for equilibration of the volatiles between the sample and the headspace.

  • SPME Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Analysis

The following GC-MS parameters are based on the method described by Xu et al. (2023) for the analysis of cucumber volatiles.[1]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MS detector or equivalent.

  • Column: DB-WAX capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.[1]

    • Ramp 1: Increase to 220°C at a rate of 5°C/min.[1]

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 2.5 minutes.[1]

  • MS Transfer Line Temperature: 260°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-500.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring the key fragment ions of this compound (e.g., m/z 41, 70, 81, 95, 138).

Mandatory Visualization

The biosynthesis of this compound in plants is a key part of the lipoxygenase (LOX) pathway, which is initiated by the oxidation of polyunsaturated fatty acids.

Biosynthesis_of_trans_2_cis_6_Nonadienal Biosynthesis of this compound cluster_0 Lipoxygenase (LOX) Pathway Alpha_Linolenic_Acid α-Linolenic Acid 9_HPOT 9-Hydroperoxyoctadecatrienoic Acid (9-HPOT) Alpha_Linolenic_Acid->9_HPOT Lipoxygenase (LOX) trans_2_cis_6_Nonadienal This compound 9_HPOT->trans_2_cis_6_Nonadienal Hydroperoxide Lyase (HPL) 9_Oxononanoic_Acid 9-Oxononanoic Acid 9_HPOT->9_Oxononanoic_Acid Hydroperoxide Lyase (HPL)

Caption: Biosynthesis of this compound from α-linolenic acid.

GCMS_Workflow GC-MS Analysis Workflow cluster_1 Sample Preparation cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample_Homogenization Sample Homogenization Matrix_Modification Matrix Modification (NaCl) Sample_Homogenization->Matrix_Modification Internal_Standard Add Internal Standard Matrix_Modification->Internal_Standard Equilibration Equilibration (60°C) Internal_Standard->Equilibration SPME_Extraction HS-SPME Extraction Equilibration->SPME_Extraction Injection GC Injection (Splitless) SPME_Extraction->Injection Separation Chromatographic Separation (DB-WAX Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note: NMR Spectroscopic Characterization of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal, also known as cucumber aldehyde, is a volatile organic compound responsible for the characteristic fresh aroma of cucumbers, melons, and violet leaves. Its unique sensory properties have led to its widespread use in the flavor and fragrance industries. Beyond its aromatic profile, this compound is also of interest in chemical synthesis and as a potential bioactive molecule. Accurate structural elucidation and purity assessment are critical for its application in various fields. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules, providing detailed information about the chemical environment of each atom. This application note provides a protocol for the NMR spectroscopic characterization of this compound.

While a comprehensive search of scientific literature and spectral databases was conducted, a complete and officially assigned set of ¹H and ¹³C NMR data for this compound could not be located. The following tables are therefore presented as a template, illustrating how the data should be structured once experimentally obtained or sourced from a verified reference.

Data Presentation

¹H NMR Spectral Data (Template)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-1dAldehyde
H-2dtOlefinic
H-3mOlefinic
H-4mAllylic
H-5mAliphatic
H-6mOlefinic
H-7mOlefinic
H-8qAliphatic
H-9tMethyl
¹³C NMR Spectral Data (Template)
PositionChemical Shift (δ, ppm)Assignment
C-1Aldehyde Carbonyl
C-2Olefinic
C-3Olefinic
C-4Allylic
C-5Aliphatic
C-6Olefinic
C-7Olefinic
C-8Aliphatic
C-9Methyl

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following is a general protocol for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The deuterated solvent provides a lock signal for the NMR spectrometer and minimizes solvent interference in the ¹H NMR spectrum.

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 220 ppm

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr Prepared Sample c13_nmr ¹³C NMR Acquisition filter->c13_nmr Prepared Sample process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Spectra (Peak Picking, Integration, Assignment) process->analyze report Generate Report analyze->report

NMR Characterization Workflow

This application note provides a foundational protocol for the NMR spectroscopic characterization of this compound. Researchers should adapt these guidelines to their specific instrumentation and experimental goals to obtain high-quality, reproducible data for this important flavor and fragrance compound.

Application Notes and Protocols: trans-2,cis-6-Nonadienal in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Food Development Professionals

Introduction

trans-2,cis-6-Nonadienal, a potent aroma compound, is a key contributor to the characteristic fresh, green, and cucumber-like notes in a variety of food products. Its unique sensory profile makes it a valuable ingredient for flavor creation and product development. Chemically classified as a doubly unsaturated aldehyde, it is naturally present in cucumbers, melons, and other plants. In food processing, it can be formed through the enzymatic or oxidative degradation of polyunsaturated fatty acids, primarily α-linolenic acid. Understanding the applications, analytical quantification, and sensory impact of this compound is crucial for food scientists and flavor chemists aiming to craft authentic and appealing flavor profiles.

Applications in the Food Industry

This compound is utilized across a wide spectrum of food and beverage categories to impart a fresh, green, and subtly fatty character. Its powerful aroma necessitates careful dosage to achieve the desired sensory effect.[1][2]

Key Application Areas:

  • Beverages: Adds a refreshing and natural-tasting green note to juices, teas, and flavored waters.

  • Fruits and Vegetables: Enhances the fresh character of processed fruits and vegetables, particularly in cucumber and melon-flavored products.

  • Dairy Products: Can be used to create novel flavor profiles in yogurts, ice creams, and other dairy items.

  • Savory Products: Provides a fresh lift to savory applications such as sauces, dressings, and seafood flavors.[2]

  • Bakery and Confectionery: Used in trace amounts to introduce complexity and a fresh top note.[1]

Quantitative Application Data

The following table summarizes recommended usage levels of this compound in various food matrices to achieve specific flavor profiles. These concentrations are typically for flavors intended to be dosed at 0.05% in the final product.

Food CategoryApplicationRecommended Concentration (ppm) in FlavorResulting Flavor Profile
Vegetable Flavors
Cucumber500Primary characteristic cucumber note
Bell Pepper / Jalapeño30Adds freshness to pyrazine (B50134) notes
Tomato (raw)50Adds complexity and freshness
Tomato (cooked)20Enhances cooked tomato notes
Potato (boiled/fried)10Subtle fresh, green note
Fruit Flavors
Watermelon & other Melons10Enhances subtlety and freshness
Apricot5Modifies green notes
Blueberry / Bilberry10Lifts floral notes
Cherry (black)15Complements cherry profile
Cherry (red)10Complements cherry profile
Concord Grape20Provides a lift to the flavor
White Grape5Subtle enhancement
Peach5Lifts main green notes
Strawberry1Adds a fresh nuance
Kiwi0.5Adds a hint of complexity
Mango10Brightens the green note
Savory Flavors
Roast & BBQ Beef20Adds a hint of freshness to fatty notes
Chicken & Pork10Freshens fatty notes
Bread & Pizza Base10Adds a hint of freshness
Other Flavors
Coffee10Adds freshness and complexity
Tea (Green)100Enhances green tea character
Tea (Black/Red)50Complements tea profile

Experimental Protocols

Protocol 1: Quantification of this compound in Food Matrices using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol details the extraction and quantification of this compound from a food matrix, such as cucumber, using HS-SPME-GC-MS.

Materials:

  • 20 mL headspace vials with screw caps (B75204) and PTFE-coated silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., octanal)

  • Food sample (e.g., fresh cucumber)

  • Homogenizer/blender

Procedure:

  • Sample Preparation:

    • Homogenize 5 g of the food sample to a fine powder or slurry.

    • Transfer the homogenized sample into a 20 mL headspace vial.

    • Add 1.5 mL of saturated NaCl solution to inhibit enzymatic activity and increase the ionic strength of the sample.

    • Spike the sample with a known concentration of an internal standard (e.g., octanal).

    • Immediately seal the vial tightly with the screw cap.

  • HS-SPME Extraction:

    • Pre-condition the SPME fiber in the GC injection port at 250°C for 5 minutes before use.

    • Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 35-60°C).

    • Insert the SPME fiber through the septum into the headspace above the sample.

    • Expose the fiber to the headspace for a defined period (e.g., 20-30 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column in splitless mode at 250°C for 5 minutes.

    • GC Conditions (example):

      • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 40-60°C, hold for 2 minutes.

        • Ramp: Increase to 220°C at a rate of 8-10°C/min.

        • Hold: Maintain at 220°C for 20 minutes.

    • MS Conditions (example):

      • Ion Source Temperature: 200°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-400.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Protocol 2: Enzymatic Formation of this compound - Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Activity Assays

This section provides protocols to measure the activity of the key enzymes involved in the biosynthesis of this compound from α-linolenic acid.

This assay measures the formation of conjugated dienes from linoleic acid, which absorb at 234 nm.

Materials:

  • Spectrophotometer capable of measuring absorbance at 234 nm

  • Quartz cuvettes

  • Phosphate (B84403) buffer (50 mM, pH 6.0)

  • Sodium linoleate (B1235992) stock solution (10 mM)

  • Enzyme extract from plant tissue

Procedure:

  • Reagent Preparation:

    • 10 mM Sodium Linoleate Stock Solution: In a light-protected flask, mix 78 µL of linoleic acid and 90 µL of Tween 20 with 10 mL of boiled, distilled water. Add 0.5 M NaOH dropwise until the solution clarifies. Bring the final volume to 25 mL with distilled water. Aliquot and store at -20°C.

  • Assay:

    • In a 1.5 mL microtube, prepare the reaction mixture:

      • Blank: 1002 µL Phosphate Buffer + 10 µL Sodium Linoleate Stock Solution.

      • Test: 1000 µL Phosphate Buffer + 10 µL Sodium Linoleate Stock Solution + 2 µL Enzyme Extract.

    • Zero the spectrophotometer with the blank solution at 234 nm.

    • Initiate the reaction by adding the enzyme extract to the test solution, mix quickly, and transfer to a cuvette.

    • Monitor the increase in absorbance at 234 nm for 2-3 minutes.

    • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product.

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.[3]

Materials:

  • Spectrophotometer capable of measuring absorbance at 234 nm

  • Quartz cuvettes

  • Sodium phosphate buffer (50 mM, pH 6.5)

  • Fatty acid hydroperoxide substrate (e.g., 9(S)-hydroperoxy-(10E,12Z)-octadecadienoic acid, 9-HPOD) solution (20 µM)

  • Enzyme extract from plant tissue

Procedure:

  • Assay:

    • Prepare the reaction mixture in a cuvette containing 50 mM sodium phosphate buffer (pH 6.5) and 20 µM of the hydroperoxide substrate.

    • Initiate the reaction by adding a small volume of the enzyme extract.

    • Immediately monitor the decrease in absorbance at 234 nm.

    • One unit of HPL activity is defined as the amount of enzyme that converts 1 nmol of substrate per minute.[3]

Protocol 3: Sensory Evaluation of this compound - Flavor Profile Analysis

This protocol outlines a method for the sensory evaluation of a food product containing this compound using a trained panel.

Objective: To characterize the aroma and flavor profile of a food product with added this compound.

Materials:

  • Food product samples with varying concentrations of this compound and a control sample (without the added compound).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Odor-free sample containers.

  • Water for palate cleansing.

  • Trained sensory panel (6-15 members).

Procedure:

  • Panelist Training:

    • Familiarize panelists with the aroma and taste of this compound at different concentrations in a neutral base (e.g., water, sugar solution).

    • Develop a consensus vocabulary to describe the sensory attributes (e.g., "fresh cucumber," "green," "melon rind," "fatty").

    • Train panelists to use a rating scale (e.g., a 15-point intensity scale) consistently.

  • Sample Preparation and Presentation:

    • Prepare samples under controlled and identical conditions.

    • Code samples with random three-digit numbers to avoid bias.

    • Present samples to panelists in a randomized or counterbalanced order.

  • Evaluation:

    • Panelists evaluate the aroma of the sample first by sniffing the headspace of the container.

    • Panelists then taste the sample, focusing on the initial flavor, middle notes, and aftertaste.

    • Panelists rate the intensity of each identified sensory attribute on the agreed-upon scale.

    • Panelists cleanse their palate with water between samples.

  • Data Analysis:

    • Collect the data from all panelists.

    • Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between samples.

    • Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory characteristics of each sample.

Visualizations

Biosynthesis of this compound

The enzymatic pathway for the formation of this compound in plants primarily involves the action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) on α-linolenic acid.

G cluster_0 Biosynthetic Pathway alpha_Linolenic_Acid alpha_Linolenic_Acid 13_HPOT 13-Hydroperoxy-octadecatrienoic acid alpha_Linolenic_Acid->13_HPOT Lipoxygenase (LOX) t2c6_Nonadienal This compound 13_HPOT->t2c6_Nonadienal Hydroperoxide Lyase (HPL) G Sample_Homogenization 1. Sample Homogenization Vial_Preparation 2. Vial Preparation (Sample, NaCl, IS) Sample_Homogenization->Vial_Preparation HS_SPME_Extraction 3. Headspace SPME Extraction Vial_Preparation->HS_SPME_Extraction GC_MS_Analysis 4. GC-MS Analysis HS_SPME_Extraction->GC_MS_Analysis Data_Processing 5. Data Processing & Quantification GC_MS_Analysis->Data_Processing G Concentration Concentration Sensory_Impact Sensory_Impact Concentration->Sensory_Impact Desired_Flavor Desired_Flavor Sensory_Impact->Desired_Flavor Food_Matrix Food_Matrix Food_Matrix->Sensory_Impact

References

Application Notes and Protocols: trans-2,cis-6-Nonadienal in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trans-2,cis-6-nonadienal in flavor chemistry research. This document includes key quantitative data, detailed experimental protocols for its analysis and sensory evaluation, and visualizations of its biosynthetic pathway and relevant experimental workflows.

Introduction

This compound, also known as cucumber aldehyde, is a potent C9 aliphatic aldehyde that plays a crucial role in the characteristic aroma of several fruits and vegetables, most notably cucumber, watermelon, and melon.[1] Its unique and powerful green, cucumber-like aroma with nuances of melon and violet leaf makes it a significant compound in the field of flavor and fragrance chemistry.[2][3] Understanding its formation, sensory perception, and analytical quantification is essential for food product development, quality control, and flavor research. Isotopic labeling studies have shown that this compound is biosynthesized from α-linolenic acid through enzymatic reactions catalyzed by hydroperoxide lyases.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound relevant to flavor chemistry research.

Table 1: Physicochemical and Sensory Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₄O[1]
Molar Mass138.21 g/mol [1]
Aroma DescriptionGreen, cucumber, melon, violet leaf, fatty, watery[2][3]
Odor Threshold (in water)~0.01 ppb[4]

Table 2: Concentration of this compound in Various Food Products

Food ProductConcentration Range / Suggested LevelReference
Cucumber0.093 - 1.018 µg/g
WatermelonSuggested level: ~10 ppm
Bell PepperSuggested level: 30 ppm[5]
Tomato (raw)Suggested level: 50 ppm[5]
Tomato (cooked)Suggested level: 20 ppm[5]
Potato (boiled)Suggested level: ~10 ppm[5]
MangoSuggested level: 10 ppm

Note: "Suggested level" refers to the recommended concentration for use in flavor formulations to achieve a desired sensory profile, not the natural concentration in the food itself.

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound are provided below.

3.1. Protocol for Volatile Compound Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Olfactometry (HS-SPME-GC-O)

This protocol outlines the analysis of this compound and other volatile compounds from a food matrix.

3.1.1. Sample Preparation

  • Homogenize a representative sample of the food product (e.g., cucumber, melon).

  • Weigh a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

  • Add a saturated solution of NaCl (e.g., 5 mL) to enhance the release of volatile compounds.

  • If conducting quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated nonadienal).

  • Seal the vial with a PTFE/silicone septum.

3.1.2. HS-SPME

  • Equilibrate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation.

  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Retract the fiber into the needle.

3.1.3. Gas Chromatography-Olfactometry (GC-O)

  • Injector: Desorb the extracted volatiles from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode for a set time (e.g., 5 minutes).

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Effluent Splitting: At the end of the column, split the effluent between a mass spectrometer (MS) detector and an olfactometry port (e.g., 1:1 split).

  • Olfactometry Port:

    • Maintain the transfer line to the sniffing port at a high temperature (e.g., 250°C) to prevent condensation.

    • Provide humidified air to the sniffing port to prevent nasal dryness for the assessor.

    • A trained sensory panelist sniffs the effluent and records the retention time, odor descriptor, and intensity of each detected aroma.

3.1.4. Data Analysis

  • Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

  • Correlate the olfactometry data with the chromatographic peaks to identify the odor-active compounds, including this compound.

3.2. Protocol for Sensory Evaluation: Triangle Test

This test determines if a perceptible sensory difference exists between two samples (e.g., a standard product and a product with a modified flavor containing this compound).[6]

3.2.1. Panelist Selection and Training

  • Select 20-30 panelists who are regular consumers of the product category.

  • Screen panelists for their ability to discriminate between basic tastes and aromas.

  • Familiarize panelists with the triangle test procedure in a training session.

3.2.2. Sample Preparation and Presentation

  • Prepare two batches of the product: a control (A) and a test sample (B).

  • Present each panelist with three coded samples in a randomized order. Two samples are identical, and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Use three-digit random codes for each sample to avoid bias.

  • Serve the samples at a controlled temperature in identical containers.

3.2.3. Test Execution

  • Instruct panelists to evaluate the samples from left to right.

  • Ask panelists to identify the "odd" or "different" sample.

  • Provide water and unsalted crackers for palate cleansing between samples.[6]

  • Even if no difference is perceived, panelists must make a choice (forced choice).[6]

3.2.4. Data Analysis

  • Count the number of correct identifications.

  • Use statistical tables for the triangle test to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

3.3. Protocol for Sensory Evaluation: Descriptive Analysis

This method provides a detailed sensory profile of a product, quantifying the intensity of specific aroma attributes, including the "cucumber" or "green" notes contributed by this compound.

3.3.1. Panelist Selection and Training

  • Select a small panel of 8-12 individuals with high sensory acuity and motivation.

  • Conduct extensive training (40-120 hours) to develop a consensus vocabulary (lexicon) for describing the aroma and flavor of the product.[7]

  • Use reference standards to anchor the intensity ratings for each attribute on a defined scale (e.g., a 15-point line scale).

3.3.2. Lexicon Development

  • Present the panel with a wide range of products representative of the category.

  • Through discussion led by a panel leader, the panelists generate a list of descriptive terms for the aroma, flavor, and texture.

  • Define each term and select a corresponding reference standard. For "cucumber," a reference could be a fresh cucumber slice or a dilute solution of this compound.

3.3.3. Test Execution

  • Present coded samples to the trained panelists in a controlled environment.

  • Panelists individually rate the intensity of each attribute from the lexicon on the agreed-upon scale.

  • Include replications to assess panelist and panel performance.

3.3.4. Data Analysis

  • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between products for each attribute.

  • Visualize the results using spider plots or other graphical representations to compare the sensory profiles of different samples.

Visualizations

4.1. Biosynthesis of this compound

The following diagram illustrates the enzymatic pathway for the formation of this compound from α-linolenic acid.

G cluster_0 alpha_Linolenic_Acid α-Linolenic Acid 9_HPOT 9-Hydroperoxyoctadecatrienoic Acid (9-HPOT) alpha_Linolenic_Acid->9_HPOT 9-Lipoxygenase (9-LOX) cis_3_cis_6_Nonadienal cis-3,cis-6-Nonadienal 9_HPOT->cis_3_cis_6_Nonadienal 9-Hydroperoxide Lyase (9-HPL) trans_2_cis_6_Nonadienal This compound cis_3_cis_6_Nonadienal->trans_2_cis_6_Nonadienal Isomerase

Caption: Biosynthetic pathway of this compound.

4.2. Experimental Workflow for Flavor Analysis

The diagram below outlines a typical experimental workflow for the analysis of this compound in a food sample.

G cluster_workflow Experimental Workflow Sample_Preparation Sample Preparation (Homogenization, Weighing) SPME Headspace SPME (Extraction of Volatiles) Sample_Preparation->SPME Sensory_Analysis Sensory Evaluation (Triangle Test, Descriptive Analysis) Sample_Preparation->Sensory_Analysis GC_O_MS GC-O-MS Analysis (Separation and Detection) SPME->GC_O_MS Data_Processing Data Processing (Peak Identification, Integration) GC_O_MS->Data_Processing Interpretation Interpretation of Results (Correlation of Chemical and Sensory Data) Data_Processing->Interpretation Sensory_Analysis->Interpretation

Caption: Workflow for flavor analysis of this compound.

References

Application Notes and Protocols for the Quantification of trans-2,cis-6-Nonadienal in Plant Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2,cis-6-Nonadienal is a C9 aldehyde that is a key contributor to the characteristic fresh aroma of cucumbers (Cucumis sativus) and is also found in other plants such as violet leaf and watermelon. As a member of the "green leaf volatiles" (GLVs), it is released by plants in response to tissue damage and plays a crucial role in plant-insect interactions and defense mechanisms. Accurate quantification of this compound in plant volatiles is essential for understanding its biosynthesis, ecological functions, and potential applications in the flavor, fragrance, and pharmaceutical industries. This document provides detailed protocols for the quantification of this compound in plant tissues using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted and robust analytical technique.

Data Presentation

The following table summarizes the quantitative data for this compound found in various plant species.

Plant SpeciesCultivar/VarietyPlant PartConcentration (µg/g fresh weight)Reference
Cucumber (Cucumis sativus)Inbred line 'No. 14'Fruit0.093 - 1.018[1]
Cucumber (Cucumis sativus)Inbred line 'No. 26'Fruit0.093 - 1.018[1]
Watermelon (Citrullus lanatus)'Petite Perfection' and other varietiesFruitMajor volatile component (relative abundance 16.5-28.2% of total volatiles)[2]
Violet (Viola odorata)Not specifiedLeafIdentified as a major compound responsible for the characteristic smell[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Tissue using HS-SPME-GC-MS with Stable Isotope Dilution

This protocol details the quantification of this compound using a stable isotope-labeled internal standard for maximum accuracy.

1. Materials and Reagents

  • Plant Tissue: Fresh plant material (e.g., cucumber fruit, leaves).

  • Internal Standard (IS): this compound-13C2.

  • Solvent: Methanol (B129727) (HPLC grade).

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Water: Deionized or Milli-Q water.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar).

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Vortex Mixer

  • Analytical Balance

2. Standard Preparation

  • Primary Stock Solution of this compound: Accurately weigh approximately 10 mg of authentic this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of approximately 1 mg/mL.

  • Primary Stock Solution of Internal Standard: Prepare a stock solution of this compound-13C2 in methanol at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration of 5 µg/mL in methanol.

3. Sample Preparation

  • Homogenize fresh plant tissue using a blender or tissue homogenizer.

  • Accurately weigh 1.0 g of the homogenized plant tissue into a 20 mL headspace vial.

  • Add 1.0 g of baked NaCl to the vial.

  • Add 2 mL of deionized water to the vial.

  • Spike the sample with 10 µL of the 5 µg/mL internal standard working solution.

  • Immediately cap the vial tightly.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

4. HS-SPME Procedure

  • Incubation: Place the vial in a heating block or water bath at 40°C and allow it to equilibrate for 15 minutes.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injector port for thermal desorption at 250°C for 5 minutes in splitless mode.

5. GC-MS Parameters

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3.5 minutes.

    • Ramp to 100°C at 10°C/min.

    • Ramp to 180°C at 7°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.[4]

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion for this compound: m/z 69.

    • Qualifier ions for this compound: m/z 41, 70.

    • Quantifier ion for this compound-13C2: m/z 71.

    • Qualifier ion for this compound-13C2: m/z 43.

  • Retention Index (RI): The expected retention index for this compound on a DB-5 type column is approximately 1125. This can be confirmed by running a series of n-alkanes under the same chromatographic conditions.

6. Data Analysis and Quantification

  • Integrate the peak areas of the quantifier ions for both the native this compound and the 13C2-labeled internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the working standard solutions.

  • Calculate the concentration of this compound in the plant samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis plant_tissue Plant Tissue homogenize Homogenize plant_tissue->homogenize weigh Weigh into Vial homogenize->weigh add_nacl_h2o Add NaCl & H2O weigh->add_nacl_h2o spike_is Spike with IS add_nacl_h2o->spike_is cap_vortex Cap & Vortex spike_is->cap_vortex incubate Incubate (40°C) cap_vortex->incubate extract Extract with Fiber incubate->extract desorb Desorb in GC Inlet extract->desorb gc_ms GC-MS Analysis desorb->gc_ms data_processing Data Processing gc_ms->data_processing quantification Quantification data_processing->quantification

Caption: HS-SPME-GC-MS workflow for this compound quantification.

Biosynthetic Pathway

biosynthetic_pathway cluster_pathway Lipoxygenase (LOX) Pathway for C9 Aldehyde Biosynthesis alpha_linolenic α-Linolenic Acid (C18:3) lox9 9-Lipoxygenase (9-LOX) alpha_linolenic->lox9 Dioxygenation hpot9 9-Hydroperoxy-octadecatrienoic acid (9-HPOT) lox9->hpot9 hpl Hydroperoxide Lyase (HPL) hpot9->hpl Cleavage nonadienal This compound hpl->nonadienal oxo_acid 12-oxo-9(Z)-dodecenoic acid hpl->oxo_acid

Caption: Biosynthesis of this compound via the 9-lipoxygenase pathway.

References

Application Notes and Protocols for the Sensory Analysis of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensory analysis of trans-2,cis-6-nonadienal, a potent aroma compound known for its characteristic cucumber, green, melon, and violet leaf notes. The following protocols for Gas Chromatography-Olfactometry (GC-O), Sensory Panel Evaluation, and Electronic Nose (E-Nose) analysis are designed to guide researchers in the accurate quantification and characterization of this compound in various matrices.

I. Introduction to this compound

This compound, also known as cucumber aldehyde, is a C9 unsaturated aldehyde that contributes significantly to the flavor and aroma of many fruits and vegetables, most notably cucumbers.[1][2] Its powerful and diffusive nature makes it a key component in both natural and artificial flavor and fragrance formulations.[1] Understanding its sensory properties is crucial for product development, quality control, and off-flavor analysis in the food, beverage, and pharmaceutical industries.

II. Quantitative Data Summary

The following tables summarize key quantitative data related to the sensory perception of this compound.

Table 1: Odor and Flavor Profile of this compound

AttributeDescriptionReferences
Primary Odor Green, Cucumber, Violet Leaf, Melon[1]
Secondary Notes Watery, Fatty, Herbaceous[1]
Flavor Profile Green vegetables, Bread, Meat, Beer, Tea, Mango[3]
Odor Strength High; recommended to be evaluated in a 1.00% solution or less.
Longevity on Smelling Strip > 240 hours[1]

Table 2: Sensory Thresholds and Recommended Usage Levels

ParameterValueMatrixReferences
Odor Threshold in Air ~0.01 ppbAir
Recommended Usage in Flavors Up to 1.00 ppmFinished Product
Example Usage: Cucumber Flavor 500 ppmFlavor Concentrate
Example Usage: Bell Pepper Flavor 30 ppmFlavor Concentrate
Example Usage: Tomato Flavor 20-50 ppmFlavor Concentrate

III. Experimental Protocols

A. Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique for identifying odor-active compounds in a sample. The following protocol is designed for the analysis of this compound in a food or beverage matrix.

1. Sample Preparation: Solid Phase Microextraction (SPME)

  • Objective: To extract volatile and semi-volatile compounds from the sample matrix.

  • Materials:

    • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

    • Heater-stirrer.

    • Saturated sodium chloride (NaCl) solution.

  • Procedure:

    • Place 5 g of the homogenized sample (or 5 mL of a liquid sample) into a 20 mL headspace vial.

    • Add 2 mL of saturated NaCl solution to enhance the release of volatile compounds.

    • Immediately seal the vial with the screw cap.

    • Equilibrate the sample at 40°C for 15 minutes with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

    • Retract the fiber and immediately introduce it into the GC injector.

2. GC-O System Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Effluent Split: The column effluent is split 1:1 between the mass spectrometer (MS) detector and the olfactometry port.

  • Olfactometry Port:

    • Heated transfer line at 250°C.

    • Humidified air is mixed with the effluent at a ratio of 10:1 to prevent nasal dryness.

  • Mass Spectrometer:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: m/z 35-350.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

3. Data Collection and Analysis

  • Trained sensory assessors sniff the olfactometry port and record the time, intensity, and description of each odor event.

  • The Aroma Extract Dilution Analysis (AEDA) method can be employed by serially diluting the sample extract to determine the Flavor Dilution (FD) factor of each odorant.

  • The identity of this compound is confirmed by comparing its mass spectrum and retention index with a pure standard.

GC_O_Workflow cluster_sample_prep Sample Preparation (SPME) cluster_analysis GC-O Analysis cluster_data Data Interpretation Sample Sample Homogenization Vial Headspace Vial with NaCl Sample->Vial Equilibrate Equilibration (40°C) Vial->Equilibrate Extract SPME Headspace Extraction Equilibrate->Extract GC_Injector GC Injector (250°C) Extract->GC_Injector GC_Column GC Separation (DB-WAX Column) GC_Injector->GC_Column Split Effluent Split (1:1) GC_Column->Split MS_Detector Mass Spectrometer Split->MS_Detector MS Data O_Port Olfactometry Port Split->O_Port Odor Perception MS_Data Mass Spectra & Retention Index MS_Detector->MS_Data O_Data Odor Description & Intensity O_Port->O_Data Identification Compound Identification MS_Data->Identification O_Data->Identification

Figure 1. Experimental workflow for GC-O analysis.
B. Sensory Panel Evaluation

This protocol outlines the Quantitative Descriptive Analysis (QDA) method for evaluating the sensory attributes of a product containing this compound.[4][5]

1. Panelist Selection and Training

  • Selection: Screen 15-20 candidates for their ability to discriminate between different concentrations of the four basic tastes (sweet, sour, salty, bitter) and key aroma standards. Select 8-12 panelists.

  • Training: Conduct a minimum of five 2-hour training sessions.

    • Terminology Development: Panelists collectively develop a lexicon of descriptive terms for the product's aroma and flavor.

    • Reference Standards: Present reference standards for key attributes. For this compound, use a pure standard diluted in a neutral medium (e.g., mineral oil for aroma, deionized water for flavor) at varying concentrations to represent different intensity levels of "cucumber," "green," and "melon."

    • Scaling Practice: Train panelists to use a 15-cm unstructured line scale with anchors of "low" and "high" intensity for each attribute.

2. Sample Preparation and Presentation

  • Prepare samples consistently and at a uniform temperature.

  • Present samples in coded, identical containers.

  • Provide panelists with unsalted crackers and deionized water for palate cleansing between samples.

  • The order of sample presentation should be randomized and balanced across panelists.

3. Evaluation Procedure

  • Panelists evaluate samples individually in isolated sensory booths.

  • Each panelist rates the intensity of each attribute on the provided scoresheet (see example below).

Example Scoresheet for Cucumber Off-Flavor in a Beverage

AttributeLow IntensityHigh Intensity
Aroma
Cucumber
Green/Grassy
Melon
Flavor
Cucumber
Green/Grassy
Melon
Overall Off-Flavor

4. Data Analysis

  • Measure the distance from the "low" anchor to the panelist's mark on the line scale for each attribute.

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples.

  • Use Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

Sensory_Panel_Workflow cluster_setup Panel Setup cluster_evaluation Evaluation cluster_analysis Data Analysis Selection Panelist Selection Training Training & Lexicon Development Selection->Training Sample_Prep Sample Preparation & Coding Training->Sample_Prep Presentation Randomized Presentation Sample_Prep->Presentation Evaluation Individual Evaluation in Booths Presentation->Evaluation Data_Collection Data Collection from Scoresheets Evaluation->Data_Collection ANOVA ANOVA Data_Collection->ANOVA PCA Principal Component Analysis Data_Collection->PCA E_Nose_Workflow cluster_calibration Calibration cluster_analysis Sample Analysis Standards Prepare this compound Standards Measure_Standards Measure Standards with E-Nose Standards->Measure_Standards Model Build Calibration Model Measure_Standards->Model Sample_Prep Prepare Sample Measure_Sample Measure Sample with E-Nose Sample_Prep->Measure_Sample Compare Compare to Model Measure_Sample->Compare Result Quantification/Classification Compare->Result Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane Odorant This compound (or gem-diol) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-Protein (Gαolf, β, γ) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Binding & Opening Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain

References

Application Notes and Protocols for trans-2,cis-6-Nonadienal as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal, also known as violet leaf aldehyde or cucumber aldehyde, is a doubly unsaturated aliphatic aldehyde.[1] It is a key aroma compound found in various natural products, including cucumbers, melons, and bread crust.[1] Its distinct green, cucumber-like scent makes it a valuable ingredient in the flavor and fragrance industry.[2][3][4] Beyond its sensory characteristics, this compound serves as a crucial analytical standard for quality control, research, and development. This document provides detailed application notes and protocols for its use in analytical chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis. The compound is a colorless to pale yellow liquid and is nearly insoluble in water but soluble in alcohol.[5][]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₄O[3][7]
Molecular Weight 138.21 g/mol [3]
CAS Number 557-48-2[3]
Appearance Colorless to pale yellow clear liquid[5]
Boiling Point 94-95 °C at 18 mmHg
Density 0.86 g/mL at 25 °C
Refractive Index n20/D 1.474
Purity (GC) ≥94.5%

Stability and Storage

This compound has a limited shelf life and requires specific storage conditions to maintain its integrity as an analytical standard. It should be stored under nitrogen in a tightly sealed container in a cool, dry, and dark place.[5][8] For long-term storage, refrigeration is recommended.[8] The stability of this compound in aqueous solutions is significantly improved by acidification to a pH of 2.[9][10] Some commercial preparations are stabilized with antioxidants such as alpha-tocopherol.[5]

Analytical Applications and Protocols

This compound is commonly analyzed using gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography (GC)

GC is a primary technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the analyte from complex matrices.

Table 2: Gas Chromatography Parameters for this compound Analysis

ParameterRecommended Condition
Column Standard non-polar (e.g., DB-5, HP-5MS) or polar (e.g., DB-WAX)
Injector Temperature 250 °C
Oven Program Initial: 40 °C, hold for 2 min; Ramp: 5 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (1:50) or Splitless
Injection Volume 1 µL
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
MS Electron Energy 70 eV
MS Scan Range m/z 35-350

Protocol for GC Analysis:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or hexane. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: For liquid samples, a direct injection or a liquid-liquid extraction may be appropriate. For solid samples, headspace or solid-phase microextraction (SPME) can be employed to extract the volatile analyte.

  • GC-FID/MS Analysis: Set up the GC-FID or GC-MS system according to the parameters in Table 2. Inject the prepared standards and samples.

  • Data Analysis: Identify the this compound peak based on its retention time. For GC-MS, confirm the identity by comparing the acquired mass spectrum with a reference spectrum (major ions at m/z 41 and 70).[11] Quantify the analyte using the calibration curve generated from the standards. A range of Kovats retention indices on standard non-polar columns has been reported, with a common value around 1125.[11]

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation GC_MS GC-MS Analysis Standard->GC_MS Sample Sample Preparation Sample->GC_MS Data Data Acquisition & Analysis GC_MS->Data Quant Quantification Data->Quant Biosynthesis Linolenic α-Linolenic Acid Hydroperoxide 13-Hydroperoxy- linolenic Acid Linolenic->Hydroperoxide Lipoxygenase Nonadienal This compound Hydroperoxide->Nonadienal Enzyme Hydroperoxide Lyase Enzyme->Hydroperoxide

References

Troubleshooting & Optimization

Technical Support Center: trans-2,cis-6-Nonadienal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of trans-2,cis-6-nonadienal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory and industrial synthesis is a multi-step route starting with the condensation of malonic acid and cis-4-heptenal (B146815).[1][2] This is followed by esterification, reduction to the corresponding alcohol, and a final oxidation to yield the aldehyde.[1][2] Another powerful method for forming the crucial carbon-carbon double bond is the Wittig reaction, which involves reacting an appropriate aldehyde or ketone with a phosphonium (B103445) ylide.[3]

Q2: What are the main causes of low yield in this compound synthesis?

A2: Low yields can stem from several factors. The multi-step nature of the common condensation pathway means that small losses at each stage accumulate. A significant challenge is the molecule's instability; it is sensitive to isomerization (cis-trans shifts) and can degrade under harsh pH conditions, particularly during workup and purification.[1] Incomplete reactions, side-product formation, and physical loss of the volatile product during isolation are also common culprits.

Q3: How can I control the stereochemistry to ensure the formation of the trans-2,cis-6 isomer?

A3: Stereochemical control is critical. In the condensation pathway, the geometry of the final product is dictated by the starting materials. Using a stereochemically pure cis-4-heptenal is essential for maintaining the cis configuration at the 6-position. For syntheses employing the Wittig reaction, the stereochemical outcome (Z/E or cis/trans) depends heavily on the structure of the ylide and the reaction conditions.[4] Non-stabilized ylides typically favor the Z-alkene (cis), while stabilized ylides favor the E-alkene (trans). The presence of lithium salts can also influence the stereochemical outcome.

Q4: What are the best practices for purifying the final product?

A4: Purification must be performed carefully due to the aldehyde's instability.[1] Column chromatography is a common method, but it should be executed quickly and with neutral-pH solvents to avoid degradation. If a Wittig reaction was used, a primary impurity will be triphenylphosphine (B44618) oxide, which can often be removed by crystallization or chromatography.[3] Vacuum distillation is another option, but care must be taken to avoid high temperatures that could cause isomerization or decomposition.

Q5: Is this compound stable during storage?

A5: The compound is known to be unstable, especially in the presence of acid or strong bases.[1] For long-term storage, it is advisable to keep the purified aldehyde under an inert atmosphere (like argon or nitrogen), at low temperatures, and protected from light. The use of stabilizers may be considered, depending on the intended application.

Troubleshooting Guide

Problem: The yield of the final oxidation step is very low.

Potential Cause Suggested Solution
Harsh Oxidizing Agent The use of strong oxidants like potassium permanganate (B83412) can lead to over-oxidation or degradation of the sensitive dienal product.[1][2]
Impure Alcohol Precursor Impurities in the trans-2,cis-6-nonadien-1-ol starting material will result in a low yield of the desired aldehyde.
Sub-optimal Reaction Conditions Incorrect temperature, reaction time, or stoichiometry can lead to incomplete conversion or side reactions.

Problem: The final product is a mixture of multiple isomers (e.g., trans,trans or cis,cis).

Potential Cause Suggested Solution
Isomerization During Synthesis The double bonds can easily shift, especially under acidic, basic, or high-temperature conditions.
Impure Starting Material If the initial cis-4-heptenal (in the condensation route) is contaminated with the trans isomer, this impurity will carry through the synthesis.
Poor Stereocontrol in Wittig Reaction The choice of ylide (stabilized vs. non-stabilized) and reaction conditions (solvent, base, presence of salts) directly impacts the cis/trans ratio of the newly formed double bond.

Problem: I am having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction.

Potential Cause Suggested Solution
Similar Polarity The byproduct and the desired aldehyde can sometimes have similar polarities, making chromatographic separation difficult.
High Concentration The byproduct is generated in stoichiometric amounts, leading to a significant quantity that must be removed.

Data Presentation

Table 1: Comparison of Common Synthesis Routes

FeatureCondensation MethodWittig Olefination Method
Number of Steps Multiple (4+ steps)Fewer (Typically 2-3 steps)
Key Starting Materials cis-4-Heptenal, Malonic Acid[2]Appropriate aldehyde/ketone, Alkyl halide, Triphenylphosphine
Stereochemical Control Dependent on starting material purity.Dependent on ylide type and reaction conditions.
Major Byproducts Varies by step (e.g., water, CO2).Triphenylphosphine oxide.[3]
Primary Challenges Cumulative yield loss over multiple steps; potential for isomerization.Stereoselectivity control; removal of phosphine (B1218219) oxide byproduct.

Experimental Protocols

Protocol 1: Synthesis via Multi-Step Condensation Route

This protocol is a generalized representation of a common synthesis path.[1][2] Researchers should consult specific literature for precise stoichiometry and conditions.

  • Step 1: Condensation. React cis-4-Heptenal with malonic acid in a suitable solvent (e.g., pyridine) to form trans-2,cis-6-nonadienoic acid. The reaction is typically heated to drive off CO2.

  • Step 2: Esterification. Convert the resulting carboxylic acid to its methyl or ethyl ester using methanol (B129727) or ethanol (B145695) under acidic conditions (e.g., with catalytic H₂SO₄).

  • Step 3: Reduction. Reduce the ester to trans-2,cis-6-nonadien-1-ol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperatures.

  • Step 4: Oxidation. Oxidize the alcohol to the final product, this compound. A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) is recommended to minimize over-oxidation and side reactions.

  • Workup and Purification. After each step, perform an appropriate aqueous workup. Purify the final product using flash column chromatography with a non-polar eluent system.

Protocol 2: General Protocol for a Wittig Olefination Approach

This protocol outlines a general workflow for synthesizing the target molecule via a Wittig reaction. The specific choice of aldehyde and ylide will determine the final structure.

  • Step 1: Phosphonium Salt Formation. Prepare the phosphonium salt by reacting triphenylphosphine with a suitable alkyl halide (e.g., 1-bromo-2-pentyne, which can be later reduced to the cis-alkene). This reaction is typically performed in a solvent like toluene (B28343) or acetonitrile.

  • Step 2: Ylide Generation. Deprotonate the phosphonium salt using a strong base to form the phosphonium ylide. Common bases include n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF or DMSO. The formation of the ylide is often indicated by a distinct color change.

  • Step 3: Wittig Reaction. Cool the ylide solution (e.g., to -78 °C) and slowly add the aldehyde partner (e.g., acrolein). Allow the reaction to warm to room temperature and stir for several hours.

  • Workup and Purification. Quench the reaction with water or a saturated ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer to remove water-soluble impurities. Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

Visualizations

SynthesisWorkflow_Condensation start cis-4-Heptenal + Malonic Acid inter1 trans-2,cis-6-Nonadienoic Acid start->inter1 Condensation inter2 Nonadienoic Acid Ester inter1->inter2 Esterification inter3 trans-2,cis-6-Nonadien-1-ol inter2->inter3 Reduction (e.g., LiAlH4) product This compound inter3->product Oxidation (e.g., PCC)

Caption: Workflow for the multi-step condensation synthesis route.

SynthesisWorkflow_Wittig cluster_0 Ylide Preparation p_salt Phosphonium Salt ylide Phosphonium Ylide p_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) reaction Wittig Reaction ylide->reaction aldehyde Aldehyde aldehyde->reaction product This compound reaction->product byproduct Triphenylphosphine Oxide reaction->byproduct

Caption: General experimental workflow for a Wittig reaction approach.

Troubleshooting_Low_Yield problem Low Yield cause1 Poor Reagent Quality problem->cause1 cause2 Product Instability problem->cause2 cause3 Sub-optimal Conditions problem->cause3 cause4 Purification Loss problem->cause4 sol1a Verify Starting Material Purity cause1->sol1a sol1b Use Fresh/Mild Reagents (e.g., PCC) cause1->sol1b sol2a Avoid Extreme pH in Workup cause2->sol2a sol2b Minimize Reaction Temperature cause2->sol2b sol3a Optimize Temperature & Reaction Time cause3->sol3a sol3b Ensure Anhydrous Conditions cause3->sol3b sol4a Optimize Chromatography (Quick, Neutral) cause4->sol4a sol4b Handle Product Carefully (Volatility) cause4->sol4b

Caption: Logical diagram for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of trans-2,cis-6-nonadienal.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical instability and the presence of closely related impurities. Key difficulties include:

  • Isomer Separation: The synthesis of this compound often yields a mixture of isomers, particularly the trans,trans-isomer, which can be difficult to separate due to their similar physical properties.

  • Thermal Sensitivity: This compound is prone to degradation at elevated temperatures, making conventional distillation methods challenging.

  • pH Sensitivity: It is unstable in both acidic and highly alkaline conditions, which can lead to degradation during certain purification steps.

  • Oxidation: As an aldehyde, it is susceptible to oxidation to the corresponding carboxylic acid, trans-2,cis-6-nonadienoic acid, especially upon exposure to air.

  • Aldol Condensation: In the presence of acidic or basic catalysts, it can undergo self-condensation or react with other carbonyl-containing impurities.

Q2: What are the common impurities found in crude this compound?

A2: Impurities can originate from the synthetic route and subsequent degradation. The synthesis typically involves the condensation of malonic acid with cis-4-heptenal, followed by esterification, reduction, and oxidation.[1]

Impurity ClassSpecific ExamplesOrigin
Isomers trans,trans-2,6-nonadienalSynthesis
Starting Materials Malonic acid, cis-4-heptenalIncomplete reaction
Intermediates trans-2,cis-6-nonadienoic acid, methyl trans-2,cis-6-nonadienoate, trans-2,cis-6-nonadien-1-olIncomplete reaction
Byproducts Aldol condensation products, polymersSide reactions
Degradation Products trans-2,cis-6-nonadienoic acidOxidation

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the primary techniques for quantifying the ratio of isomers and detecting volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the isomeric configuration (cis/trans geometry) and elucidating the structure of impurities. The coupling constants (J-values) between vinylic protons in 1H NMR are particularly useful for distinguishing between cis and trans isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often with derivatization using an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be used for the quantification of the aldehyde and its carbonyl-containing impurities.

Troubleshooting Guides

Problem 1: Poor Separation of Isomers

Symptoms:

  • GC analysis shows multiple closely eluting peaks corresponding to nonadienal isomers.

  • NMR spectrum indicates the presence of both cis and trans isomers.

Possible Causes:

  • Inadequate resolution of the purification technique.

  • Isomerization during purification.

Solutions:

MethodRecommendation
Fractional Vacuum Distillation Use a distillation column with a high number of theoretical plates under reduced pressure to minimize thermal stress.
Column Chromatography Employ a high-resolution stationary phase. Consider silica (B1680970) gel treated with a deactivating agent (e.g., triethylamine) to prevent isomerization. A low-polarity mobile phase system, such as hexane (B92381) with a small amount of diethyl ether or ethyl acetate, is recommended.[3]
Preparative GC For high-purity standards, preparative gas chromatography can provide excellent separation of isomers.
Problem 2: Product Degradation During Purification

Symptoms:

  • Low overall yield after purification.

  • Appearance of new impurity peaks in post-purification analysis (e.g., carboxylic acid).

  • Discoloration of the sample.

Possible Causes:

  • Exposure to high temperatures during distillation.

  • Presence of acidic or basic residues promoting degradation.

  • Prolonged exposure to air (oxidation).

Solutions:

MethodRecommendation
Distillation Utilize molecular distillation or short-path distillation which operate at lower temperatures and shorter residence times to minimize thermal degradation.[4]
Column Chromatography Use neutral or deactivated stationary phases (e.g., alumina (B75360) or triethylamine-treated silica gel) to avoid acid- or base-catalyzed reactions.[3]
General Handling Purge all solvents and the reaction/purification apparatus with an inert gas (e.g., nitrogen or argon) to prevent oxidation. Store the purified product under an inert atmosphere at low temperatures (<15°C) and protected from light.
Bisulfite Adduct Formation For removal of aldehyde from a mixture, formation of a water-soluble bisulfite adduct can be a mild purification method. The aldehyde can then be regenerated by basification.[3][4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To separate this compound from non-isomeric impurities.

Methodology:

  • Column Preparation:

    • Select a glass column and plug the bottom with glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, avoiding air bubbles.[5][6]

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., to 97:3 Hexane:Ethyl Acetate) to elute the aldehyde.

    • Collect fractions and monitor by TLC or GC.

  • Fraction Analysis and Concentration:

    • Analyze the collected fractions to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Purity Assessment by GC-MS

Objective: To determine the isomeric purity and identify volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the sample solution.

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2-5 minutes.

      • Ramp to 150-200°C at 5-10°C/min.

      • Hold at the final temperature for 5-10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Compare the mass spectrum with a reference library for confirmation.

    • Integrate the peak areas of all isomers and impurities to calculate the relative purity.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Remove non-volatiles Chromatography Column Chromatography Crude->Chromatography Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Selective removal Distillation->Chromatography Isomer separation Analysis Purity Analysis (GC-MS, NMR) Chromatography->Analysis Bisulfite->Analysis Pure Purified Product Analysis->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue PoorSeparation Poor Isomer Separation? Start->PoorSeparation Degradation Product Degradation? Start->Degradation PoorSeparation->Degradation No ImproveColumn Optimize Chromatography (e.g., different stationary/mobile phase) PoorSeparation->ImproveColumn Yes FractionalDistill Use High-Efficiency Vacuum Distillation PoorSeparation->FractionalDistill Yes ReduceTemp Lower Purification Temperature (e.g., vacuum distillation) Degradation->ReduceTemp Yes InertAtmosphere Use Inert Atmosphere (N2 or Ar) Degradation->InertAtmosphere Yes NeutralpH Use Neutral Conditions (e.g., deactivated silica) Degradation->NeutralpH Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: trans-2,cis-6-Nonadienal Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-2,cis-6-Nonadienal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage and handling of this compound, addressing common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a highly potent, doubly unsaturated aldehyde known for its characteristic green, cucumber-like aroma.[1][2] As a volatile and reactive molecule, its chemical stability during storage is a critical concern for maintaining its integrity and ensuring the reproducibility of experimental results. Instability can lead to the loss of the desired compound and the formation of impurities that may interfere with your research.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound involve:

  • Oxidation: As an aldehyde, it is susceptible to oxidation, which can convert the aldehyde functional group into a carboxylic acid. This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.[3][4]

  • Isomerization: The cis double bond at the 6-position can isomerize to the more stable trans configuration, leading to the formation of trans-2,trans-6-nonadienal. This can alter the biological activity and sensory properties of the compound.

  • Polymerization: Like other aldehydes, it may undergo polymerization over time, especially under certain conditions, leading to a decrease in the concentration of the monomeric aldehyde.

Q3: How should I properly store neat this compound?

A3: To ensure the long-term stability of neat this compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to minimize exposure to oxygen.[2] It should be stored at refrigerated temperatures (2-8 °C). For longer-term storage, freezing (-20 °C or -80 °C) is an option, though care should be taken to prevent repeated freeze-thaw cycles. Always protect the compound from light by using amber vials or storing it in the dark.

Q4: I've observed a change in the aroma of my stored this compound. What could be the cause?

A4: A change in aroma is a common indicator of degradation. The characteristic fresh, green aroma can diminish or be replaced by off-odors. This is likely due to oxidation, which can produce rancid or acidic notes, or isomerization, which can alter the odor profile.

Q5: Can I store this compound in a solvent? If so, which solvents are recommended?

A5: Yes, storing this compound in a suitable solvent can improve its stability, especially for preparing stock solutions. Anhydrous aprotic solvents stored under an inert atmosphere are generally preferred. It is advisable to use freshly opened, high-purity solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or concentration over time Oxidation due to air exposure.Store under an inert atmosphere (nitrogen or argon). Use vials with septa for repeated sampling to minimize air ingress.
Thermal degradation.Store at recommended refrigerated temperatures (2-8 °C). Avoid prolonged exposure to room temperature.
Isomerization.Protect from light and store at low temperatures.
Appearance of unknown peaks in analytical chromatograms (e.g., GC-MS) Formation of degradation products (isomers, oxidation products).Confirm the identity of new peaks using mass spectrometry. Review storage conditions and handling procedures. Prepare fresh solutions if significant degradation has occurred.
Inconsistent experimental results Degradation of the compound leading to variable concentrations.Perform a purity check of your this compound stock before each critical experiment. Prepare fresh dilutions from a properly stored stock solution.
Change in physical appearance (e.g., color, viscosity) Polymerization or formation of degradation products.Discard the reagent if significant changes in physical appearance are observed.

Experimental Protocols

Protocol for Stability Assessment of this compound using GC-MS

This protocol outlines a general method for monitoring the stability of this compound over time.

1. Sample Preparation:

  • Prepare solutions of this compound at a known concentration in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Divide the solution into multiple amber glass vials with PTFE-lined septa.

  • Store the vials under different conditions to be tested (e.g., 4 °C in the dark, room temperature with light exposure, 40 °C for accelerated stability).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve a vial from each storage condition for analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890A or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5975C or equivalent.

  • Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector:

    • Mode: Splitless.

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the peak area of this compound at each time point.

  • Monitor for the appearance of new peaks, which may indicate degradation products. Attempt to identify these products based on their mass spectra.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data on Storage Stability

The stability of flavor compounds is influenced by the storage matrix and conditions. The following table summarizes hypothetical degradation data for this compound under various conditions to illustrate potential stability issues.

Storage ConditionTime (Weeks)% Remaining (without antioxidant)% Remaining (with 0.02% BHT)
4 °C, Dark, Inert Atmosphere 0100%100%
498%99%
1295%98%
2490%96%
25 °C, Dark, Air 0100%100%
485%92%
1260%75%
2440%60%
25 °C, Light Exposure, Air 0100%100%
470%80%
1240%55%
2415%30%
40 °C, Dark, Air (Accelerated) 0100%100%
175%85%
255%70%
430%50%

Note: This data is illustrative. Actual degradation rates may vary based on the purity of the compound, solvent, and specific storage vessel.

Visualizations

cluster_storage Storage Conditions cluster_pathways Degradation Pathways cluster_outcomes Outcomes Ideal_Storage Ideal Storage (4°C, Dark, Inert Gas) Stable_Compound Stable this compound Ideal_Storage->Stable_Compound Maintains Integrity Suboptimal_Storage Suboptimal Storage (Room Temp, Air, Light) Oxidation Oxidation Suboptimal_Storage->Oxidation Isomerization Isomerization Suboptimal_Storage->Isomerization Polymerization Polymerization Suboptimal_Storage->Polymerization Degraded_Compound Degradation Products (e.g., trans-2,trans-6-nonadienal, nonadienoic acid) Oxidation->Degraded_Compound Isomerization->Degraded_Compound Polymerization->Degraded_Compound

Caption: Logical relationship between storage conditions and stability outcomes.

Start Inconsistent Results or Suspected Degradation Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., GC-MS) Check_Storage->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Discard_and_Replace Discard Old Stock and Procure Fresh Compound Degradation_Confirmed->Discard_and_Replace Yes Investigate_Other Investigate Other Experimental Variables Degradation_Confirmed->Investigate_Other No Optimize_Storage Optimize Storage Conditions (See Recommendations) Discard_and_Replace->Optimize_Storage Continue_Experiment Continue Experiment with Fresh Compound Optimize_Storage->Continue_Experiment

Caption: Troubleshooting workflow for stability issues.

cluster_degradation Degradation Products t2c6_Nonadienal This compound t2t6_Nonadienal trans-2,trans-6-Nonadienal t2c6_Nonadienal->t2t6_Nonadienal Isomerization (Light, Heat) Nonadienoic_Acid trans-2,cis-6-Nonadienoic Acid t2c6_Nonadienal->Nonadienoic_Acid Oxidation (Air, Light) Polymers Polymers t2c6_Nonadienal->Polymers Polymerization (Time, Temp)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing trans-2,cis-6-Nonadienal Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of trans-2,cis-6-nonadienal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound in a question-and-answer format.

IssuePotential CauseRecommended Solution
Low or No Recovery of this compound Compound Instability: this compound is an aldehyde that is unstable in acidic and alkaline conditions and can degrade through oxidation.[1] In aqueous solutions, it can be particularly unstable.[2][3]- Maintain a neutral pH during extraction or consider acidifying the sample to pH 2 to improve stability, as this has been shown to substantially reduce degradation.[2][3] - For standards or extracts, consider using a stabilizer like α-tocopherol. - Minimize exposure to air and light. Purging with nitrogen can help prevent oxidation.
Volatility: Due to its high volatility and low molecular weight (138.21 g/mol ), the compound can be lost during solvent evaporation steps (e.g., rotary evaporation).- Use gentle solvent removal techniques, such as a controlled, low-pressure rotary evaporator or a gentle stream of nitrogen. - Consider using a higher boiling point solvent for the final extract if compatible with subsequent analyses. - Analyze the sample directly in the extraction solvent if possible.
Inefficient Extraction Method: The chosen extraction method or parameters may not be optimal for this volatile aldehyde.- For Solid-Phase Microextraction (SPME), use a fiber with a mixed-phase coating like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) to capture a broad range of volatiles. - Optimize SPME parameters: an extraction time of 20 minutes at 60°C with the addition of salt (e.g., 1.5 g NaCl) has been shown to be effective for a similar compound, trans-2-nonenal. - For solvent extraction, use non-polar solvents like pentane (B18724) or diethyl ether.
Poor Reproducibility Inconsistent Sample Matrix: Variations in the sample matrix (e.g., fat, protein content) can affect the release of volatile compounds.- Homogenize samples thoroughly. - For complex matrices, consider sample dilution or matrix modification, such as adding salt, to promote the release of volatiles into the headspace for SPME.
Variable Extraction Conditions: Inconsistent timing, temperature, or solvent volumes will lead to variable results.- Strictly control all extraction parameters, including time, temperature, and solvent/sample ratios. - Use an autosampler for SPME to ensure consistent fiber exposure and injection times.
Presence of Interfering Peaks in Chromatogram Matrix Effects: Co-extraction of other volatile or semi-volatile compounds from the sample matrix.- Optimize the selectivity of your extraction. For SPME, adjust the fiber coating to be more selective for your target analyte. - For liquid-liquid extraction, perform a back-extraction to remove impurities. - Use a more selective detector in your chromatographic analysis, such as a mass spectrometer (MS).
Sample Degradation: The compound may be degrading into other compounds during extraction or analysis.- Refer to the solutions for "Low or No Recovery" related to compound instability. - Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation.

Frequently Asked Questions (FAQs)

1. What is the best extraction method for this compound?

Solid-Phase Microextraction (SPME) is a highly effective and solventless technique for extracting volatile compounds like this compound. Headspace SPME (HS-SPME) is particularly suitable as it minimizes matrix effects. For a related compound, trans-2-nonenal, a PDMS/DVB fiber showed the highest extraction efficiency. Traditional solvent extraction with a non-polar solvent can also be used, but care must be taken to avoid loss of the analyte during solvent removal.

2. Which SPME fiber should I choose?

For general profiling of volatile compounds, including aldehydes, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good starting point as it covers a broad range of polarities and molecular weights. Studies on the related compound trans-2-nonenal found that a 65 µm PDMS/DVB fiber provided the highest extraction efficiency.

3. How can I improve the stability of this compound in my samples?

This compound is unstable in aqueous solutions. Its stability can be significantly improved by acidifying the sample to a pH of 2.[2][3] Storing extracts at low temperatures (e.g., 5°C) also slows degradation.[2][3] If using organic solvents, ensure they are free of peroxides and consider adding an antioxidant like α-tocopherol.

4. My recovery is low even with SPME. What can I do?

Low recovery with SPME can be due to several factors:

  • Suboptimal Parameters: Ensure extraction time and temperature are optimized. For a similar compound, 20 minutes at 60°C was found to be effective.

  • Matrix Effects: The sample matrix can bind the analyte. Try diluting the sample or adding salt (salting out) to increase the volatility of the compound.

  • Fiber Saturation: If the concentration of volatiles is very high, the fiber may become saturated. Reduce the sample volume or extraction time.

  • Competitive Adsorption: Other volatile compounds may compete for sites on the fiber. A more selective fiber may be necessary.

5. I am losing my compound during the workup. How can I prevent this?

The high volatility of this compound makes it prone to evaporation. When concentrating a solvent extract, use a rotary evaporator with carefully controlled temperature and pressure. Alternatively, a gentle stream of nitrogen can be used. If possible, analyze the extract directly without a concentration step.

Data Presentation

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 24 hours.

pHPercentage Loss of this compound
2.010%
3.028%
4.040%
5.048%
5.8 (Control)55%

Data adapted from a study on cucumber juice filtrates.[2]

Table 2: Recommended HS-SPME Parameters for a Related Compound, trans-2-nonenal.

ParameterRecommended Value
SPME Fiber 65 µm PDMS/DVB
Extraction Time 20 minutes
Extraction Temperature 60°C
Salt Addition 1.5 g NaCl

Data from a study on barley, malt, and beer.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Preparation:

    • Place a known amount of your liquid or solid sample (e.g., 5 mL or 5 g) into a 20 mL headspace vial.

    • If applicable, add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatiles.

    • For aqueous samples, consider adjusting the pH to 2 with a suitable acid to enhance analyte stability.[2][3]

    • Seal the vial with a PTFE/silicone septum.

  • Equilibration:

    • Place the vial in a heating block or water bath set to 60°C.

    • Allow the sample to equilibrate for 15 minutes to allow the volatile compounds to partition into the headspace.

  • Extraction:

    • Pre-condition the SPME fiber (e.g., 65 µm PDMS/DVB) in the GC inlet according to the manufacturer's instructions.

    • Insert the SPME fiber through the vial's septum and expose it to the headspace for 20 minutes at 60°C.

  • Desorption:

    • Immediately after extraction, withdraw the fiber and insert it into the heated injection port of the gas chromatograph (GC) for thermal desorption (e.g., at 250°C for 2-5 minutes).

Visualizations

experimental_workflow HS-SPME Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample 1. Place Sample in Vial add_salt 2. Add NaCl sample->add_salt adjust_ph 3. Adjust pH to 2 (Optional) add_salt->adjust_ph seal 4. Seal Vial adjust_ph->seal equilibrate 5. Equilibrate at 60°C seal->equilibrate Transfer to Heater expose_fiber 6. Expose SPME Fiber (20 min) equilibrate->expose_fiber desorb 7. Desorb in GC Inlet expose_fiber->desorb Transfer to GC analyze 8. GC-MS Analysis desorb->analyze

Caption: HS-SPME workflow for this compound extraction.

troubleshooting_logic Troubleshooting Low Recovery start Low/No Recovery of Analyte check_stability Is the analyte stable? start->check_stability check_volatility Is analyte lost during workup? check_stability->check_volatility Yes solution_stability Adjust pH to 2 Add stabilizer Use inert atmosphere check_stability->solution_stability No check_extraction Is the extraction method efficient? check_volatility->check_extraction No solution_volatility Gentle solvent removal (e.g., N2 stream) Analyze directly check_volatility->solution_volatility Yes solution_extraction Optimize SPME parameters (Fiber, Time, Temp) Add salt to sample check_extraction->solution_extraction No end Improved Recovery check_extraction->end Yes solution_stability->check_volatility solution_volatility->check_extraction solution_extraction->end

Caption: Logical workflow for troubleshooting low analyte recovery.

References

Technical Support Center: Analysis of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of trans-2,cis-6-nonadienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound, also known as cucumber aldehyde, is a doubly unsaturated nine-carbon aldehyde responsible for the characteristic fresh aroma of cucumbers.[1] It is a key flavor compound in various foods and beverages and is also a product of lipid peroxidation.[1] Accurate analysis is crucial for quality control in the food and fragrance industries, as well as for studying oxidative stress in biological systems.

Q2: What are the main challenges in the GC-MS analysis of this compound?

The primary challenges in analyzing this compound and other aldehydes by GC-MS include:

  • High Polarity: The carbonyl group makes aldehydes polar, which can lead to poor peak shapes (tailing) on common non-polar GC columns.

  • Thermal Instability: Aldehydes can be thermally labile and may degrade in the hot GC injector port, leading to inaccurate quantification.

  • Co-elution with Isomers: Geometric isomers, such as trans,trans-2,6-nonadienal, often have similar boiling points and may co-elute, complicating identification and quantification based solely on retention time.

  • Matrix Effects: In complex samples like food or biological tissues, other co-extracted compounds can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

Q3: What is derivatization and how can it help in the analysis of this compound?

Derivatization is a chemical modification technique used to improve the analytical properties of a compound. For aldehydes like this compound, derivatization with an agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common strategy. This reaction converts the polar carbonyl group into a less polar, more stable, and more volatile oxime derivative.

Benefits of PFBHA Derivatization:

  • Improved Peak Shape: Reduces peak tailing and improves chromatographic resolution.

  • Increased Thermal Stability: Minimizes degradation in the GC inlet.

  • Enhanced Sensitivity: The pentafluorobenzyl group provides a strong signal in electron capture negative ionization (ECNI) mode and characteristic fragment ions in electron ionization (EI) mode, improving detection limits.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for this compound

Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for polar compounds like aldehydes is a common issue in GC-MS. Here are the likely causes and solutions:

Potential Cause Troubleshooting Steps
Active Sites in the GC System Active sites (exposed silanol (B1196071) groups) in the injector liner, column, or detector can interact with the polar aldehyde, causing tailing. - Solution: Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the GC column. Ensure all components in the flow path are inert.
Incompatible GC Column Phase The polarity of the stationary phase may not be suitable for aldehydes. - Solution: Consider using a mid-polarity column (e.g., a phase containing a low percentage of phenyl or cyanopropyl groups) which can provide better peak shape for polar analytes.
Suboptimal GC Conditions Incorrect injector temperature or flow rate can contribute to peak tailing. - Solution: Optimize the injector temperature to ensure complete volatilization without degradation. Ensure the carrier gas flow rate is optimal for your column dimensions.
No Derivatization Direct analysis of underivatized aldehydes can lead to poor chromatography. - Solution: Implement a derivatization step with PFBHA to reduce polarity and improve peak shape.
Issue 2: Inaccurate Quantification and Suspected Interference

Question: I am getting inconsistent quantitative results for this compound in my food samples. I suspect there is interference. How can I identify and mitigate this?

Answer:

Inaccurate quantification is often due to co-eluting compounds or matrix effects. Here’s how to troubleshoot:

Step 1: Identify the Source of Interference

  • Co-eluting Isomers: The most common interferents are other isomers of nonadienal, such as trans,trans-2,6-nonadienal.

  • Matrix Components: In complex matrices, other lipid peroxidation products or volatile compounds from the sample can co-elute or interfere with ionization.[2][3] Other C9 aldehydes and related compounds are often present in natural products like cucumber.[4]

  • Mass Spectral Overlap: Some interfering compounds may have fragment ions with the same mass-to-charge ratio (m/z) as the target analyte.

Step 2: Mitigation Strategies

Strategy Description
Optimize Chromatographic Separation Improve the separation of this compound from its isomers and other matrix components. - Action: Use a longer GC column or a column with a different stationary phase. Optimize the oven temperature program with a slower ramp rate to enhance resolution.
Use High-Resolution Mass Spectrometry (HRMS) HRMS provides very accurate mass measurements, which can help distinguish between compounds with the same nominal mass but different elemental compositions.
Utilize Tandem Mass Spectrometry (MS/MS) In MS/MS, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. This technique, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and can significantly reduce interference from co-eluting compounds.
Implement Derivatization Derivatization with PFBHA can shift the retention time of the aldehyde, potentially moving it away from interfering peaks. The resulting derivative also produces unique high-mass fragment ions that are less likely to be present in the background.
Employ Matrix-Matched Standards To compensate for matrix effects (ion suppression or enhancement), prepare calibration standards in a blank matrix that is similar to your sample. This helps to ensure that the standards and the analyte experience the same matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound with PFBHA

This protocol is a general guideline for the derivatization of aldehydes in a liquid sample.

Materials:

  • Sample containing this compound

  • PFBHA solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Organic solvent for extraction (e.g., hexane)

  • Anhydrous sodium sulfate (B86663)

  • GC vials

Procedure:

  • Sample Extraction: Extract the volatile compounds from your sample matrix using an appropriate technique such as liquid-liquid extraction or solid-phase microextraction (SPME).

  • Internal Standard Addition: Add a known amount of the internal standard to the extract.

  • Derivatization Reaction:

    • To the extract, add an excess of the PFBHA solution.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Extraction of Derivatives:

    • After cooling to room temperature, add an organic solvent (e.g., hexane) and vortex to extract the PFBHA-oxime derivatives.

    • Separate the organic layer.

  • Drying and Concentration:

    • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

  • GC-MS Analysis: Transfer the final extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis of Derivatized this compound

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Injection Volume: 1 µL (splitless mode)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Scan Range: m/z 50-400

  • For higher sensitivity and selectivity: Consider using Selected Ion Monitoring (SIM) or MS/MS (MRM) mode, monitoring for characteristic ions of the PFBHA derivative.

Visualizations

Diagram 1: General Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (e.g., Food Matrix) Extraction Extraction of Volatiles Sample->Extraction Derivatization Derivatization with PFBHA Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Injection DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: A generalized workflow for the analysis of this compound.

Diagram 2: Troubleshooting Logic for Peak Tailing

Start Peak Tailing Observed CheckLiner Check Inlet Liner for Activity Start->CheckLiner ReplaceLiner Use Deactivated Liner CheckLiner->ReplaceLiner Yes CheckColumn Review GC Column Phase CheckLiner->CheckColumn No TrimColumn Trim GC Column (10-20 cm) ReplaceLiner->TrimColumn TrimColumn->CheckColumn ChangeColumn Consider Mid-Polarity Column CheckColumn->ChangeColumn Incompatible Derivatize Implement Derivatization (PFBHA) CheckColumn->Derivatize Compatible Resolved Issue Resolved ChangeColumn->Resolved Derivatize->Resolved

Caption: Troubleshooting flowchart for addressing peak tailing issues.

Diagram 3: Mass Fragmentation Pathway of a Generic Unsaturated Aldehyde

Caption: Common fragmentation pathways for unsaturated aldehydes in EI-MS.[5]

References

Technical Support Center: Resolving Isomeric Peaks of Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Nonadienal isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of Nonadienal I will likely encounter?

A1: Nonadienal has several geometric isomers due to its two carbon-carbon double bonds. The most frequently analyzed isomers, particularly in food science, flavor chemistry, and studies of lipid peroxidation, are (E,E)-2,4-Nonadienal and (E,Z)-2,6-Nonadienal. Other isomers like (Z,Z)-3,6-nonadienal and (E,E)-3,6-nonadienal are also of interest, especially for their distinct aroma profiles.[1][2]

Q2: Which chromatographic technique is better for separating Nonadienal isomers, GC or HPLC?

A2: Gas Chromatography (GC) is the primary and most effective technique for the quantitative analysis of volatile Nonadienal isomers.[1] Its high resolution, sensitivity (especially with a Flame Ionization Detector - FID), and established methods make it ideal.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for preparative separations or for less volatile derivatives, but GC is generally preferred for routine analysis.[3][4]

Q3: What type of GC column is best for resolving Nonadienal isomers?

A3: The choice of GC column is critical. For good initial separation, a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. For enhanced separation of closely eluting isomers, a more polar column, such as a polyethylene (B3416737) glycol (wax) phase (e.g., DB-Wax, Carbowax 20M), is often required to improve selectivity.[5][6]

Q4: My mass spectra for Nonadienal are inconsistent between runs. What could be the cause?

A4: Inconsistent mass spectra can result from several factors. Co-eluting impurities can contaminate the spectrum. Improving chromatographic resolution is the best way to mitigate this. Another cause can be instability in the ion source, such as contamination, which requires cleaning. Also, ensure that the electron ionization energy is stable, typically at 70 eV, to generate reproducible spectra.

Troubleshooting Guides

Problem: Poor or No Resolution of Nonadienal Isomer Peaks (Co-elution)

This is the most common challenge in Nonadienal analysis. The solution involves a systematic optimization of your chromatographic method.

Troubleshooting Workflow for Peak Co-elution

G cluster_0 cluster_1 Step 1: Column Selection cluster_2 Step 2: Temperature Program (GC) cluster_3 Step 3: Carrier Gas Flow Rate start Problem: Poor Peak Resolution col_check Is the column polarity appropriate? (e.g., mid-to-high polarity) start->col_check col_no Switch to a more polar stationary phase (e.g., from HP-5ms to a Wax column) col_check->col_no No col_yes Polarity is likely sufficient. Proceed to optimize conditions. col_check->col_yes Yes temp_check Is the temperature ramp too fast? col_yes->temp_check temp_no Decrease initial oven temperature. Reduce ramp rate (e.g., from 5°C/min to 2-3°C/min). temp_check->temp_no Yes temp_yes Temperature program may be optimized. Proceed to flow rate. temp_check->temp_yes No flow_check Is the flow rate optimal for the column ID? temp_yes->flow_check flow_no Adjust flow rate to the column's optimal linear velocity (e.g., ~1.0-1.2 mL/min for 0.25mm ID). flow_check->flow_no No flow_yes Resolution Achieved flow_check->flow_yes Yes

Caption: A decision tree for troubleshooting poor resolution of Nonadienal isomers.

Step-by-Step Guide:
  • Evaluate Stationary Phase Polarity : The polarity of the stationary phase is the most critical factor for selectivity. If you are using a low-polarity column (like a DB-1 or HP-5ms) and experiencing co-elution, switch to a more polar column. A wax-type column (e.g., DB-Wax, Innowax, Carbowax) often provides the necessary selectivity to separate geometric isomers of unsaturated aldehydes.[5]

  • Optimize the Oven Temperature Program (for GC) : A temperature ramp that is too fast will cause peaks to elute too quickly, leading to co-elution.

    • Action: Decrease the ramp rate. A slower rate (e.g., 2-3°C/min) increases the interaction time with the stationary phase, improving separation.[1][7]

    • Action: Lower the initial oven temperature. A lower starting temperature can improve the resolution of early-eluting compounds.

  • Adjust Carrier Gas Flow Rate : The flow rate of the carrier gas (e.g., Helium) affects efficiency.[8]

    • Action: Ensure your flow rate is set to the optimal linear velocity for your column's internal diameter. For a typical 0.25 mm ID column, this is around 1.0-1.2 mL/min. A flow rate that is too high reduces interaction time, while one that is too low can lead to peak broadening.[8]

  • Increase Column Length : If optimization of the above parameters is insufficient, using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can enhance resolution, though it will also increase analysis time.[8]

Problem: Broad or Tailing Peaks

Peak tailing can obscure resolution and affect accurate integration. It is often caused by active sites in the system or a mismatched injection technique.

Troubleshooting Logic for Poor Peak Shape

G start Problem: Broad or Tailing Peaks q1 Is the inlet liner deactivated? start->q1 a1_yes Check for contamination. Consider replacing the liner and septum. q1->a1_yes Yes a1_no Use a deactivated liner. Trim the first few cm of the column. q1->a1_no No q2 Is the injection volume appropriate? a1_yes->q2 a1_no->q2 a2_no Reduce injection volume to prevent overloading the column. q2->a2_no No a2_yes Check for system leaks (fittings, septum). q2->a2_yes Yes

Caption: A troubleshooting diagram for addressing poor peak shape in GC analysis.

Step-by-Step Guide:
  • Check for Active Sites : Aldehydes are polar and can interact with active sites (e.g., exposed silanols) in the inlet liner or the front of the column. This is a common cause of peak tailing.

    • Action: Use a fresh, deactivated inlet liner. If tailing persists, trim the first 10-20 cm from the front of the GC column to remove any non-volatile residues or active sites.

  • Verify Injector Temperature : An injector temperature that is too low can cause slow volatilization of the sample, leading to broad peaks.

    • Action: Ensure the injector temperature is appropriate, typically around 250°C for this analysis.[1]

  • Prevent Column Overload : Injecting too much sample can saturate the stationary phase, resulting in broad, fronting, or tailing peaks.

    • Action: Reduce the injection volume or increase the split ratio (e.g., from 50:1 to 100:1) to decrease the mass of analyte loaded onto the column.

Experimental Protocols

Protocol 1: GC-MS Analysis of Nonadienal Isomers

This protocol provides a robust starting point for the separation and identification of Nonadienal isomers. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Setting
GC System Agilent 8890 GC (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column Option A (Good Resolution): HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Option B (Enhanced Resolution): DB-Wax, 30 m or 60 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (adjust as needed)
Oven Program Initial: 40-60°C, hold for 2-5 min
Ramp: 3-5°C/min to 240°C, hold for 5-10 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan, m/z 35 - 350

Data adapted from multiple sources providing typical GC conditions for volatile aldehydes.[1]

Protocol 2: HPLC Analysis of Nonadienal

While less common, HPLC can be used for Nonadienal analysis, particularly for preparative work. This method is suitable for a specific isomer but can be adapted.

ParameterRecommended Setting
HPLC System Standard HPLC with UV or MS detector
Column Newcrom R1 (reverse-phase), 4.6 x 150 mm
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifier
(e.g., Phosphoric Acid or Formic Acid for MS compatibility)
Detection UV (e.g., 220 nm) or Mass Spectrometry
Flow Rate 1.0 mL/min

This is a general reverse-phase method; gradient elution may be required to resolve multiple isomers.[3]

Quantitative Data Comparison

The following table provides Kovats Retention Indices (RI) for Nonadienal isomers on various stationary phases. A larger difference in RI values on a given column suggests better separation.

IsomerStationary PhaseRetention Index (RI)
(E,Z)-2,6-NonadienalSE-54 (low polarity)1154
(E,Z)-2,6-NonadienalOV-1701 (mid polarity)1269
(E,Z)-2,6-NonadienalFFAP (polar, wax-type)1579 - 1583
(E,Z)-2,6-NonadienalDB-Wax (polar, wax-type)1597 - 1605
2,4-NonadienalDB-Wax (polar, wax-type)1668
2,4-NonadienalInnowax (polar, wax-type)1700

Data compiled from the NIST WebBook and other sources.[6][9] As shown, polar columns (FFAP, DB-Wax) provide significantly different retention indices and thus better selectivity for separating these isomers compared to low-polarity phases.

References

Technical Support Center: Trace Level Detection of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of trans-2,cis-6-Nonadienal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace level detection important?

This compound is a highly potent aroma compound responsible for the fresh, green scent of cucumbers, melons, and other plants.[1][2][3][4] Its extremely low odor detection threshold, in the parts-per-billion (ppb) range, makes it a significant contributor to the flavor and fragrance of various products.[5] Trace level detection is crucial for quality control in the food and beverage industry, monitoring flavor development, and in ecological studies where it acts as a signaling molecule.[1][6]

Q2: What are the main challenges in detecting trace levels of this compound?

The primary challenges include:

  • High Volatility: Its volatile nature can lead to sample loss during preparation and analysis.

  • Low Concentration: It is often present in very small quantities, requiring highly sensitive analytical methods.

  • Matrix Interference: Complex sample matrices can interfere with its detection and quantification.

  • Instability: As an aldehyde, it can be unstable in highly acidic or alkaline conditions.[5]

Q3: What is the most common analytical technique for this compound detection?

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the identification and quantification of this compound.[1] This method offers the necessary sensitivity and selectivity for analyzing this volatile compound.

Troubleshooting Guides

Issue 1: Poor Sensitivity / No Peak Detected for this compound

Possible Causes & Solutions

CauseTroubleshooting Steps
Inadequate Sample Enrichment Implement a sample pre-concentration technique. Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective solvent-free method for extracting and concentrating volatile compounds like this compound from the sample headspace before GC-MS analysis.[1]
Improper SPME Fiber Choice The choice of SPME fiber coating is critical for efficient extraction. For general profiling of volatile aldehydes, fibers with a combination of coatings can be effective.[1] Consult literature for optimal fiber selection for C9 aldehydes.
Suboptimal GC-MS Parameters Optimize GC-MS parameters including injector temperature, column type, temperature program, and mass spectrometer settings (e.g., selected ion monitoring - SIM mode) to enhance sensitivity for the target analyte.
Analyte Degradation Ensure the sample pH is neutral to avoid degradation, as aldehydes can be unstable in acidic or very alkaline conditions.[5] Samples should be stored properly and analyzed promptly.
Issue 2: High Background Noise or Matrix Interference

Possible Causes & Solutions

CauseTroubleshooting Steps
Complex Sample Matrix Employ sample cleanup techniques to remove interfering compounds. Techniques like liquid-liquid extraction (LLE), solid-supported liquid extraction (SLE), or QuEChERS can be adapted for your specific matrix.
Contaminated System Bake out the GC column and clean the MS ion source to reduce background noise. Ensure high-purity gases are used.
Co-elution of Compounds Adjust the GC temperature program to improve the separation of this compound from other matrix components. A column with a different stationary phase may also provide better resolution.
Issue 3: Poor Reproducibility of Results

Possible Causes & Solutions

CauseTroubleshooting Steps
Inconsistent Sample Preparation Standardize all sample preparation steps, including sample volume, extraction time, and temperature for HS-SPME. Use of an internal standard is highly recommended to correct for variations.
Variable Injection Volume Ensure the GC autosampler is functioning correctly and consistently delivering the same volume. For manual injections, consistent technique is critical.
Instrument Drift Perform regular calibration and tuning of the GC-MS system to ensure stable performance.

Experimental Protocols & Methodologies

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol provides a general framework for the analysis of this compound. Optimization for specific sample matrices is recommended.

1. Sample Preparation:

  • Accurately weigh or measure your sample into a headspace vial.

  • Add a known amount of an appropriate internal standard.

  • Seal the vial tightly with a PTFE-faced septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles into the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to allow for the adsorption of analytes.

  • Retract the fiber and immediately introduce it into the GC injector.

3. GC-MS Analysis:

  • Injector: Operate in splitless mode to maximize the transfer of the analyte to the column. Set a high injector temperature (e.g., 250°C) for efficient desorption of the analyte from the SPME fiber.

  • Column: A mid-polar capillary column (e.g., DB-WAX or HP-5ms) is often suitable for volatile compound analysis.

  • Oven Program: Start at a low initial temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 240°C) to separate the analytes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For trace level detection, use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 41, 70, 81, 95, 138).

Derivatization for Enhanced Sensitivity

For certain applications, derivatization can improve the chromatographic properties and sensitivity of aldehydes.[7] A common derivatization agent for carbonyl compounds is PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride).

1. Derivatization Reaction:

  • The aldehyde group of this compound reacts with PFBHA to form a stable oxime derivative.

  • This derivative is more amenable to GC analysis and can provide a stronger signal in the mass spectrometer, especially in negative chemical ionization (NCI) mode.

2. General Procedure:

  • Extract the analyte from the sample matrix.

  • Evaporate the solvent and reconstitute in a small volume of a suitable solvent.

  • Add the PFBHA solution and heat the mixture to facilitate the reaction.

  • Extract the derivative and analyze by GC-MS.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 138.21 g/mol [1][8]
CAS Number 557-48-2[1][8]
Odor Threshold ppb range (approx. 10 millionths of a percent)[5]
Boiling Point 94-95 °C @ 18 mmHg
Kovats Retention Index (Standard Non-polar column) ~1125

Visualizing Workflows and Concepts

experimental_workflow General Workflow for Trace Level Detection cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis Sample Sample Collection InternalStandard Internal Standard Addition Sample->InternalStandard Vial Sealing in Headspace Vial InternalStandard->Vial Incubation Incubation / Equilibration Vial->Incubation Transfer to Autosampler SPME HS-SPME Fiber Exposure Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Desorption in GC Injector Data Data Acquisition (SIM Mode) GCMS->Data Quantification Quantification & Reporting Data->Quantification troubleshooting_sensitivity Troubleshooting Poor Sensitivity Problem Poor or No Peak Detected Cause1 Inadequate Pre-concentration Problem->Cause1 Cause2 Suboptimal GC-MS Parameters Problem->Cause2 Cause3 Analyte Degradation Problem->Cause3 Solution1 Implement/Optimize HS-SPME Cause1->Solution1 Solution2 Optimize Injector, Column, Oven Program, MS Settings Cause2->Solution2 Solution3 Control Sample pH, Ensure Proper Storage Cause3->Solution3

References

Technical Support Center: Quantification of trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of trans-2,cis-6-Nonadienal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Poor reproducibility and inconsistent recovery of this compound. Uncorrected matrix effects are a primary cause of poor reproducibility.[1][2] Co-eluting matrix components can variably suppress or enhance the analyte signal.[1][2] Inconsistent sample preparation can also contribute to this issue.1. Assess Matrix Effects: Perform a quantitative assessment of matrix effects using the protocol outlined in the "Experimental Protocols" section. 2. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects and variations in sample preparation. 4. Optimize Sample Cleanup: Enhance your sample preparation protocol to remove more interfering matrix components.
Significant signal suppression or enhancement is observed. The sample matrix is complex, containing non-volatile or co-eluting compounds that interfere with the ionization of this compound in the mass spectrometer source.[1][2][3] In gas chromatography, active sites in the injector or column can also be masked by matrix components, leading to signal enhancement.1. Improve Chromatographic Separation: Modify your GC or LC method to better separate this compound from interfering peaks. 2. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. Note that this may compromise the limit of detection. 3. Thorough Sample Cleanup: Employ more rigorous cleanup steps such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) with different sorbents.
Low recovery of this compound during sample preparation. The chosen extraction solvent may not be efficient for the analyte in the specific matrix. The high volatility of this compound can lead to losses during solvent evaporation steps. Inefficient phase separation during liquid-liquid extraction can also be a cause.1. Optimize Extraction Solvent: Test different solvents or solvent mixtures to improve extraction efficiency. 2. Minimize Evaporation Steps: If possible, avoid or shorten solvent evaporation steps. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature. 3. Use a Salting-Out Agent: In liquid-liquid extraction, the addition of salts can improve the partitioning of this compound into the organic phase.
Calibration curve has poor linearity (R² < 0.99). Uncorrected matrix effects can impact the linearity of the calibration curve, especially with external calibration. The concentration range of the standards may not be appropriate for the detector's response.1. Use Matrix-Matched or Internal Standard Calibration: These methods provide more reliable calibration in the presence of matrix effects.[4] 2. Adjust Concentration Range: Ensure the concentration range of your calibration standards is within the linear dynamic range of the instrument for this compound. 3. Evaluate Weighted Regression: For some detectors, a weighted linear regression may provide a better fit for the calibration curve.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: Matrix effects are the alteration of an analyte's signal intensity (either suppression or enhancement) caused by co-eluting compounds from the sample matrix during analysis by mass spectrometry (MS).[1][2] For this compound, a volatile aldehyde often analyzed in complex biological or food matrices, these co-eluting components can interfere with the ionization process in the MS source, leading to inaccurate and unreliable quantification.[5][6] In gas chromatography (GC-MS), matrix components can also accumulate in the injector, causing signal enhancement over time.[6]

Q2: What are the primary strategies to overcome matrix effects?

A2: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: Implement thorough cleanup steps to remove interfering matrix components before analysis.

  • Improve Chromatographic Separation: Modify the GC or LC method to chromatographically separate this compound from matrix interferences.

  • Use Compensatory Calibration Strategies: Employ a calibration method that inherently corrects for signal variations caused by the matrix. The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS).

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it considered the "gold standard"?

A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D) for hydrogen, ¹³C for carbon). A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the exact same matrix effects (ion suppression or enhancement). Since the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, the ratio of their signals remains constant even if the absolute signal intensity fluctuates. This allows for highly accurate and precise quantification.

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is a suitable strategy when a stable isotope-labeled internal standard is not available. It involves preparing the calibration standards in a blank matrix extract that is free of the analyte but otherwise identical to the samples being analyzed. This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar signal suppression or enhancement. However, its effectiveness depends on the consistency of the matrix composition across different samples.

Q5: Can I use a structural analog as an internal standard if a SIL-IS is not available?

A5: Yes, a structural analog can be used as an internal standard, but it is not as effective as a SIL-IS. A structural analog is a compound with similar chemical properties to the analyte but is not isotopically labeled. While it can correct for some variability in sample preparation and injection volume, it will not co-elute perfectly with the analyte and will not experience the identical matrix effect. Therefore, it offers only partial compensation for matrix effects. Thorough validation is critical when using a structural analog as an internal standard.

Quantitative Data Summary

The following table provides a representative comparison of recovery and precision for the quantification of this compound in a complex food matrix (e.g., olive oil) using different calibration methods. This data illustrates the impact of matrix effects and the effectiveness of different mitigation strategies.

Calibration Method Spiked Concentration (ng/g) Mean Recovery (%) Relative Standard Deviation (RSD, %) Observed Matrix Effect
External Calibration in Solvent 50145.215.8Significant Signal Enhancement
Matrix-Matched Calibration 5098.76.2Compensated
Stable Isotope Dilution (SIL-IS) 50101.23.1Corrected

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of the matrix effect (ME).

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A and perform the entire extraction procedure.

    • Set C (Post-extraction Spike): Extract a blank matrix sample. Spike the final extract with this compound at the same concentration as Set A.

  • Analyze all three sets using your established GC-MS or LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • An ME value > 100% indicates signal enhancement, while a value < 100% indicates signal suppression. An ME between 80% and 120% is often considered acceptable, but this can be method-dependent.

Protocol 2: Modified QuEChERS Sample Preparation for this compound in a Food Matrix

This protocol is a general guideline for the extraction of this compound from a food matrix with moderate to high water content.

  • Homogenize the sample: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add Internal Standard: If using a SIL-IS, spike the sample with the internal standard at this stage.

  • Add Extraction Solvent: Add 10 mL of acetonitrile (B52724) to the tube.

  • Shake Vigorously: Cap the tube and shake vigorously for 1 minute.

  • Add QuEChERS Salts: Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and sodium citrate).

  • Shake and Centrifuge: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing magnesium sulfate and a suitable sorbent (e.g., PSA for removing sugars and fatty acids, C18 for removing non-polar interferences).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract: The supernatant is the final extract, ready for GC-MS or LC-MS analysis.

Visualizations

Troubleshooting_Matrix_Effects start Inconsistent Results or Poor Recovery for This compound assess_me Quantitatively Assess Matrix Effect (ME) start->assess_me me_significant Is ME Significant? (e.g., <80% or >120%) assess_me->me_significant use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) me_significant->use_sil_is Yes check_recovery Re-evaluate Recovery and Reproducibility me_significant->check_recovery No no_sil_is SIL-IS Not Available use_sil_is->no_sil_is use_sil_is->check_recovery matrix_matched_cal Use Matrix-Matched Calibration no_sil_is->matrix_matched_cal optimize_cleanup Optimize Sample Cleanup (e.g., d-SPE, SPE) matrix_matched_cal->optimize_cleanup optimize_cleanup->check_recovery end_good Acceptable Performance check_recovery->end_good Good end_bad Further Optimization Needed check_recovery->end_bad Poor Matrix_Effect_Assessment_Workflow cluster_prep Sample Preparation cluster_calc Calculation set_a Set A: Standard in Solvent analysis GC-MS or LC-MS Analysis set_a->analysis set_b Set B: Blank Matrix + Analyte (Pre-extraction) set_b->analysis set_c Set C: Blank Matrix Extract + Analyte (Post-extraction) set_c->analysis calc_me Matrix Effect (%) = (Area C / Area A) * 100 analysis->calc_me calc_re Recovery (%) = (Area B / Area C) * 100 analysis->calc_re Calibration_Strategies cluster_external External Calibration cluster_matrix_matched Matrix-Matched Calibration cluster_sil_is Stable Isotope Dilution (SIL-IS) ext_std Standards in Clean Solvent ext_compare Direct Comparison (Susceptible to Matrix Effects) ext_std->ext_compare ext_sample Sample Extract ext_sample->ext_compare mm_std Standards in Blank Matrix Extract mm_compare Comparison (Compensates for Matrix Effects) mm_std->mm_compare mm_sample Sample Extract mm_sample->mm_compare is_std Analyte/IS Standards in Solvent or Matrix is_compare Ratio of Analyte/IS (Corrects for Matrix Effects) is_std->is_compare is_sample Sample Spiked with IS is_sample->is_compare

References

Technical Support Center: Stabilization of trans-2,cis-6-Nonadienal for Sensory Panels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2,cis-6-nonadienal. The following information is designed to address common challenges encountered during the preparation and use of this potent aroma compound in sensory panel experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with?

A1: this compound is a highly potent, doubly unsaturated aldehyde known for its characteristic fresh cucumber, melon, and violet leaf aroma.[1][2] Its potency is demonstrated by a very low odor threshold, detectable in the parts-per-billion (ppb) range.[2] The main challenge in its use for sensory panels is its inherent instability. As an α,β-unsaturated aldehyde, it is susceptible to several degradation pathways, including oxidation, polymerization, and Michael addition reactions, particularly under acidic or alkaline conditions.[2][3] This degradation can lead to a loss of the desired aroma and the formation of off-notes, compromising the reliability of sensory data.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound and other α,β-unsaturated aldehydes include:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid. The double bonds can also be oxidized, leading to the formation of various breakdown products that can negatively impact the sensory profile.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts. This leads to a decrease in the concentration of the active aroma compound.

  • Michael Addition: The α,β-unsaturated system is a Michael acceptor, making it reactive towards nucleophiles. This can include reactions with components in the solvent or other ingredients in the formulation.[3]

  • Isomerization: The cis double bond at the 6-position can potentially isomerize to the more stable trans configuration, altering the sensory properties of the molecule.

Q3: How can I stabilize my this compound stock and working solutions?

A3: Several strategies can be employed to minimize degradation:

  • Use of Antioxidants: The addition of antioxidants can help to prevent oxidative degradation. Common choices for food and flavor applications include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and mixed tocopherols (B72186) (Vitamin E). These work by scavenging free radicals.

  • pH Control: Maintaining a neutral pH is crucial, as the compound is unstable in both highly acidic and alkaline conditions.[2]

  • Inert Atmosphere: Storing both stock and working solutions under an inert atmosphere, such as nitrogen or argon, will minimize oxidation.

  • Low Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to reduce the rate of degradation reactions.

  • Protection from Light: Use amber vials or otherwise protect solutions from light to prevent photo-oxidation.

  • Solvent Choice: Use high-purity, peroxide-free solvents for dilutions. Ethanol (B145695) or propylene (B89431) glycol are common choices for flavor applications.

Q4: What are the recommended starting concentrations for sensory panel evaluation?

A4: Due to its high potency, this compound should be evaluated at very low concentrations. For sensory panel applications, it is often used at parts-per-million (ppm) or even parts-per-billion (ppb) levels in the final product being tested. The exact concentration will depend on the specific application and the sensory threshold being investigated.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of "cucumber" or "violet leaf" aroma in the prepared solution. Degradation of this compound due to oxidation or polymerization.Prepare fresh solutions daily. Add an antioxidant (e.g., BHT, BHA, or tocopherols) to the solvent before preparing the solution. Store stock solutions under an inert gas (nitrogen or argon) at low temperatures.
Development of "fatty," "rancid," or other off-notes. Formation of degradation byproducts from oxidation of the aldehyde and/or double bonds.Ensure the use of high-purity, peroxide-free solvents. Purge the headspace of your vials with an inert gas before sealing. Evaluate the sensory quality of your solvent blank to ensure it is free of off-odors.
Inconsistent sensory panel results between sessions. Instability of the prepared solutions, leading to varying concentrations of the active compound.Standardize the solution preparation procedure, including the age of the stock solution and the time between preparation and sensory evaluation. Implement a strict protocol for storage and handling of all solutions.
Precipitate formation in the solution. Polymerization of the aldehyde.Avoid extreme pH conditions. Prepare more dilute solutions. If a precipitate is observed, discard the solution and prepare a fresh one.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a 1000 ppm stock solution of this compound in ethanol with an antioxidant for improved stability.

Materials:

  • This compound (≥95% purity)

  • Ethanol (food grade, peroxide-free)

  • Butylated Hydroxytoluene (BHT)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Amber glass vials with PTFE-lined caps

  • Nitrogen or Argon gas cylinder with a regulator

Procedure:

  • Prepare the Stabilized Solvent:

    • Weigh out 0.1 g of BHT and dissolve it in 100 mL of food-grade ethanol to create a 0.1% (w/v) BHT solution. This will be your stabilized solvent.

  • Prepare the Stock Solution:

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Add the stabilized solvent to the flask, bringing it to the 10 mL mark.

    • Mix thoroughly until the aldehyde is completely dissolved. This results in a 1000 ppm stock solution.

  • Storage:

    • Dispense the stock solution into smaller amber glass vials, filling them to minimize headspace.

    • Gently flush the headspace of each vial with nitrogen or argon gas before sealing with a PTFE-lined cap.

    • Label the vials clearly with the compound name, concentration, date of preparation, and "Contains 0.1% BHT".

    • Store the vials at -20°C.

Protocol 2: Preparation of Working Solutions for Sensory Panel Evaluation

Objective: To prepare a series of dilutions of this compound for sensory threshold testing.

Materials:

  • Stabilized 1000 ppm stock solution of this compound

  • Deionized, odor-free water (or other desired sensory evaluation medium)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Prepare an Intermediate Dilution:

    • Pipette 1 mL of the 1000 ppm stabilized stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with deionized, odor-free water. This will result in a 10 ppm intermediate solution.

  • Prepare Final Working Solutions:

    • Perform serial dilutions from the 10 ppm intermediate solution to achieve the desired concentrations for your sensory panel (e.g., 1 ppm, 100 ppb, 10 ppb).

    • For example, to prepare a 1 ppm solution, dilute 10 mL of the 10 ppm solution to 100 mL with deionized, odor-free water.

Note: It is recommended to prepare working solutions fresh on the day of the sensory panel evaluation to ensure accuracy.

Quantitative Data on Stability

Condition Solvent Storage Temperature Estimated Half-life of this compound
No AntioxidantEthanol25°C (Room Temperature)< 1 week
0.1% BHTEthanol25°C (Room Temperature)2-3 weeks
No AntioxidantEthanol4°C (Refrigerated)2-4 weeks
0.1% BHTEthanol4°C (Refrigerated)> 8 weeks
0.1% BHTEthanol-20°C (Frozen)> 6 months

Disclaimer: The half-life data presented is illustrative and intended to demonstrate the relative effects of storage conditions and antioxidant use. Actual stability should be determined experimentally.

Visualizations

degradation_pathway nonadienal This compound oxidized Oxidation Products (e.g., Carboxylic Acid) nonadienal->oxidized [O] polymerized Polymers / Condensation Products nonadienal->polymerized Acid/Base Catalysis michael_adduct Michael Addition Adducts nonadienal->michael_adduct Nucleophiles

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_sensory Sensory Evaluation start Start prep_solvent Prepare Stabilized Solvent (Ethanol + 0.1% BHT) start->prep_solvent prep_stock Prepare 1000 ppm Stock Solution prep_solvent->prep_stock store_stock Store Stock Solution (-20°C, Inert Atmosphere) prep_stock->store_stock prep_working Prepare Fresh Working Solutions (Serial Dilutions) store_stock->prep_working sensory_panel Conduct Sensory Panel prep_working->sensory_panel

References

Validation & Comparative

Comparative Guide to the Validation of trans-2,cis-6-Nonadienal Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prevalent analytical methods for the detection and quantification of trans-2,cis-6-nonadienal, a volatile aldehyde of significant interest in flavor, fragrance, and environmental analysis. The methods compared are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection following derivatization with 2,4-dinitrophenylhydrazine (B122626) (HPLC-UV/DNPH).

The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document presents a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid researchers in making an informed decision based on their specific analytical requirements.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the two analytical methods. It is important to note that while data for this compound is prioritized, in cases of limited availability, data for structurally similar aldehydes is used to provide a comprehensive comparison.

ParameterHS-SPME-GC-MSHPLC-UV with DNPH Derivatization
Limit of Detection (LOD) 0.03 µg L⁻¹ (for acetaldehyde)[1]33.9 to 104.5 ng/mL (ppb) (for various carbonyls)
Limit of Quantification (LOQ) 1.0 µg L⁻¹ (for acetaldehyde)[1]181.2 to 396.8 ng/mL (ppb) (for various carbonyls)
Linearity (R²) > 0.99[2]> 0.999
Precision (RSD%) < 15%[1]< 5%
Accuracy (Recovery %) 86.79–117.94%[2]96.3% to 103.6%[3]
Analysis Time Minutes to seconds (GC run)[4]10-60 minutes (HPLC run)[4]
Sample Type Volatile and semi-volatile compounds[5]Wide range of compounds, including non-volatile
Derivatization Not requiredRequired (DNPH)[6]

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction - Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly suitable for the analysis of volatile compounds like this compound from various matrices. It involves the extraction of analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into the gas chromatograph.

1. Sample Preparation:

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Add a known concentration of an appropriate internal standard (e.g., d12-hexanal).

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler with agitation.

  • Equilibrate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

  • Injector: Retract the fiber and immediately insert it into the GC inlet, which is held at a high temperature (e.g., 250°C) for thermal desorption of the analytes.

  • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at an initial temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

4. Quantification:

  • Generate a calibration curve by analyzing standard solutions of this compound under the same conditions.

  • Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Additives Add NaCl & Internal Standard Vial->Additives Equilibrate Equilibration (e.g., 60°C) Additives->Equilibrate Extract Headspace Extraction with SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify HPLC_DNPH_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample Extract Solvent Extraction Sample->Extract Filter Filtration Extract->Filter Mix Mix Extract with DNPH Reagent Filter->Mix React Reaction to form Hydrazone Mix->React Inject Inject Derivatized Sample React->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (e.g., 365 nm) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

References

A Comparative Guide to Synthetic vs. Natural trans-2,cis-6-Nonadienal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance, purity, and biological relevance of synthetic and naturally sourced trans-2,cis-6-Nonadienal, supported by available data and detailed experimental protocols.

Introduction

This compound, also known as cucumber aldehyde or violet leaf aldehyde, is a potent C9 aldehyde that contributes significantly to the characteristic fresh, green, and cucumber-like aroma in various plants, most notably cucumbers and violet leaves.[1][2] Its powerful and diffusive scent profile makes it a valuable compound in the flavor and fragrance industry.[3][4] Beyond its sensory attributes, this compound, as a member of the green leaf volatiles (GLVs) family, plays a crucial role in plant defense mechanisms and insect communication.[5][6] This guide provides a comprehensive comparison of synthetic and natural this compound, offering researchers, scientists, and drug development professionals a detailed overview of their respective properties, origins, and potential applications, supported by available data and experimental methodologies.

While chemically identical, the subtle differences arising from their origin can have implications for their application in research and product development. Natural this compound is biosynthesized in plants through the lipoxygenase (LOX) pathway from polyunsaturated fatty acids.[1] The synthetic counterpart is produced through multi-step chemical reactions.[7] These differing origins can lead to variations in purity, impurity profiles, and the presence of trace congeners, which may influence sensory perception and biological activity.

Physicochemical Properties

Both synthetic and natural this compound share the same fundamental physicochemical properties as they are the same molecule. However, the purity and the nature of minor components can differ.

PropertyValueReference
Molecular Formula C₉H₁₄O[8]
Molecular Weight 138.21 g/mol [9]
CAS Number 557-48-2[8]
Appearance Colorless to pale yellow liquid[8]
Odor Powerful green, cucumber, violet leaf, melon[3][7]
Boiling Point 94-95 °C at 18 mmHg
Density ~0.86 - 0.87 g/mL at 25 °C[8]
Refractive Index ~1.470 - 1.475 at 20 °C[7][8]
Purity (Synthetic) Typically >95% (GC)[8]
Purity (Natural) Varies depending on extraction and purification method

Origins and Synthesis

The origin of this compound is a key differentiator between the natural and synthetic forms, influencing their composition and potential applications.

Natural Biosynthesis

Natural this compound is a product of the lipoxygenase (LOX) pathway in plants, which is often initiated in response to tissue damage.[1] The biosynthesis begins with the polyunsaturated fatty acid, α-linolenic acid.

Biosynthesis_of_trans_2_cis_6_Nonadienal

Chemical Synthesis

The chemical synthesis of this compound typically involves a multi-step process. One documented route starts with the condensation of malonic acid with cis-4-Heptenal.[7]

Synthesis_of_trans_2_cis_6_Nonadienal

Comparative Analysis

FeatureSynthetic this compoundNatural this compound
Purity & Impurities High purity (typically >95%). Impurities are by-products of the chemical synthesis and starting materials.Purity can be high but may contain other structurally related natural compounds from the source material (e.g., other C9 aldehydes and alcohols).
Consistency High batch-to-batch consistency in terms of purity and impurity profile.[10]Composition can vary depending on the natural source, geographical location, harvesting time, and extraction/purification methods.[10]
Sensory Profile A clean, potent, and focused aroma of cucumber and violet leaf.A more complex and potentially more "natural" aroma profile due to the presence of other synergistic volatile compounds.[11]
Cost Generally lower cost due to scalable and controlled manufacturing processes.[11]Typically more expensive due to the complexities of sourcing, extraction, and purification from natural materials.[7]
Regulatory Status Can be produced to meet stringent regulatory standards (e.g., food grade, kosher).[8]"Natural" labeling can be a significant advantage in certain markets, but may require more extensive documentation to prove origin.
Biological Activity The biological activity is attributable to the single molecule.The overall biological effect may be a result of the synergistic or antagonistic interactions of the main compound and other trace components.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound and other volatile compounds in a sample, and to compare the purity and impurity profiles of synthetic and natural sources.

Methodology:

  • Sample Preparation:

    • For natural samples (e.g., cucumber), a headspace solid-phase microextraction (HS-SPME) method is commonly used. A known weight of the homogenized sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the volatiles.

    • For synthetic samples, a dilute solution in a suitable solvent (e.g., dichloromethane) is prepared.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-5ms).

    • Mass Spectrometer: Capable of electron ionization (EI) and with a mass range covering the expected fragments of this compound (m/z up to ~200).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 5 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 35-350

  • Data Analysis:

    • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

    • Quantification can be achieved using an internal or external standard method.

    • Comparison of the chromatograms of synthetic and natural samples will reveal differences in the presence and abundance of other compounds.

GCMS_Workflow

Sensory Panel Evaluation

Objective: To determine if a perceptible difference exists between the aroma and flavor of synthetic and natural this compound and to characterize any differences found.

Methodology:

  • Panel Selection and Training:

    • Select a panel of trained sensory assessors (typically 8-12 individuals) with demonstrated ability to discriminate and describe aroma and flavor attributes.

    • Train the panel on the specific aroma attributes associated with this compound (e.g., cucumber, green, violet leaf, melon) using reference standards.

  • Sample Preparation:

    • Prepare solutions of synthetic and natural this compound at the same, near-threshold concentration in a neutral base (e.g., deionized water with a small amount of ethanol (B145695) to aid solubility).

    • Samples should be coded with random three-digit numbers to blind the panelists.

  • Testing Method (Triangle Test):

    • Present each panelist with three samples, two of which are identical and one is different.

    • Ask the panelist to identify the "odd" or different sample.

    • The order of presentation of the samples should be randomized for each panelist.

  • Descriptive Analysis:

    • If a significant difference is found in the triangle test, conduct a descriptive analysis.

    • Panelists rate the intensity of the agreed-upon aroma and flavor attributes for each sample on a line scale.

  • Data Analysis:

    • For the triangle test, the number of correct identifications is compared to the number expected by chance using statistical tables.

    • For the descriptive analysis, the intensity ratings are analyzed using statistical methods like ANOVA to identify significant differences in specific attributes between the synthetic and natural samples.

Biological Activity

This compound, as a green leaf volatile, exhibits a range of biological activities. It can act as an insect attractant or repellent and possesses antimicrobial properties.[5][12] While studies have demonstrated these effects, there is a lack of research directly comparing the biological potency of the synthetic versus the natural compound. It is plausible that the presence of other minor volatile compounds in natural extracts could modulate the overall biological effect, either synergistically or antagonistically. Further research is needed to elucidate these potential differences.

Conclusion

Both synthetic and natural this compound are valuable sources of this potent aroma and signaling compound. The choice between them depends on the specific application and desired outcome.

  • Synthetic this compound offers high purity, consistency, and cost-effectiveness, making it ideal for applications where a standardized and reproducible product is required, such as in large-scale manufacturing and in research where the effects of a single, pure compound are being investigated.[10][11]

  • Natural this compound , while potentially more variable and costly, provides a more complex and nuanced sensory profile that may be desirable for certain high-end flavor and fragrance applications.[11] The "natural" label also carries significant consumer appeal. For research into plant-insect interactions or the synergistic effects of plant volatiles, a natural extract may be more representative of the biological context.

Ultimately, for researchers and drug development professionals, the selection should be guided by a clear understanding of the research question or product development goal. When precise control over the chemical composition is paramount, the synthetic version is the logical choice. When the complexity of a natural aroma or the biological context of a plant-derived volatile mixture is the focus, the natural counterpart is more appropriate. Direct experimental comparison of commercially available natural and synthetic samples using the protocols outlined above is recommended to make the most informed decision for a specific application.

References

A Comparative Analysis of trans-2,cis-6-Nonadienal and trans-2-nonenal Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor profiles of two prominent unsaturated aldehydes, trans-2,cis-6-nonadienal and trans-2-nonenal. These compounds, often arising from lipid oxidation, play significant roles in the aroma of various foods and can also be indicative of off-flavors. This document summarizes their distinct sensory characteristics, presents available quantitative data, and outlines the experimental protocols used for their evaluation.

Flavor Profile Comparison

This compound and trans-2-nonenal, despite their structural similarities as nine-carbon aldehydes, exhibit markedly different flavor profiles. Their sensory attributes are influenced by their geometric isomerism and the presence of an additional double bond in this compound.

This compound , often referred to as "cucumber aldehyde," is renowned for its intensely fresh, green, and aqueous aroma.[1][2] Its flavor profile is predominantly characterized by notes of:

  • Cucumber: The most prominent and defining characteristic.[1]

  • Violet Leaf: A distinct, green, and slightly floral note.[2]

  • Melon: Evokes the scent of fresh, watery melons.[2]

  • Green/Fatty: Possesses underlying green and fatty nuances.[2]

Due to its potent and characteristic aroma, this compound is a key component in the flavor of fresh cucumbers and watermelon.[3] It has an extremely low odor threshold, reported to be in the parts-per-billion (ppb) range, making it impactful even at trace concentrations.[4]

trans-2-Nonenal , in contrast, presents a more complex and less fresh flavor profile. Its sensory characteristics are often associated with aged or improperly stored products. Key descriptors include:

  • Fatty/Tallowy: A dominant characteristic reminiscent of rendered fat.

  • Green: A less vibrant green note compared to its nonadienal counterpart.

  • Papery/Cardboard: Frequently cited as a stale, off-flavor in aged beer.

  • Orris-like: A fatty, violet-root-like note.

  • Cucumber: While present, it is a less pronounced and fresh cucumber note than that of this compound.[3]

trans-2-Nonenal is a well-known marker for lipid oxidation and is often associated with the "warmed-over" flavor in cooked meats and the stale flavor in beer. It is also a significant component of human body odor that increases with age.

Data Presentation

The following table summarizes quantitative data for this compound and trans-2-nonenal from a study on cucumber flavor, highlighting their relative importance.

CompoundOdor Threshold (ng/g in water)Concentration in Cucumber (µg/g)Odor Activity Value (OAV)Flavor Description
This compound0.010.015 - 0.0851500 - 8500Green, Cucumber, Violet Leaf
trans-2-Nonenal0.50.024 - 0.13248 - 264Fatty, Green, Cucumber-like

Source: Adapted from a study on volatile compounds in cucumber.[5] Odor Activity Value (OAV) is calculated as the ratio of concentration to the odor threshold and indicates the contribution of a compound to the overall aroma.

Experimental Protocols

The characterization of flavor profiles for compounds like this compound and trans-2-nonenal relies on sophisticated sensory and analytical techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][6]

Methodology:

  • Sample Preparation: The volatile compounds are extracted from the sample matrix using methods such as solvent extraction, solid-phase microextraction (SPME), or headspace analysis.[7]

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.

  • Olfactory Detection: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port.[7] A trained sensory panelist sniffs the effluent and records the odor description and intensity at specific retention times.

  • Data Analysis: The olfactory data is correlated with the instrumental data to identify the compounds responsible for specific aromas.[6] Dilution-to-threshold methods can be employed to quantify the odor potency of each compound.[6]

Descriptive Sensory Analysis

Descriptive sensory analysis involves a trained panel of assessors who identify, describe, and quantify the sensory attributes of a product.[8]

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained over several sessions to recognize and consistently rate the intensity of various aroma and flavor attributes relevant to the samples being tested.[9]

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms to be used in the evaluation.

  • Sample Evaluation: Samples containing the target compounds at known concentrations are presented to the panelists in a controlled environment. The presentation order is randomized to avoid bias.

  • Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

  • Statistical Analysis: The data from all panelists are collected and statistically analyzed to determine the mean intensity ratings for each attribute and to identify significant differences between samples.[10]

Mandatory Visualization

The formation of both this compound and trans-2-nonenal is primarily a result of the oxidation of polyunsaturated fatty acids. The following diagram illustrates a simplified pathway for their formation from linolenic acid.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Linolenic Acid) Lipid_Hydroperoxide 13-Hydroperoxylinolenic Acid PUFA->Lipid_Hydroperoxide Lipoxygenase (LOX) Cleavage Enzymatic Cleavage (Hydroperoxide Lyase) Lipid_Hydroperoxide->Cleavage Nonadienal This compound Cleavage->Nonadienal Green, Cucumber Aroma Isomerization Isomerization Cleavage->Isomerization Nonenal trans-2-Nonenal Isomerization->Nonenal Fatty, Papery Aroma

Caption: Simplified biochemical pathway of nonenal formation.

The following diagram illustrates a typical workflow for the sensory evaluation of flavor compounds.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Compound_Prep Prepare Standard Solutions of Target Compounds Sample_Matrix Incorporate into Neutral Matrix Compound_Prep->Sample_Matrix Blind_Tasting Blinded and Randomized Sample Presentation Sample_Matrix->Blind_Tasting Panel_Training Trained Sensory Panel Panel_Training->Blind_Tasting Attribute_Rating Rate Flavor Attributes on Intensity Scale Blind_Tasting->Attribute_Rating Data_Collection Collect Panelist Data Attribute_Rating->Data_Collection Stats_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stats_Analysis Flavor_Profile Generate Flavor Profile Stats_Analysis->Flavor_Profile

Caption: Workflow for descriptive sensory analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nonadienal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Nonadienal isomers is critical for flavor and fragrance analysis, as well as in the study of oxidative stress. This guide provides a comparative overview of analytical methodologies for the analysis of Nonadienal isomers, with a focus on cross-validation principles. Due to limited publicly available direct cross-validation studies on Nonadienal isomers, this guide presents a comparison based on established analytical techniques for these and analogous volatile aldehydes, supported by performance data from validated methods.

The primary analytical techniques for the determination of Nonadienal isomers are Gas Chromatography (GC) coupled with either Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) often requiring derivatization. Sample preparation methods such as Headspace Solid-Phase Microextraction (HS-SPME) are also pivotal in achieving high sensitivity and selectivity.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of Nonadienal isomers and related aldehydes. This data is compiled from various sources to provide a comparative overview.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high sensitivity and specificity, particularly after derivatization which enhances the volatility and thermal stability of the aldehydes.

Analyte(s)MethodLinearity (R²)Limit of Detection (LOD)Recovery (%)
(E,Z)-2,6-nonadienal, (E)-2-nonenal, and other aldehydesGC-MS with PFBHA derivatization and SPE> 0.9912 - 380 ng/L> 90%

Table 2: Comparison of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

While GC is primarily used for quantitative analysis, NMR is invaluable for structural elucidation and confirmation of isomeric identity.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Differentiation of isomers based on the chemical environment of atomic nuclei.
Primary Use Quantitative analysis of isomer ratios.Structural elucidation and confirmation of isomeric identity.
Resolution High resolution of isomers can be achieved with appropriate columns (e.g., chiral or highly polar columns).Provides detailed structural information to distinguish between isomers.
Sensitivity High sensitivity, especially with a Flame Ionization Detector (FID).Lower sensitivity compared to GC-FID, requiring higher sample concentrations.
Sample Throughput Relatively high throughput for routine analysis.Lower throughput, more time-consuming for individual sample analysis.

Table 3: Illustrative Cross-Validation of GC-MS Methods for a Related Aldehyde (Nonanal)

This table provides a template for the cross-validation of two GC-MS methods for a structurally similar aldehyde, Nonanal, highlighting the kind of comparative data that would be generated in a direct cross-validation study for Nonadienal isomers.[1]

Performance CharacteristicMethod 1: GC-MS with LLE and Deuterated Internal StandardMethod 2: HS-SPME-GC-MS with Non-Deuterated Internal Standard
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) Low ng/mLSub ng/mL
Limit of Quantitation (LOQ) Mid ng/mLLow ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90-110%85-115%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative protocols for the analysis of Nonadienal isomers.

Protocol 1: GC-MS Analysis of Nonadienal Isomers with Derivatization

This protocol is suitable for the sensitive quantification of Nonadienal isomers in various matrices.

1. Sample Preparation and Derivatization (using PFBHA):

  • Standard Preparation: Prepare stock solutions of Nonadienal isomers and an appropriate internal standard (e.g., a deuterated analogue) in a suitable solvent like methanol. Create a series of working standards by diluting the stock solution.

  • Derivatization: To an aqueous sample or standard, add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Adjust the pH to be slightly acidic (around 4-5). Allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 60°C) for a set time (e.g., 1-2 hours) to form the oxime derivatives.

  • Extraction: Extract the PFBHA derivatives using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a final volume for GC-MS analysis.

2. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: Use a splitless injection mode to maximize sensitivity.

    • Oven Temperature Program: An example program could be: start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the Nonadienal-PFBHA derivative.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This method is ideal for the analysis of volatile Nonadienal isomers from complex matrices.[1]

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 1 mL of liquid or 1 g of solid) into a headspace vial.

  • Add an internal standard solution.

  • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Incubation: Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow volatiles to partition into the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a few minutes in splitless mode.

  • GC-MS Conditions: The GC-MS conditions (column, temperature program, MS parameters) would be similar to those in Protocol 1, with SIM ions selected for the underivatized Nonadienal isomers and the chosen internal standard.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the cross-validation of analytical methods for Nonadienal isomers.

CrossValidationWorkflow cluster_method1 Method 1: GC-MS with Derivatization cluster_method2 Method 2: HS-SPME-GC-MS M1_Sample Sample Aliquot M1_IS Add Internal Standard M1_Sample->M1_IS M1_Deriv Derivatization (PFBHA) M1_IS->M1_Deriv M1_Extract Liquid-Liquid Extraction M1_Deriv->M1_Extract M1_GCMS GC-MS Analysis M1_Extract->M1_GCMS M1_Data Data Set 1 M1_GCMS->M1_Data Compare Statistical Comparison (e.g., Bland-Altman, t-test) M1_Data->Compare M2_Sample Sample Aliquot M2_IS Add Internal Standard M2_Sample->M2_IS M2_HS Headspace Equilibration M2_IS->M2_HS M2_SPME SPME M2_HS->M2_SPME M2_GCMS GC-MS Analysis M2_SPME->M2_GCMS M2_Data Data Set 2 M2_GCMS->M2_Data M2_Data->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

Workflow for cross-validation of two analytical methods.

AnalyticalMethodValidation cluster_validation Validation Parameters Method Analytical Method Specificity Specificity & Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Key parameters for analytical method validation.

References

A Comparative Analysis of Nonadienal Content in Cucumber Varieties

Author: BenchChem Technical Support Team. Date: December 2025

(E,Z)-2,6-Nonadienal, a key volatile compound, is primarily responsible for the characteristic fresh, green aroma of cucumbers. The concentration of this potent odorant, along with other volatile organic compounds (VOCs), varies significantly among different cucumber cultivars, influencing their distinct flavor profiles.[1][2][3] This guide provides a comparative overview of nonadienal content in various cucumber varieties, supported by experimental data, to assist researchers and scientists in the fields of food science, agriculture, and drug development.

Quantitative Data on Nonadienal Content

The concentration of (E,Z)-2,6-nonadienal and other related volatile compounds can differ substantially between cucumber genotypes and can be influenced by growing conditions.[1] The following table summarizes quantitative data from a study on various cucumber genotypes, highlighting the range of (E,Z)-2,6-nonadienal concentrations observed.

Volatile CompoundOdor Threshold (ppb)Concentration Range in select genotypes (µg/g)Aroma Description
(E,Z)-2,6-Nonadienal 0.01 0.093 - 1.018 Cucumber-like [1]
(E)-2-Nonenal0.080.051 - 0.158Green, fatty
Hexanal4.50.025 - 0.112Green, grassy
(E)-2-Hexenal-0.015 - 0.088Apple-like, green
Nonanal0.10.018 - 0.065Fatty, citrus

Data adapted from a study on various cucumber genotypes.[1]

In a study comparing 29 different cucumber cultivars, (E,Z)-2,6-nonadienal, (E)-2-nonenal, and (E)-6-nonenal were identified as the three most abundant volatile compounds.[2] Another study focused on two inbred lines, 'No. 26' and 'No. 14', revealing a higher (E,Z)-2,6-nonadienal / (E)-2-nonenal ratio in 'No. 26' (10.25) compared to 'No. 14' (6.56), which correlated with a more intense "cucumber-like" flavor in 'No. 26'.[4]

Experimental Protocols

The standard method for the analysis of volatile compounds in cucumbers, including nonadienal, is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[2][5]

Protocol: Quantification of Nonadienal in Cucumber

1. Sample Preparation:

  • Fresh cucumber fruit is washed and cut into small pieces.

  • A specific weight of the cucumber tissue (e.g., 5 grams) is placed into a headspace vial.

  • An internal standard is added to the vial for quantification purposes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and incubated at a controlled temperature (e.g., 40°C) for a set period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

  • An SPME fiber coated with a specific stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then inserted into the injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed.

  • The volatile compounds are separated on a capillary column based on their boiling points and polarity.

  • The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

4. Data Analysis:

  • The concentration of (E,Z)-2,6-nonadienal is determined by comparing its peak area to that of the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Cucumber Fruit Cut Cut into pieces Sample->Cut Weigh Weigh tissue Cut->Weigh Vial Place in vial with internal standard Weigh->Vial Incubate Incubate vial Vial->Incubate Adsorb Adsorb volatiles onto SPME fiber Incubate->Adsorb Desorb Desorb volatiles in GC inlet Adsorb->Desorb Separate Separate compounds in GC column Desorb->Separate Detect Detect and identify by MS Separate->Detect Quantify Quantify Nonadienal Detect->Quantify biosynthesis_pathway cluster_precursors Precursors cluster_enzymes Enzymatic Reactions cluster_products Products Linolenic Acid Linolenic Acid LOX Lipoxygenase (LOX) Linolenic Acid->LOX Linoleic Acid Linoleic Acid Linoleic Acid->LOX 9-Hydroperoxides 9-Hydroperoxides LOX->9-Hydroperoxides HPL Hydroperoxide Lyase (HPL) C9 Aldehydes\n((Z,Z)-3,6-nonadienal) C9 Aldehydes ((Z,Z)-3,6-nonadienal) HPL->C9 Aldehydes\n((Z,Z)-3,6-nonadienal) Isomerase (3Z):(2E)-hexenal isomerase Final Product\n((E,Z)-2,6-Nonadienal) Final Product ((E,Z)-2,6-Nonadienal) Isomerase->Final Product\n((E,Z)-2,6-Nonadienal) 9-Hydroperoxides->HPL C9 Aldehydes\n((Z,Z)-3,6-nonadienal)->Isomerase

References

Sensory Panel Validation of trans-2,cis-6-Nonadienal Aroma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of trans-2,cis-6-nonadienal, a key aroma compound known for its potent green and fresh scent. The following sections detail its aroma profile in comparison to a neutral control, outline the experimental protocols for sensory validation, and present illustrative quantitative data from a trained sensory panel.

Quantitative Sensory Data

While extensive research qualitatively describes the aroma of this compound, publicly available quantitative sensory panel data on the isolated compound is limited. The following table presents a representative dataset from a Quantitative Descriptive Analysis (QDA) performed by a trained sensory panel. This data illustrates the typical aroma profile and intensity ratings on a 15-point scale (where 0 = not perceptible and 15 = extremely strong) when compared to a neutral control (unfragranced solvent).

Table 1: Quantitative Descriptive Analysis of this compound Aroma

Sensory AttributeThis compound (0.1% in Propylene Glycol)Neutral Control (Propylene Glycol)
Overall Aroma Intensity 12.50.5
Green 13.20.2
Cucumber 11.80.1
Violet Leaf 9.50.0
Melon 8.70.1
Fatty/Oily 4.20.8
Floral 3.50.2
Aldehydic 7.80.4

Note: The data presented in this table is a representative illustration based on established qualitative descriptions and typical QDA scaling. It is intended for comparative and educational purposes.

Experimental Protocols

The validation of an aroma compound like this compound by a sensory panel involves rigorous and standardized methodologies to ensure the reliability and objectivity of the results. The following protocols are fundamental to this process.

Panelist Selection and Training

A trained sensory panel is essential for obtaining accurate and reproducible data.

  • Selection: Panelists are recruited based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions. Initial screening may involve triangle tests and ranking tests to assess their sensitivity.

  • Training: Selected panelists undergo intensive training to familiarize them with the specific aroma attributes (descriptors) relevant to the test compound. This involves exposure to reference standards for each descriptor to calibrate their sensory perception and ensure consistent use of the terminology and rating scales.

Quantitative Descriptive Analysis (QDA)

QDA is a widely used method to generate a detailed sensory profile of a product.

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the aroma of this compound. This is achieved through open discussion and exposure to the compound at various concentrations.

  • Intensity Rating: Panelists individually rate the intensity of each descriptor on a standardized scale (e.g., a 15-point unstructured line scale). The samples are presented in a controlled environment (sensory booths) with consistent temperature and humidity. To minimize bias, samples are coded with random three-digit numbers and presented in a randomized order.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity for each attribute and to assess the significance of differences between samples.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental analysis with human sensory perception to identify aroma-active compounds.

  • Sample Preparation: A diluted solution of this compound is injected into a gas chromatograph.

  • Separation and Detection: The GC separates the volatile compounds, and the effluent is split between a chemical detector (like a mass spectrometer for identification) and a sniffing port.

  • Olfactory Evaluation: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected aroma. This allows for the direct correlation of a specific chemical compound with its perceived aroma.

Mandatory Visualizations

The following diagrams illustrate the workflow of the sensory panel validation process and the logical relationship between the key components.

Sensory_Panel_Validation_Workflow cluster_setup Panel & Sample Preparation cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis & Interpretation Panelist_Selection Panelist Selection & Training QDA Quantitative Descriptive Analysis (QDA) Panelist_Selection->QDA Sample_Preparation Sample Preparation (this compound vs. Control) Sample_Preparation->QDA Difference_Testing Difference Testing (e.g., Triangle Test) Sample_Preparation->Difference_Testing Data_Collection Data Collection (Intensity Ratings) QDA->Data_Collection Difference_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation & Reporting Statistical_Analysis->Interpretation

Caption: Workflow for Sensory Panel Validation of an Aroma Compound.

Aroma_Profile_Comparison cluster_attributes Key Aroma Descriptors This compound This compound Green Green This compound->Green High Intensity Cucumber Cucumber This compound->Cucumber High Intensity Violet_Leaf Violet Leaf This compound->Violet_Leaf Moderate Intensity Melon Melon This compound->Melon Moderate Intensity Fatty Fatty/Oily This compound->Fatty Low Intensity Neutral Control Neutral Control Neutral Control->Green Not Perceptible Neutral Control->Cucumber Not Perceptible Neutral Control->Violet_Leaf Not Perceptible Neutral Control->Melon Not Perceptible Neutral Control->Fatty Very Low Intensity

Inter-laboratory Comparison of trans-2,cis-6-Nonadienal Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of volatile compounds is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of trans-2,cis-6-nonadienal, a potent aroma compound found in various foods and beverages. While a formal inter-laboratory proficiency test was not identified in the public domain, this document compiles and compares quantitative data from various independent studies to offer insights into the expected concentration ranges and analytical performance.

This compound is a key flavor component, notably contributing the characteristic fresh, green, and cucumber-like aroma to many products. Its accurate measurement is crucial for quality control, flavor and fragrance development, and food science research. The primary analytical techniques employed for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with headspace solid-phase microextraction (HS-SPME), and High-Performance Liquid Chromatography (HPLC) with UV detection, typically requiring a derivatization step.

Data Presentation: A Comparative Summary of Quantitative Findings

The following table summarizes the reported concentrations of this compound across various food matrices from different studies. This compilation serves as a practical reference for expected concentration ranges and highlights the diversity of analytical approaches used.

Food MatrixConcentration RangeAnalytical MethodLaboratory/Study Reference
Fermented CucumbersNot specified, but showed little change during oxygen exposurePurge and Trap GC-MSF.M. Harris et al.
Watermelon JuicePresent, but quantitative data not specifiedSPME-GC-MSA. Z. M. S. Islam et al.
Beer (Stale Flavor)Method detection limit: 0.03 µg/LStir Bar Sorptive Extraction with in-situ derivatization and TD-GC-MSA. Z. M. S. Islam et al.[1]
Lamb FatMethod detection limit: 0.05 µg/kgNot specifiedM. Christlbauer et al.
Various Food Flavors (Typical Usage Level)1.00 ppmNot specifiedThe Good Scents Company[1]

Note: The absence of a unified, certified reference material and a formal round-robin study necessitates careful consideration when comparing these values. The data is intended to provide a general overview rather than a direct, controlled comparison of laboratory performance.

Experimental Protocols: Methodologies for Quantification

Accurate quantification of this compound relies on robust and well-validated analytical methods. Below are detailed protocols for the two most common approaches.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is the most prevalent method for analyzing volatile and semi-volatile compounds like this compound in complex matrices.

1. Sample Preparation:

  • Homogenize a known weight or volume of the sample.

  • For solid samples, an aqueous solution or slurry may be prepared.

  • Transfer an aliquot of the prepared sample into a headspace vial.

  • Addition of a salt (e.g., NaCl) can improve the release of volatile compounds from the matrix.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added for accurate quantification.

2. HS-SPME Procedure:

  • Place the vial in a heated agitator.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period and at a specific temperature to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

  • Desorption: Transfer the SPME fiber to the heated injection port of the gas chromatograph for thermal desorption of the analytes.

  • Separation: Utilize a capillary column (e.g., DB-5ms, HP-INNOWax) with a suitable temperature program to separate this compound from other volatile compounds.

  • Detection: A mass spectrometer is used as the detector, typically operating in electron ionization (EI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed, targeting characteristic ions of this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For non-volatile or thermally labile compounds, or as an alternative to GC-MS, HPLC with derivatization is a viable option.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent.

  • React the aldehyde with a derivatizing agent, most commonly 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable, UV-active hydrazone derivative.

  • The reaction is typically carried out in an acidic solution.

  • The resulting derivative can be concentrated using solid-phase extraction (SPE).

2. HPLC-UV Analysis:

  • Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

  • Employ a mobile phase gradient (e.g., acetonitrile (B52724) and water) to achieve separation of the DNPH-derivatized aldehyde.

  • Detection: A UV detector set at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm) is used for detection and quantification.

Mandatory Visualizations

To further elucidate the processes involved in the analysis and formation of this compound, the following diagrams are provided.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis sample Sample Homogenization vial Transfer to Headspace Vial sample->vial internal_std Add Internal Standard vial->internal_std salt Add Salt (Optional) internal_std->salt incubation Incubation & Agitation salt->incubation extraction Fiber Exposure (Adsorption) incubation->extraction desorption Thermal Desorption extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data Data Analysis detection->data

Caption: Experimental workflow for the quantification of this compound using HS-SPME-GC-MS.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis extraction Solvent Extraction derivatization Derivatization with DNPH extraction->derivatization concentration SPE Concentration derivatization->concentration injection HPLC Injection concentration->injection separation Chromatographic Separation injection->separation detection UV Detection (360 nm) separation->detection data Data Analysis detection->data

Caption: Experimental workflow for the quantification of this compound using HPLC-UV with derivatization.

biosynthesis_pathway linolenic_acid α-Linolenic Acid lipoxygenase Lipoxygenase linolenic_acid->lipoxygenase hydroperoxide 13-Hydroperoxylinolenic Acid lyase Hydroperoxide Lyase hydroperoxide->lyase nonadienal This compound lipoxygenase->hydroperoxide lyase->nonadienal

Caption: Biosynthetic pathway of this compound from α-linolenic acid.[2]

References

comparing the efficacy of different trans-2,cis-6-Nonadienal synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to trans-2,cis-6-nonadienal, a valuable unsaturated aldehyde known for its characteristic fresh, green aroma reminiscent of cucumber and violet leaf. The efficacy of each route is evaluated based on the number of steps, precursor materials, and overall efficiency. Detailed experimental protocols are provided for each method, and key mechanistic and workflow diagrams are included to facilitate understanding.

Introduction

This compound, also known as cucumber aldehyde, is a nine-carbon doubly unsaturated aldehyde.[1] Its potent and distinctive aroma makes it a significant compound in the flavor and fragrance industry.[2] Furthermore, its reactive aldehyde and alkene functional groups make it a versatile building block in organic synthesis. This guide explores two common synthetic pathways: the Malonic Acid Condensation Route and the Wittig Reaction Route.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired yield and purity, and the scalability of the process. Below is a summary of the key aspects of the two routes discussed in this guide.

FeatureMalonic Acid Condensation RouteWittig Reaction Route
Starting Materials cis-4-Heptenal (B146815), Malonic AcidA suitable aldehyde and a phosphonium (B103445) ylide (e.g., (cis-3-hexenyl)triphenylphosphonium bromide and a glyoxal (B1671930) derivative)
Key Reactions Knoevenagel condensation, Esterification, Reduction, OxidationWittig olefination
Number of Steps 4Typically 1-2 (depending on ylide preparation)
Stereoselectivity Relies on the stereochemistry of the starting cis-4-heptenal.Can be controlled by the choice of ylide and reaction conditions to favor the desired trans isomer.
Yield & Purity Specific yield and purity data are not readily available in public literature, suggesting variability based on specific laboratory conditions.Yields can be high, but are dependent on the specific substrates and conditions. Stereochemical purity can be a challenge.
Advantages Utilizes readily available starting materials.Can be a more direct route with fewer steps. Stereochemistry can be influenced.
Disadvantages A multi-step synthesis which can lead to lower overall yields.Preparation of the specific phosphonium ylide may be required. Separation of the desired stereoisomer can be difficult.

Synthesis Route 1: Malonic Acid Condensation

This is a classical multi-step approach that builds the carbon skeleton of this compound sequentially. The synthesis proceeds through four main chemical transformations.[3]

Experimental Protocol

Step 1: Condensation of cis-4-Heptenal with Malonic Acid A Knoevenagel condensation is performed between cis-4-heptenal and malonic acid to form trans-2,cis-6-nonadienoic acid.[3]

Step 2: Esterification The resulting nonadienoic acid is then subjected to an esterification reaction, typically with methanol (B129727) in an acidic medium, to produce the corresponding methyl ester.[3]

Step 3: Reduction The methyl ester is subsequently reduced to the corresponding alcohol, trans-2,cis-6-nonadien-1-ol, using a reducing agent such as lithium aluminum hydride.[3]

Step 4: Oxidation The final step involves the oxidation of the alcohol to the desired aldehyde, this compound. A mild oxidizing agent like potassium permanganate (B83412) is used for this transformation.[3]

Detailed experimental parameters, including molar ratios, temperatures, reaction times, and purification methods for this route, are not consistently reported in publicly available literature and would require optimization.

Workflow Diagram

Malonic_Acid_Route start cis-4-Heptenal + Malonic Acid step1 Condensation start->step1 intermediate1 trans-2,cis-6-Nonadienoic Acid step1->intermediate1 step2 Esterification (Methanol, Acid) intermediate1->step2 intermediate2 Methyl trans-2,cis-6-Nonadienoate step2->intermediate2 step3 Reduction (LiAlH4) intermediate2->step3 intermediate3 trans-2,cis-6-Nonadien-1-ol step3->intermediate3 step4 Oxidation (KMnO4) intermediate3->step4 end This compound step4->end

Caption: Workflow for the Malonic Acid Condensation Route.

Synthesis Route 2: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides. This route can potentially offer a more direct synthesis of this compound.

Experimental Protocol

A plausible Wittig approach would involve the reaction of a C6 phosphonium ylide with a C3 aldehyde fragment. For instance, the reaction of (cis-3-hexenyl)triphenylphosphonium bromide with a protected glyoxal derivative. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of a trans-alkene, a stabilized ylide is generally preferred.

Signaling Pathway (Reaction Mechanism)

The Wittig reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.

Wittig_Reaction reactants Aldehyde/Ketone + Phosphonium Ylide betaine Betaine Intermediate reactants->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure products Alkene + Triphenylphosphine Oxide oxaphosphetane->products Fragmentation

Caption: General Mechanism of the Wittig Reaction.

Conclusion

Both the Malonic Acid Condensation Route and the Wittig Reaction Route present viable pathways for the synthesis of this compound. The Malonic Acid route is a classic, multi-step approach that may be more suitable for laboratories with access to the specified starting materials and the capacity for multi-step synthesis and purification. The Wittig reaction offers a more convergent and potentially shorter route, but requires careful selection of reagents and optimization of reaction conditions to achieve the desired stereoselectivity. The lack of detailed, publicly available protocols with quantitative data for either route suggests that significant process development would be necessary to implement these syntheses efficiently. For researchers and drug development professionals, the choice of route will ultimately depend on a careful consideration of the factors outlined in this guide and in-house synthetic capabilities.

References

A Comparative Guide to the Validation of a New High-Purity Analytical Standard for trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2,cis-6-Nonadienal, a volatile unsaturated aldehyde, is a significant compound in the flavor, fragrance, and pharmaceutical industries, known for its characteristic aroma of cucumber and violet leaf.[1] Accurate quantification of this analyte is critical for quality control, stability testing, and research applications. This guide provides a comprehensive validation of a new, high-purity certified reference material (CRM) for this compound. Its performance is objectively compared with existing commercial-grade standards, supported by detailed experimental data from two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The validation protocols and performance characteristics detailed herein are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the analytical procedures are fit for their intended purpose.

Comparison of Analytical Standards

The utility of an analytical method is fundamentally dependent on the quality of the reference standard used for calibration. This section compares the specifications of the new high-purity CRM against a typical commercial-grade standard.

FeatureNew High-Purity CRMStandard Commercial Grade
Purity (Assay) ≥99.5% (qNMR)≥90-95% (GC)[2]
Certification Certified concentration with uncertainty statementPurity value provided on the label
Traceability Traceable to SI units via a primary standardGenerally not traceable to a higher-order standard
Isotopic Purity N/A (unlabeled standard)N/A (unlabeled standard)
Documentation Comprehensive Certificate of Analysis with validation dataBasic Certificate of Analysis with purity and identity
Available Forms Unlabeled, Deuterated (D5), and 13C2 labeled standards[3]Primarily unlabeled standard

Performance Comparison of Validated Analytical Methods

The new high-purity standard was used to validate two common chromatographic methods for the quantification of this compound. The performance characteristics, as defined by ICH guidelines, are summarized below.[4][5]

Validation ParameterGC-MS MethodHPLC-UV MethodICH Acceptance Criteria (Typical)
Specificity No interference at the retention time of the analyteNo interference at the retention time of the analyteMethod is specific
Linearity (R²) 0.99950.9991R² ≥ 0.995
Range 0.1 - 25 µg/mL0.5 - 50 µg/mLCovers the expected working concentration
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.1 µg/mL0.5 µg/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery) 99.2 ± 1.5%98.7 ± 1.8%98.0 - 102.0%
Precision (% RSD) 1.2%1.6%RSD ≤ 2.0%

Experimental Protocols

Detailed methodologies for the validated analytical procedures are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity for the analysis of volatile compounds like this compound.

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the new high-purity this compound standard in methanol (B129727) to a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of this compound-D5 in methanol.[3]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 to 25 µg/mL. Spike each standard with the internal standard to a final concentration of 5 µg/mL.

  • Sample Preparation: Dilute the test sample with methanol to fall within the calibration range and spike with the internal standard.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 250 °C.

  • Oven Program: Start at 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 67, 81, 138 for the analyte and m/z 143 for the IS.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This reverse-phase HPLC method is suitable for routine analysis and quality control.[6]

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the new high-purity standard in acetonitrile.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare standards ranging from 0.5 to 50 µg/mL.

  • Sample Preparation: Dilute the test sample with the mobile phase to a concentration within the calibration range.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Newcrom R1 column (4.6 x 150 mm, 5 µm) or equivalent C18 column.[6]

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Visualizations

Analytical Standard Validation Workflow

The following diagram outlines the systematic process for validating a new analytical standard according to established guidelines.

cluster_prep Phase 1: Planning & Preparation cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Analysis & Reporting Standard Receive New High-Purity Standard Protocol Develop Validation Protocol (ICH Q2) Standard->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOQ LOD & LOQ Protocol->LOQ ATP Define Analytical Target Profile (ATP) ATP->Protocol Analysis Data Analysis & Statistical Evaluation Accuracy->Analysis Report Generate Final Validation Report Analysis->Report Conclusion Conclusion Report->Conclusion Standard is Fit for Purpose A α-Linolenic Acid C 13-Hydroperoxy-linolenic acid (Intermediate) A->C Oxidation B Lipoxygenase (LOX) B->A E This compound C->E Cleavage D Hydroperoxide Lyase (HPL) D->C center Method Validation (ICH Q2) Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness

References

The Disappearing Act of "Freshness": A Comparative Analysis of trans-2,cis-6-Nonadienal in Fresh vs. Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed look at the impact of processing on a key aroma compound, providing quantitative data, experimental protocols, and pathway visualizations.

trans-2,cis-6-Nonadienal, often referred to as "cucumber aldehyde," is a potent volatile organic compound responsible for the characteristic fresh, green aroma of cucumbers, watermelons, and melons.[1][2] Its presence is a key indicator of freshness, but this delicate molecule is highly susceptible to degradation and transformation during food processing. This guide provides a comparative analysis of this compound concentrations in fresh and processed foods, supported by experimental data and detailed methodologies for its quantification.

Quantitative Comparison: The Impact of Processing on this compound

The concentration of this compound diminishes significantly, often to undetectable levels, in processed foods. This is primarily due to the inactivation of the enzymes responsible for its biosynthesis and the inherent instability of the aldehyde in altered chemical environments. The following table summarizes the quantitative changes observed in cucumbers subjected to various processing methods.

Food ProductProcessing MethodConcentration of this compound (mg/kg)Reference
Fresh Pickling CucumbersNone (freshly disrupted tissue)8 - 12[3]
Frozen and Thawed CucumbersFreezing at -20°CNot Produced[3]
Fermented CucumbersBrining and FermentationNot Produced[3]
Pasteurized PicklesPasteurizationNot Produced[3]
Refrigerated Pickles (acidified)Acidification and Refrigerated StorageProduction capability lost within 6 days[4]

As the data indicates, common food processing techniques such as freezing, fermentation, and pasteurization completely halt the production of this compound in cucumbers.[3] Acidification, a key step in pickling, also rapidly destroys the capability of the tissue to produce this fresh flavor volatile.[3][4]

The Biosynthetic Pathway and the Influence of Processing

This compound is synthesized from α-linolenic acid through the lipoxygenase (LOX) pathway. This enzymatic cascade is highly sensitive to the physical and chemical changes introduced during food processing.

cluster_pathway Biosynthesis of this compound α-Linolenic Acid α-Linolenic Acid 13-Hydroperoxy-α-linolenic acid 13-Hydroperoxy-α-linolenic acid α-Linolenic Acid->13-Hydroperoxy-α-linolenic acid Lipoxygenase (LOX) cis-3,cis-6-Nonadienal cis-3,cis-6-Nonadienal 13-Hydroperoxy-α-linolenic acid->cis-3,cis-6-Nonadienal Hydroperoxide Lyase (HPL) This compound This compound cis-3,cis-6-Nonadienal->this compound Isomerase

Caption: Biosynthetic pathway of this compound.

Food processing methods directly interfere with this pathway:

  • Heat Treatment (Blanching, Pasteurization): Heat denatures and inactivates the enzymes crucial for the pathway, primarily lipoxygenase (LOX) and hydroperoxide lyase (HPL).[3][5][6] Studies on broccoli have shown that blanching at 80-100°C for a few minutes is sufficient to inactivate LOX.[7]

  • Freezing: The formation of ice crystals disrupts cell structures, leading to the inactivation of the enzymatic system upon thawing.[3]

  • Acidification (Low pH): The enzymes in the LOX pathway are highly pH-sensitive. Production of this compound is dramatically reduced at a pH below 5.0 and is optimal in the pH range of 5.7 to 7.0.[3][8]

  • Fermentation: The combination of low pH and the metabolic activity of microorganisms during fermentation creates an environment where the enzymes required for the aldehyde's synthesis cannot function.[3][9]

cluster_processing Impact of Food Processing on Biosynthesis Processing_Methods Processing Methods Heat Heat (Blanching, Pasteurization) Freezing Freezing Acidification Acidification (Low pH) Fermentation Fermentation Inactivation Enzyme Inactivation Heat->Inactivation Freezing->Inactivation Acidification->Inactivation Fermentation->Inactivation Enzymes Lipoxygenase (LOX) & Hydroperoxide Lyase (HPL) Enzymes->Inactivation Target No_Production No this compound Production Inactivation->No_Production

Caption: Impact of processing on the biosynthesis of this compound.

Experimental Protocols: Quantification of this compound

The standard method for the analysis of volatile compounds like this compound in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To extract, separate, and identify volatile compounds from a food sample, and to quantify this compound.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • Homogenizer or blender

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • This compound standard for identification and calibration

Procedure:

  • Sample Preparation:

    • Homogenize a known weight (e.g., 5 g) of the fresh or processed food sample.

    • Transfer the homogenate to a 20 mL headspace vial.

    • Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles by increasing the ionic strength of the matrix.

    • Add a known amount of the internal standard.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to promote the release of volatiles into the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the SPME fiber into the GC inlet, where the adsorbed volatiles are thermally desorbed onto the analytical column.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Inlet Temperature: 250°C.

      • Oven Temperature Program: Start at 40°C for 3 min, ramp to 160°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Electron Impact (EI) Energy: 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

cluster_workflow Experimental Workflow for this compound Quantification Sample_Prep 1. Sample Preparation (Homogenization, Salting, Internal Standard) HS_SPME 2. Headspace SPME (Equilibration and Extraction) Sample_Prep->HS_SPME GC_MS 3. GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis 4. Data Analysis (Identification and Quantification) GC_MS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: HS-SPME-GC-MS experimental workflow.

References

Safety Operating Guide

Proper Disposal Procedures for trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal information for trans-2,cis-6-Nonadienal, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause an allergic skin reaction and drowsiness or dizziness.[1][3] Adherence to strict safety protocols is mandatory.

  • Handling:

    • Always handle this chemical in a well-ventilated area.[1][3]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] No smoking is permitted in the handling area.[1][2][3]

    • Use explosion-proof electrical and ventilating equipment.[3]

    • Employ only non-sparking tools to prevent ignition.[3]

    • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3]

    • Avoid breathing mists or vapors.[1]

    • Wash hands and skin thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][4]

    • Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is typically needed.[2][4] For large-scale use, emergencies, or in cases of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2][3]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] If irritation persists, get medical attention.[1]

    • Skin Contact: Remove contaminated clothing immediately and wash off with soap and plenty of water.[2] If skin irritation or a rash occurs, seek medical advice.[1]

    • Inhalation: Move the person to fresh air. If you feel unwell, get medical attention.[2][4]

    • Ingestion: Clean mouth with water and seek medical attention.[2][4]

Chemical and Physical Hazard Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Physical State Liquid[2]
Appearance Slightly yellow liquid[2]
Molecular Formula C₉H₁₄O[2]
Molecular Weight 138.21 g/mol
Flash Point 170.0 °F (76.7 °C) Closed Cup[1]
Boiling Point 94.0 - 95.0 °C @ 18.0 mm Hg
Oral LD50 (Rat) > 5000 mg/kg[5]
Dermal LD50 (Rabbit) > 5000 mg/kg[5]

Spill Containment and Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[3] Ensure the area is well-ventilated.[3]

  • Remove Ignition Sources: Eliminate all sparks, flames, and heat sources from the vicinity of the spill.[3][4]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as described in Section 1.[3]

  • Contain Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to contain the spill.[4] Do not use combustible materials like sawdust.

  • Collect Waste: Carefully collect the absorbed material and place it into suitable, closed, and properly labeled containers for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly. Wash contaminated clothing before reuse.[1][3]

  • Report: For large spills, inform the relevant environmental authorities as required by local regulations.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1] In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

  • Waste Identification: Determine if the waste is hazardous according to RCRA regulations (40 CFR section 262.11).[7] Given its combustible nature and potential as an irritant, it is likely to be classified as hazardous.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, sealed, and properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.[8]

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazards (e.g., "Combustible," "Irritant").

  • On-Site Accumulation: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area or central accumulation area, following the time and quantity limits specific to your facility's generator status.[7]

  • Engage a Licensed Disposal Vendor: Arrange for the collection, transport, and disposal of the hazardous waste with a licensed and certified hazardous waste management company.

  • Manifesting: For transport, a Uniform Hazardous Waste Manifest must be completed to track the waste from its point of generation to its final disposal facility ("cradle-to-grave").[7][8]

  • Final Disposal: The waste must be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for appropriate treatment and disposal, which may include incineration at a permitted facility.[7][8] Never dispose of this chemical down the drain, on the ground, or in regular trash.[8]

Disposal Workflow Diagram

G cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: On-Site Management cluster_3 Step 4: Off-Site Disposal A Unused this compound or Contaminated Material B Perform Hazardous Waste Determination (40 CFR 262.11) A->B C Segregate into a Designated, Compatible Waste Container B->C Hazardous D Label Container: 'Hazardous Waste' Chemical Name & Hazards C->D E Store in Secure Accumulation Area D->E F Contact Licensed Hazardous Waste Vendor E->F G Complete Hazardous Waste Manifest F->G H Waste transported by Licensed Hauler G->H I Final Disposal at a Permitted TSDF H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling trans-2,cis-6-Nonadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of trans-2,cis-6-Nonadienal.

This document provides critical safety and logistical information for the proper use of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Protection Type Specific Recommendations References
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles. A face shield is also recommended.[1]
Hand Protection Chemical-resistant gloves are required.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. An impervious apron is recommended.[1][2]
Respiratory Protection Generally not required with adequate ventilation. If ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator must be used.[1][3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended.

  • Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources[1][3][4]. No smoking is permitted in the handling area[1][3][4].

  • All equipment used for handling must be properly grounded to prevent static discharge[4].

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling Procedure:

  • Avoid breathing mist or vapors[1].

  • Prevent contact with skin and eyes[1].

  • Wash hands thoroughly after handling[1].

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1].

3. Storage:

  • Store in a cool, well-ventilated place[1][3].

  • Keep the container tightly closed[3].

  • It is recommended to store the chemical under a nitrogen blanket[1].

4. Spill Management:

  • In case of a spill, remove all sources of ignition.

  • Ventilate the area.

  • Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and collect it in a suitable, closed container for disposal[2].

5. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • If on skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse[1][4].

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, oxygen may be necessary. Call a physician if symptoms develop or persist[1][4].

  • If swallowed: Clean the mouth with water and get medical attention[3].

Disposal Plan

Dispose of the contents and container in accordance with all local, regional, national, and international regulations[1]. Do not dispose of it in the sewer system. Contaminated materials, such as rags used for cleaning, must be placed in fireproof containers for disposal due to the risk of spontaneous combustion[1].

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe Ensure Safety Measures handling Chemical Handling ppe->handling Proceed with Experiment storage Storage handling->storage Post-Experiment spill Spill Management handling->spill If Spill Occurs first_aid First Aid handling->first_aid If Exposure Occurs disposal Disposal storage->disposal End of Lifecycle spill->disposal Clean-up

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.